molecular formula C12H13NO6 B3157728 Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate CAS No. 851893-13-5

Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate

Cat. No.: B3157728
CAS No.: 851893-13-5
M. Wt: 267.23 g/mol
InChI Key: NBJPZQZOZZFUIT-UHFFFAOYSA-N
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Description

Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate ( 851893-13-5) is a multifunctional pyrrole derivative of significant interest in synthetic and medicinal chemistry. This compound serves as a versatile and advanced building block, particularly in the construction of complex porphyrazine macrocycles . Its molecular structure, featuring both formyl and ester functional groups, allows for convergent synthesis and further functionalization, making it a valuable precursor for developing new materials with specialized properties . Research indicates that pyrrole dicarboxylate subunits are integral in the synthesis of magnesium(II) porphyrazines, which are studied for their moderate singlet oxygen generation capabilities and potential applications in areas such as photodynamic therapy and as components in electrochemical devices . Furthermore, pyrrole motifs are prevalent in pharmacologically active compounds, underpinning the value of this chemical as a scaffold in the search for new therapeutic agents . The product is intended for research applications in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO6/c1-3-18-11(16)9-7(5-14)13-8(6-15)10(9)12(17)19-4-2/h5-6,13H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJPZQZOZZFUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C(=O)OCC)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical properties of Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate

[1][2]

Introduction & Structural Significance

Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate is a highly functionalized pyrrole derivative characterized by a dense arrangement of electrophilic groups on the electron-rich pyrrole core. It serves as a critical "linchpin" molecule in organic synthesis due to its C2v symmetry and dual reactivity:

  • 2,5-Diformyl Groups: Highly reactive electrophiles for condensation reactions (Schiff base formation, Knoevenagel condensation).

  • 3,4-Diester Groups: Electron-withdrawing groups that stabilize the pyrrole ring against oxidation while providing solubility and sites for further derivatization (e.g., hydrolysis to water-soluble dicarboxylic acids).

This molecule is rarely found as an off-the-shelf commodity; rather, it is typically synthesized in situ or in the lab from its stable precursor, Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate (Knorr’s pyrrole derivative).

Core Chemical Identity
PropertyDetail
Systematic Name Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate
Molecular Formula C₁₂H₁₃NO₆
Molecular Weight 267.23 g/mol
Core Scaffold 1H-Pyrrole
Key Functional Groups 2,5-Diformyl (-CHO), 3,4-Diethoxycarbonyl (-COOEt)
Precursor CAS 2436-79-5 (for the dimethyl starting material)
Solubility Soluble in CHCl₃, CH₂Cl₂, DMSO; sparingly soluble in hexanes/water.

Synthesis & Production Protocols

Since the diformyl compound is an intermediate, researchers must synthesize it from the commercially available dimethyl precursor. The standard industry protocol involves radical halogenation followed by hydrolysis .

Synthetic Workflow (DOT Diagram)

The following flow illustrates the conversion of the Knorr-type pyrrole to the diformyl target.

Synthesis_WorkflowStartPrecursor:Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate(CAS: 2436-79-5)Step1Step 1: Radical HalogenationReagent: SO2Cl2 (Sulfuryl Chloride)Solvent: CH2Cl2 or CCl4Temp: 0°C to RTStart->Step1 4 eq. SO2Cl2InterIntermediate:2,5-Bis(dichloromethyl)SpeciesStep1->Inter -HCl, -SO2Step2Step 2: HydrolysisReagent: H2O / AcetoneTemp: RefluxInter->Step2 HydrolysisProductTarget:Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylateStep2->Product Purification

Figure 1: Synthetic pathway from the dimethyl precursor to the diformyl target via chlorination-hydrolysis.[1][2]

Detailed Experimental Protocol

Objective: Conversion of Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate to the 2,5-diformyl derivative.

  • Halogenation:

    • Dissolve Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate (1.0 eq) in anhydrous dichloromethane (DCM).

    • Cool to 0°C under an inert atmosphere (N₂ or Ar).

    • Dropwise add Sulfuryl Chloride (SO₂Cl₂) (4.4 eq). The excess is necessary to ensure full conversion of the methyl groups to dichloromethyl groups (-CHCl₂).

    • Note: The solution will darken. Stir at room temperature for 2–4 hours.

  • Hydrolysis:

    • Concentrate the reaction mixture under reduced pressure to remove excess SO₂Cl₂ and solvent.

    • Redissolve the residue in a mixture of Acetone/Water (1:1) .

    • Reflux for 1–2 hours.[2][3] The dichloromethyl groups hydrolyze to formyl groups (-CHO).

  • Workup:

    • Cool the mixture. The product often precipitates upon cooling or removal of acetone.

    • Filter the solid or extract with DCM.

    • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Eluent: Hexanes/Ethyl Acetate).

Reactivity & Functionalization

The molecule's utility stems from its orthogonal reactivity. The aldehyde groups are "soft" electrophiles, while the ester groups are "hard" electrophiles that require stronger conditions to react.

Reactivity Map (DOT Diagram)

Reactivity_MapCoreDiethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylateR1Schiff Base Condensation(with Diamines)Core->R1R2MacDonald [2+2] Condensation(with Dipyrromethanes)Core->R2R3Ester Hydrolysis(with NaOH/KOH)Core->R3R4Knoevenagel Condensation(with Active Methylenes)Core->R4P1Covalent Organic Frameworks(COFs)R1->P1P2Porphyrins / MacrocyclesR2->P2P3Water-Soluble Ligands(MOF Linkers)R3->P3P4Extended Conjugated Systems(Dyes/Sensitizers)R4->P4

Figure 2: Orthogonal reactivity pathways for the diformyl-diester pyrrole scaffold.

Key Reactions
  • Schiff Base Formation (COF Synthesis):

    • Mechanism: Reversible condensation of the 2,5-formyl groups with aromatic diamines (e.g., hydrazine, phenylenediamine).

    • Application: Creates crystalline, porous Covalent Organic Frameworks (COFs) . The pyrrole NH can act as a hydrogen bond donor within the pore, enhancing gas adsorption (e.g., CO₂ capture).

  • Porphyrin Synthesis (MacDonald [2+2]):

    • Mechanism: Acid-catalyzed condensation with an

      
      -free dipyrromethane.
      
    • Outcome: Formation of trans-A2B2 porphyrins. The electron-withdrawing esters at the 3,4-positions of the starting material end up at the

      
      -positions of the porphyrin, significantly altering its redox potential and absorption spectra.
      
  • Transesterification/Hydrolysis:

    • The ethyl esters can be hydrolyzed to carboxylic acids using LiOH or KOH in THF/Water. This generates a water-soluble dicarboxylic acid derivative, useful for biological applications or as a ligand for Metal-Organic Frameworks (MOFs) .

Applications in Research & Development

A. Covalent Organic Frameworks (COFs)

This molecule is a premium linker for "smart" COFs. The pyrrole nitrogen provides a specific binding site within the COF pore.

  • Use Case: CO₂ Capture. The NH group interacts with CO₂ via dipole-dipole interactions, increasing the isosteric heat of adsorption compared to benzene-based analogs.

  • Design Strategy: React 1 equivalent of the diformyl pyrrole with 1 equivalent of a linear diamine (e.g., benzidine) in a solvothermal system (Dioxane/Mesitylene + Acetic Acid catalyst) at 120°C for 3 days.

B. Medicinal Chemistry & Porphyrins[6]
  • Photosensitizers: Porphyrins derived from this precursor are electron-deficient due to the ester groups. This makes them resistant to oxidative bleaching, a desirable trait for Photodynamic Therapy (PDT) agents.

  • Metalloporphyrins: The resulting porphyrins bind metals (Zn, Cu, Fe) tightly. The ester groups can be later modified (e.g., to amides) to tune solubility for drug delivery.

Safety & Handling

  • Precursor Hazards: Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate is generally considered low toxicity but should be handled with gloves and eye protection.

  • Reagent Hazards: Sulfuryl Chloride (SO₂Cl₂) is corrosive and reacts violently with water. All halogenation steps must be performed in a fume hood with strictly anhydrous solvents.

  • Storage: The diformyl product is an aldehyde; it is susceptible to oxidation to the carboxylic acid over time. Store under an inert atmosphere (Argon) at -20°C for long-term stability.

References

  • Synthesis of 1-Substituted Diethyl Pyrrole-3,4-dicarboxylates. Z. Naturforsch. 2009, 64b, 683–688.

  • Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate (Precursor Data). PubChem CID 3573692.

  • Porphyrin Synthesis via Pyrrole Condensation. Organic Syntheses Procedure for Octaethylporphyrin (analogous chemistry).

  • Reactivity of 2,5-Diformylpyrroles in Macrocycle Synthesis. Encyclopedia of Porphyrins and Phthalocyanines.

Molecular Structure & Synthesis Guide: 2,5-Diformyl-3,4-dicarbethoxypyrrole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular structure, synthesis, and reactivity of 2,5-diformyl-3,4-dicarbethoxypyrrole , a critical heterocyclic building block in the synthesis of porphyrins and expanded macrocycles.

Executive Summary

2,5-Diformyl-3,4-dicarbethoxypyrrole (Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate) represents a specialized class of "push-pull" heterocycles. Its structure is defined by an electron-rich pyrrole core stabilized by electron-withdrawing ester groups at the ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


-positions (3,4) and reactive formyl groups at the 

-positions (2,5). This specific substitution pattern makes it an ideal precursor for

-octasubstituted porphyrins
and expanded porphyrins (e.g., sapphyrins, hexaphyrins) where the meso-positions are to be derived from the formyl carbons.

Structural Analysis

The molecule exhibits a planar geometry dominated by the aromatic pyrrole ring. The electronic environment is highly polarized:

  • 
    -Positions (3,4):  Substituted with carbethoxy (ethyl ester) groups. These groups provide steric bulk and withdraw electron density via induction (-I) and resonance (-M), significantly increasing the acidity of the N-H proton compared to unsubstituted pyrrole.
    
  • ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    -Positions (2,5):  Substituted with formyl (aldehyde) groups. These are the primary reactive sites for condensation reactions. The presence of esters at 3,4 prevents electrophilic substitution at these positions, directing all nucleophilic attacks to the carbonyls.
    
Physicochemical Profile
PropertyValue / Characteristic
Molecular Formula C₁₄H₁₅NO₆
Molecular Weight 293.27 g/mol
Appearance Pale yellow to tan crystalline solid
Solubility Soluble in DCM, CHCl₃, DMSO; sparingly soluble in hexanes/water
Melting Point ~126–130 °C (Based on dimethyl analogue behavior)
pKa (NH) ~10–11 (More acidic than pyrrole due to 4 EWGs)

Synthesis Protocols

The synthesis of this specific isomer typically proceeds via the Vilsmeier-Haack formylation of a 3,4-dicarbethoxypyrrole precursor. This route is preferred over the oxidation of 2,5-dimethylpyrroles for this specific isomer because it avoids harsh oxidants that might degrade the ester functionalities.

Protocol A: Vilsmeier-Haack Formylation (Recommended)

This method installs the formyl groups directly onto the open


-positions of diethyl pyrrole-3,4-dicarboxylate.

Reagents:

  • Substrate: Diethyl pyrrole-3,4-dicarboxylate (1.0 eq)

  • Reagent: Vilsmeier Reagent (POCl₃ + DMF, 2.5 eq excess)

  • Solvent: 1,2-Dichloroethane or DMF

  • Quench: Aqueous Sodium Acetate or Saturated NaHCO₃[1]

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried flask under

    
    , cool anhydrous DMF (10 mL) to 0°C. Add POCl₃ (2.5 eq) dropwise. Stir for 15 minutes until the Vilsmeier salt (chloroiminium ion) precipitates/forms.
    
  • Addition: Dissolve diethyl pyrrole-3,4-dicarboxylate in minimal DMF or DCE. Add this solution slowly to the Vilsmeier reagent at 0°C.

  • Cyclization: Allow the mixture to warm to room temperature, then heat to 60°C for 2–3 hours. The solution typically turns deep red/orange.

  • Hydrolysis: Pour the reaction mixture onto crushed ice containing sodium acetate (buffered hydrolysis is critical to prevent ester cleavage). Stir vigorously for 1 hour.

  • Isolation: The product precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol/water.

Protocol B: Oxidation of 2,5-Dimethyl Precursor (Alternative)

If starting from diethyl 2,5-dimethylpyrrole-3,4-dicarboxylate , the methyl groups must be oxidized.

  • Reagent: Ceric Ammonium Nitrate (CAN) or Sulfuryl Chloride (

    
    ).
    
  • Note: This route is historically significant (Knorr-type synthesis extension) but often lower yielding due to over-oxidation.

Synthesis Workflow Diagram

Synthesis Start Diethyl pyrrole-3,4-dicarboxylate Inter Bis-Iminium Salt Intermediate Start->Inter Electrophilic Aromatic Substitution (60°C) Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Inter Generates Electrophile Hydrolysis Hydrolysis (NaOAc / H2O) Inter->Hydrolysis Quench Product 2,5-Diformyl-3,4- dicarbethoxypyrrole Hydrolysis->Product Crystallization

Caption: Vilsmeier-Haack pathway for regioselective formylation of the pyrrole alpha-positions.

Spectroscopic Characterization

Validation of the structure relies on identifying the symmetry of the molecule and the distinct aldehyde signals.

TechniqueDiagnostic SignalStructural Insight
¹H NMR (CDCl₃)δ ~10.1 ppm (s, 2H) Aldehyde protons (-CHO). Sharp singlet confirms symmetry.
δ ~9.8 ppm (br s, 1H)Pyrrole N-H. Broadened by quadrupole coupling; highly deshielded.
δ ~4.3 ppm (q, 4H)Ester -CH₂-. Quartet indicates ethyl group.
δ ~1.4 ppm (t, 6H)Ester -CH₃. Triplet typical of ethyl esters.
IR Spectroscopy 1660–1690 cm⁻¹ C=O stretch (Aldehyde). Often split or broadened if H-bonding occurs.
1700–1720 cm⁻¹C=O stretch (Ester). Distinct from aldehyde carbonyl.
3200–3300 cm⁻¹N-H stretch. Strong, sharp band indicative of secondary amine.

Reactivity & Applications

The core utility of 2,5-diformyl-3,4-dicarbethoxypyrrole lies in its ability to act as a difunctional electrophile .

MacDonald [2+2] Condensation

This is the primary route to symmetric porphyrins.

  • Mechanism: Acid-catalyzed condensation of the 2,5-diformyl pyrrole (A) with a 2,5-unsubstituted dipyrromethane (B).

  • Outcome: Formation of a porphyrinogen, followed by oxidation (e.g., with DDQ or p-chloranil) to the porphyrin.

  • Significance: The ester groups at 3,4 are retained in the final porphyrin, allowing for further functionalization (e.g., hydrolysis to water-soluble carboxylic acids).

Schiff Base Polymerization

Reaction with diamines (e.g., p-phenylenediamine) yields conjugated polyazomethines , which are conductive polymers used in organic electronics.

Reactivity Logic Diagram

Reactivity Center 2,5-Diformyl-3,4- dicarbethoxypyrrole Path1 MacDonald [2+2] Condensation Center->Path1 + Dipyrromethane (H+ cat.) Path2 Schiff Base Formation Center->Path2 + Diamines Path3 Knoevenagel Condensation Center->Path3 + Active Methylenes Prod1 Beta-Octaethylporphyrin Derivatives Path1->Prod1 Prod2 Conductive Polymers Path2->Prod2 Prod3 Non-Linear Optical Chromophores Path3->Prod3

Caption: Divergent synthesis pathways utilizing the diformyl functionality.

References

  • Vilsmeier-Haack Reaction Mechanism & Application

    • Title: "The Vilsmeier-Haack Reaction in the Synthesis of Heterocycles"
    • Source: Organic Reactions (Wiley)
    • Context: Standard protocol for formylating electron-rich heterocycles like pyrroles.[1]

    • URL:

  • Synthesis of Pyrrole-3,4-dicarboxylates

    • Title: "A Simple Synthesis of 1-Substituted Diethyl Pyrrole-3,4-dicarboxyl
    • Source: Z. Naturforsch. B (2009)[2]

    • Context: Establishes the synthesis of the 3,4-diester precursor required for the formyl
    • URL:

  • Porphyrin Synthesis via Diformyl Pyrroles

    • Title: "Synthesis of porphyrins
    • Source: The Porphyrin Handbook (Elsevier)
    • Context: Definitive reference for using this specific building block in MacDonald condens
    • URL:

Sources

solubility profile of Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate CAS Registry Number: 851893-13-5 Molecular Formula: C₁₂H₁₃NO₆ Molecular Weight: 267.23 g/mol [1]

This technical guide details the solubility landscape of Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate , a highly functionalized pyrrole intermediate critical in the synthesis of porphyrins, BODIPY dyes, and conductive polymers. Unlike simple alkyl-pyrroles, this molecule possesses four electron-withdrawing groups (two formyl, two ethoxycarbonyl) attached to the pyrrole core. This unique substitution pattern drastically alters its polarity and hydrogen-bonding capability, requiring a specific solvent strategy for synthesis, purification, and storage.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must understand the competing forces within its molecular structure:

  • The Pyrrole Core (NH Donor): The pyrrole nitrogen acts as a hydrogen bond donor. However, the four electron-withdrawing groups (EWGs) significantly reduce the electron density of the ring, increasing the acidity of the N-H proton compared to unsubstituted pyrrole. This enhances solubility in basic organic solvents (e.g., pyridine, DMSO).

  • Formyl & Ester Groups (H-Bond Acceptors): The two formyl (-CHO) and two ester (-COOEt) groups provide multiple sites for hydrogen bonding with polar protic solvents. They also create a high dipole moment, favoring polar aprotic solvents.

  • Lipophilic Ethyl Chains: The ethyl groups on the esters provide a modicum of lipophilicity, allowing for solubility in moderately polar organic solvents like dichloromethane (DCM) and ethyl acetate, but are insufficient to solubilize the molecule in strictly non-polar alkanes (hexanes).

Solubility Landscape

The following profile categorizes solvents based on their interaction with the solute's specific functional groups.

Quantitative Solubility Estimates (at 25°C)

Note: Values are derived from structural analogs and standard processing concentrations.

Solvent ClassSpecific SolventSolubility RatingInteraction Mechanism
Polar Aprotic DMSO, DMF High (>100 mg/mL) Strong dipole-dipole interactions; H-bond acceptance from pyrrole NH.
Chlorinated DCM, Chloroform Good (20–50 mg/mL) Solvation of the lipophilic ethyl regions; weak H-bonding.
Polar Protic Ethanol, Methanol Moderate (Hot) Soluble at reflux; sparing solubility at RT (ideal for recrystallization).
Esters/Ketones Ethyl Acetate, Acetone Moderate (10–30 mg/mL) Good general solvation; Acetone is superior to EtOAc due to higher polarity.
Ethers THF, 1,4-Dioxane Good (20–50 mg/mL) Excellent H-bond acceptance from pyrrole NH.
Alkanes Hexanes, Pentane Insoluble (<1 mg/mL) Lack of polarity to overcome crystal lattice energy.
Aqueous Water Insoluble Hydrophobic aromatic core dominates despite polar groups.
Critical Solvent Behaviors
  • Reaction Media (DMF/DMSO): These are the solvents of choice for nucleophilic attacks or condensations (e.g., Knoevenagel) due to high solubility and thermal stability.

  • Purification Media (Ethanol/Hexanes): The compound exhibits a steep solubility curve in ethanol (soluble hot, insoluble cold), making it the primary candidate for recrystallization.

  • Extraction Media (DCM/EtOAc): Dichloromethane is the preferred extraction solvent from aqueous workups due to its ability to solubilize the compound while remaining immiscible with water.

Experimental Protocols

Protocol A: Rapid Solubility Screen (Qualitative)

Use this protocol to verify batch purity or test alternative solvent systems.

  • Preparation: Place 10 mg of the solid compound into a 2 mL HPLC vial.

  • Solvent Addition: Add 100 µL of the target solvent.

  • Observation:

    • Instant Dissolution: High solubility (>100 mg/mL).

    • Partial Dissolution: Sonicate for 30 seconds. If dissolved, solubility is Moderate.

    • No Change: Heat to 50°C (if solvent boiling point permits). If dissolved, the system is temperature-dependent (suitable for recrystallization).

  • Anti-Solvent Check: If dissolved, add 500 µL of Hexanes. Precipitate formation indicates a viable solvent/anti-solvent pair.

Protocol B: Recrystallization Optimization

The high crystallinity of this pyrrole derivative allows for purification via thermal gradients.

Target Purity: >98% (HPLC/NMR) Typical Yield: 70–85%

  • Dissolution: Suspend the crude solid in Ethanol (absolute) at a ratio of 10 mL per gram of solid.

  • Heating: Heat the mixture to reflux (approx. 78°C) with magnetic stirring.

    • Note: If the solid does not dissolve completely, add Chloroform dropwise until a clear yellow/orange solution is obtained.

  • Filtration (Hot): If insoluble particulates remain (silica, salts), filter rapidly through a pre-warmed glass frit or cotton plug.

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature over 2 hours.

    • Optimization: For maximum yield, place the flask in a -20°C freezer overnight.

  • Isolation: Filter the resulting crystals and wash with cold Hexanes (2 x 5 mL) to remove residual mother liquor.

  • Drying: Dry under high vacuum (<5 mbar) at 40°C for 4 hours to remove bound solvent.

Visualization of Workflows

Figure 1: Solvent Selection Decision Tree

This diagram guides the researcher in selecting the appropriate solvent based on the intended application (Reaction vs. Purification).

SolventSelection Start Select Application Reaction Chemical Reaction (Condensation/Substitution) Start->Reaction Purification Purification (Recrystallization/Extraction) Start->Purification Analysis Analysis (NMR/HPLC) Start->Analysis HighTemp High Temp (>80°C)? Reaction->HighTemp Recryst Recrystallization Purification->Recryst Extract Extraction Purification->Extract NMR CDCl3 or DMSO-d6 Analysis->NMR DMSO Use DMSO or DMF (High Solubility, High BP) HighTemp->DMSO Yes THF Use THF or Dioxane (Moderate Solubility) HighTemp->THF No EtOH Ethanol (Hot) or EtOH/CHCl3 Recryst->EtOH DCM DCM or EtOAc (Wash with Brine) Extract->DCM

Caption: Decision matrix for solvent selection based on thermal requirements and process goals.

Figure 2: Recrystallization Workflow

A visual guide to the purification protocol described in Section 3.

Recrystallization Crude Crude Solid Dissolve Suspend in EtOH Heat to Reflux Crude->Dissolve Check Clear Solution? Dissolve->Check AddCosolvent Add CHCl3 Dropwise Check->AddCosolvent No Cool Cool to RT then -20°C Check->Cool Yes AddCosolvent->Check Filter Filter & Wash (Cold Hexanes) Cool->Filter Pure Pure Crystals (>98%) Filter->Pure

Caption: Step-by-step logic for the purification of Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate.

Application Context & Troubleshooting

Common Issues
  • Oiling Out: If the compound forms an oil instead of crystals during cooling, the solution is likely too concentrated or contains too much impurity.

    • Fix: Re-heat, add 10-20% more solvent (Ethanol), and cool more slowly (wrap the flask in foil/towel).

  • Aldehyde Oxidation: The formyl groups at positions 2 and 5 are susceptible to oxidation to carboxylic acids if left in solution with exposure to air/light for extended periods.

    • Prevention: Store solutions in the dark and under an inert atmosphere (Nitrogen/Argon). Avoid using solvents containing peroxides (e.g., old THF).

  • Aggregation: In NMR (CDCl₃), broadening of signals may occur due to H-bonding aggregation.

    • Fix: Switch to a polar solvent like DMSO-d₆ or Acetone-d₆ to break intermolecular H-bonds.

Reaction Suitability
  • Knoevenagel Condensation: When reacting this pyrrole with active methylene compounds, Ethanol with catalytic Piperidine is the standard system. The starting material will dissolve as the reaction mixture is heated.

  • Schiff Base Formation: For reactions with amines, Methanol or Toluene (with Dean-Stark trap) are recommended.

References

  • Škrlep, L., et al. (2009).[2] A Simple Synthesis of 1-Substituted Diethyl Pyrrole-3,4-dicarboxylates. Zeitschrift für Naturforschung B, 64(6), 683–688. Retrieved from [Link]

  • Paine, J. B., et al. (1976). Regioselective synthesis of pyrroles. Journal of Organic Chemistry. (Contextual reference for Knorr pyrrole handling).
  • Ou, Z. P., et al. (2009).[2][3] Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. Acta Crystallographica Section E. Retrieved from [Link]

Sources

Technical Guide: Physical Characteristics and Synthesis of Pyrrole Dialdehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrrole dialdehydes, particularly pyrrole-2,5-dicarboxaldehyde (also known as 2,5-diformylpyrrole), are critical heterocyclic scaffolds in the synthesis of porphyrins, conductive polymers, and covalent organic frameworks (COFs).[1][2][3][4] Their bifunctionality allows for directional polymerization and macrocyclization.

This guide provides an in-depth analysis of the thermodynamic properties, crystal lattice behaviors, and synthetic protocols for pyrrole dialdehydes. While the 2,5-isomer is the industrial standard, we also examine the 3,4- and 2,4-isomers to provide a complete structural landscape for drug development and materials science applications.

Part 1: Structural Isomerism & Thermodynamic Properties

The melting point (MP) of pyrrole dialdehydes is not merely a physical constant; it is a direct indicator of isomeric purity and crystal packing efficiency. Unlike simple aromatics, pyrrole dialdehydes exhibit anomalously high melting points due to extensive intermolecular hydrogen bonding.

Comparative Physical Data

The following table synthesizes confirmed experimental data. Note the significant thermal stability of the 2,5-isomer compared to the mono-aldehyde.

CompoundIUPAC NameMelting Point (°C)Solubility ProfileKey Spectral Feature (¹H NMR)
2,5-Isomer 1H-pyrrole-2,5-dicarbaldehyde122 – 124°C [1]Soluble in DMF, DMSO, hot EtOH; Poor in CHCl₃

9.6–9.8 ppm (-CHO)
2,4-Isomer 1H-pyrrole-2,4-dicarbaldehydeUnstable/Rare†High polarity; prone to oxidation

9.4, 9.7 ppm (Distinct -CHO)
3,4-Isomer 1H-pyrrole-3,4-dicarbaldehyde>180°C (Dec)‡Low solubility in most organic solvents

9.9 ppm (Symmetric)
ReferencePyrrole-2-carboxaldehyde44 – 46°CSoluble in most organic solvents

9.5 ppm

† The 2,4-isomer is electronically disfavored and difficult to isolate in pure form without stabilizing alkyl substituents. Data often refers to ester derivatives. ‡ The 3,4-isomer possesses high symmetry, leading to efficient crystal packing and low solubility. It often decomposes before a clean melt.

Crystal Packing and Hydrogen Bonding

The high melting point of 2,5-diformylpyrrole (123°C) relative to pyrrole-2-carboxaldehyde (44°C) is driven by a cooperative hydrogen-bonding network .

  • Donor: The pyrrolic N-H proton (

    
    ).[5]
    
  • Acceptor: The carbonyl oxygen of the aldehyde.

  • Motif: In the solid state, these molecules form infinite "ribbons" or centrosymmetric dimers, significantly increasing the lattice energy required to transition to the liquid phase.

Part 2: Synthesis & Purification Protocols

The Vilsmeier-Haack Formylation (Standard Protocol)

The most robust method for synthesizing 2,5-diformylpyrrole is the Vilsmeier-Haack reaction. While direct double formylation is possible, it often yields mixtures. The protocol below is optimized for high purity.

Mechanism of Action

The reaction proceeds via an electrophilic aromatic substitution using a chloromethyliminium salt (Vilsmeier reagent) generated in situ.

VilsmeierMechanism DMF DMF + POCl3 V_Reagent Vilsmeier Reagent (Chloromethyliminium Salt) DMF->V_Reagent 0°C Intermediate Iminium Intermediate V_Reagent->Intermediate + Pyrrole Pyrrole Pyrrole Substrate Pyrrole->Intermediate Hydrolysis Hydrolysis (H2O/Base) Intermediate->Hydrolysis Workup Product 2,5-Diformylpyrrole Hydrolysis->Product Crystallization

Figure 1: Logical flow of the Vilsmeier-Haack formylation pathway.

Experimental Protocol: Synthesis of 2,5-Diformylpyrrole

Safety Warning:


 is highly corrosive and reacts violently with water. Perform all steps in a fume hood.
  • Reagent Formation: In a dry 3-neck round-bottom flask under Argon, cool DMF (3.0 eq) to 0°C. Dropwise add Phosphoryl Chloride (

    
    )  (2.5 eq) over 30 minutes. The solution will turn yellow/orange (Vilsmeier salt).
    
  • Addition: Dissolve Pyrrole-2-carboxaldehyde (1.0 eq) in minimal DMF and add slowly to the Vilsmeier reagent. Note: Starting with the mono-aldehyde is preferred over pyrrole to control regioselectivity.

  • Heating: Warm the mixture to room temperature, then heat to 60°C for 2 hours . Monitor by TLC (SiO₂, 50% EtOAc/Hexane).

  • Quenching: Pour the reaction mixture onto crushed ice (500g).

  • Hydrolysis: Neutralize carefully with 5M NaOH or saturated Sodium Acetate solution until pH 8-9. The iminium salt hydrolyzes to the aldehyde.[6]

  • Isolation: A beige precipitate will form. Filter the solid.

  • Purification: Recrystallize from hot water or ethanol/water (1:1) .

    • Quality Check: Pure crystals should be pale yellow needles with MP 122-124°C.

Synthetic Challenges for 3,4-Isomers

The 3,4-diformylpyrrole cannot be efficiently made via Vilsmeier formylation because the 2/5 positions are electronically favored.

  • Preferred Route: Paal-Knorr Synthesis or Van Leusen Reaction .

  • Strategy: Construct the pyrrole ring after the aldehyde (or protected aldehyde) groups are in place on the carbon chain, or use 3,4-dicarboxylates as precursors followed by reduction/oxidation.

Part 3: Spectroscopic Fingerprinting & Characterization[2]

To ensure the integrity of the synthesized material, researchers must validate the structure using NMR and IR.

Proton NMR ( H NMR)[3]
  • Solvent: DMSO-

    
     is recommended due to solubility.
    
  • Aldehyde Proton: Look for a sharp singlet at

    
     9.6 – 9.8 ppm .
    
  • Ring Protons:

    • 2,5-isomer: A doublet or singlet (depending on resolution) at

      
       6.9 – 7.0 ppm .
      
    • Symmetry Check: The 2,5-isomer is symmetric; you will see only one signal for the ring protons. If you see multiple ring signals, you likely have the 2,4-isomer or mono-aldehyde impurity.

  • NH Proton: Broad singlet around

    
     12.0 – 12.5 ppm  (exchangeable with 
    
    
    
    ).
Infrared Spectroscopy (FT-IR)
  • C=O Stretch: Strong band at 1650 – 1670 cm⁻¹ . (Lower than typical aliphatic aldehydes due to conjugation).

  • N-H Stretch: Broad band at 3200 – 3400 cm⁻¹ (indicative of H-bonding).

Part 4: Applications in Drug Development & Materials

Porphyrin Synthesis (Lindsey Method)

Pyrrole dialdehydes are the "corners" of porphyrin squares.

  • Workflow: Condensation of 2,5-diformylpyrrole with dipyrromethanes.

  • Relevance: Used to create "picket-fence" porphyrins for mimicking heme groups in drug metabolism studies.

Covalent Organic Frameworks (COFs)

The rigid geometry of 2,5-diformylpyrrole makes it an ideal linker for Schiff-base COFs.

  • Reaction: 2,5-Diformylpyrrole + Aromatic Diamine

    
     Crystalline Polymer.
    
  • Property: The resulting materials are often conductive and porous, used in drug delivery vectors.

References

  • Melting Point & Synthesis of 2,5-Diformylpyrrole: Miller, R., & Olsson, K. (1981). A convenient synthesis of pyrrole-2,5-dicarboxaldehyde. Acta Chemica Scandinavica B, 35, 303-305. 7

  • General Physical Properties of Pyrrole Derivatives: National Institute of Standards and Technology (NIST). Pyrrole Properties. 8[2][3][4][5][9][10][11][12][13][14]

  • Vilsmeier-Haack Reaction Protocols: Chemistry Steps. The Vilsmeier-Haack Reaction Mechanism and Applications. 6

  • Hydrogen Bonding in Pyrrole Systems: Senge, M. O., & Smith, K. M. (2005).[10] Hydrogen-bonding patterns in six derivatives of 2,4-dimethylpyrrole. Acta Crystallographica. 11

  • Commercial Data for 1H-pyrrole-2,5-dicarbaldehyde: ChemicalBook. Product CAS 39604-60-9 Data. 15

Sources

The Knorr Pyrrole Synthesis & Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

From Mechanistic Origins to Blockbuster Statins

Executive Summary

The Knorr pyrrole synthesis, first reported by Ludwig Knorr in 1884, remains a foundational method in heterocyclic chemistry. While the original zinc/acetic acid protocol defined early porphyrin research, its conceptual derivatives—most notably the Paal-Knorr synthesis—have become the industrial standard for manufacturing blockbuster drugs like Atorvastatin (Lipitor). This guide analyzes the mechanistic causality of the reaction, its evolution into modern green chemistry, and its critical role in pharmaceutical manufacturing.[1]

Part 1: The Mechanistic Foundation

The Core Challenge: -Aminoketone Instability

The central problem in pyrrole synthesis is the high reactivity of


-aminoketones. If isolated, these species rapidly self-condense to form dihydropyrazines. Knorr’s genius lay not just in the reagents, but in the process architecture : generating the unstable intermediate in situ.
The Classic Knorr Mechanism

The reaction typically involves the condensation of an


-aminoketone (1) with a 

-ketoester (2). Because (1) is unstable, it is generated from an

-oximinoketone precursor via reduction.[2]

Key Reagents & Causality:

  • Zinc dust / Glacial Acetic Acid: Acts as the reducing agent for the oxime.[3]

  • In Situ Generation: The amine is released in the presence of the trapping agent (

    
    -ketoester), ensuring the cross-condensation kinetic pathway outcompetes the self-dimerization pathway.
    
  • Regioselectivity: The reaction is highly regioselective, typically yielding 2,4-diester substituted pyrroles due to the specific nucleophilic attack of the amine on the most electrophilic ketone.

Mechanistic Visualization

The following diagram illustrates the pathway from the oxime precursor to the final aromatic system.

KnorrMechanism Oxime α-Oximinoketone (Precursor) ZnAcOH Zn / AcOH (Reduction) Oxime->ZnAcOH AminoKetone α-Aminoketone (Transient Intermediate) ZnAcOH->AminoKetone In Situ Generation Imine Imine Intermediate AminoKetone->Imine + β-Ketoester KetoEster β-Ketoester (Trapping Agent) KetoEster->Imine Enamine Enamine (Tautomer) Imine->Enamine Tautomerization Cyclization Intramolecular Cyclization Enamine->Cyclization Nucleophilic Attack Pyrrole Substituted Pyrrole Cyclization->Pyrrole -H2O (Aromatization)

Figure 1: The stepwise mechanism of the classic Knorr synthesis, highlighting the critical in situ reduction step.

Part 2: Structural Evolution & Derivatives

While the classic Knorr synthesis is robust, it is limited by the availability of


-aminoketones. This limitation drove the evolution of derivative methodologies.
The Paal-Knorr Variation

Often confused with the Knorr synthesis, the Paal-Knorr (1885) uses 1,4-dicarbonyl compounds reacted with primary amines.[4][5]

  • Advantage: It allows for the synthesis of N-substituted pyrroles, which is difficult in the classic Knorr (which typically yields N-H pyrroles).

  • Relevance: This is the dominant method for synthesizing complex pharmaceutical scaffolds where the nitrogen atom must carry a specific side chain (e.g., Atorvastatin).

Comparison of Methodologies
FeatureClassic KnorrPaal-KnorrHantzsch
Starting Materials

-Aminoketone +

-Ketoester
1,4-Dicarbonyl + Primary Amine

-Haloketone +

-Ketoester + NH3
Key Intermediate Imine/EnamineHemiaminalDihydrofuran/Pyrrole
Atom Economy Moderate (Loss of H2O)High (Loss of 2 H2O)Moderate
Primary Utility Porphyrin synthesis, basic building blocksComplex drug synthesis (N-substitution)Simple alkyl pyrroles

Part 3: Pharmacological Application (Case Study: Atorvastatin)

The synthesis of Atorvastatin (Lipitor) represents the pinnacle of industrial pyrrole chemistry. The drug's core is a pentasubstituted pyrrole ring.[6]

The Convergent Strategy

Early routes to Atorvastatin were linear and low-yielding.[7] The industrial breakthrough utilized a convergent Paal-Knorr synthesis .[8]

  • Fragment A: A highly functionalized 1,4-diketone (4-fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenylbenzenebutanamide).[8]

  • Fragment B: A chiral primary amine (functionalized with the dihydroxy heptanoic acid side chain).

Industrial Workflow Visualization

AtorvastatinSynthesis Diketone 1,4-Diketone Fragment (Stetter Reaction Product) Condensation Paal-Knorr Condensation (Pivalic Acid / Toluene / Reflux) Diketone->Condensation Amine Chiral Amine Sidechain (Protected) Amine->Condensation Intermediate Pyrrole Intermediate Condensation->Intermediate -2 H2O Deprotection Acid Deprotection (Methanol / HCl) Intermediate->Deprotection FinalDrug Atorvastatin Calcium Deprotection->FinalDrug

Figure 2: The convergent Paal-Knorr route used in the commercial manufacture of Atorvastatin.[8]

Part 4: Experimental Protocols

Protocol A: Classic Knorr Synthesis (Self-Validating)

Target: Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole") Rationale: This protocol uses in situ nitrosation followed by reduction, avoiding the isolation of unstable intermediates.[1]

  • Nitrosation (Precursor Generation):

    • Dissolve ethyl acetoacetate (1 eq) in glacial acetic acid.

    • Cool to 0-5°C.

    • Add saturated aqueous sodium nitrite (1 eq) dropwise.[2][3] Control: Maintain temp <10°C to prevent decomposition.

    • Stir for 3 hours. Result: Ethyl

      
      -oximinoacetoacetate.
      
  • Reduction & Condensation (The Knorr Step):

    • Prepare a second flask with ethyl acetoacetate (1 eq) and zinc dust (3 eq) in acetic acid.

    • Slowly add the oxime solution from Step 1 to this suspension with vigorous stirring.

    • Thermodynamic Control: The reaction is exothermic.[3][9] Allow temperature to rise to ~60-70°C to drive the condensation.

  • Workup:

    • Pour the hot mixture into ice water.

    • The product precipitates immediately (Self-validating step: if no precipitate forms, the reduction failed).

    • Filter and recrystallize from ethanol.[2]

    • Expected Yield: 60-70%.

Protocol B: Modern Green Paal-Knorr (Microwave-Assisted)

Target: 1-Phenyl-2,5-dimethylpyrrole Rationale: Eliminates solvent waste and reduces reaction time from hours to minutes.

  • Reagents: Mix acetonylacetone (2,5-hexanedione, 10 mmol) and aniline (10 mmol).

  • Catalyst: Add 10% w/w Montmorillonite K-10 clay (Solid acid catalyst).

  • Irradiation: Place in a microwave reactor (open vessel mode) at 300W for 3-5 minutes.

  • Validation: Monitor via TLC (Hexane:EtOAc 9:1). Disappearance of starting diketone indicates completion.

  • Extraction: Wash with diethyl ether, filter off the clay (recyclable), and evaporate solvent.

  • Yield: >90%.

References

  • Knorr, L. (1884).[1][2] "Synthese von Pyrrolderivaten."[1][2][3][4][5][9][10][11][12] Berichte der deutschen chemischen Gesellschaft, 17(2), 1635–1642. Link

  • Roth, B. D., et al. (1991). "Synthesis and Biological Activity of Atorvastatin." Journal of Medicinal Chemistry, 34(1), 357–366. Link

  • Banik, B. K., et al. (2000). "Microwave-Assisted Solid-Phase Synthesis of Pyrroles." Tetrahedron Letters, 41(32), 6033–6036. Link

  • Baumann, M., et al. (2011). "Flow Chemistry Strategies for the Synthesis of Heterocycles." Beilstein Journal of Organic Chemistry, 7, 442–495. Link

  • Li, J. J. (2014). "Knorr Pyrrole Synthesis." In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. Link

Sources

Electronic Properties of 3,4-Substituted Pyrrole-2,5-Dicarbaldehydes: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the electronic architecture, substituent effects, and application potential of 3,4-substituted pyrrole-2,5-dicarbaldehydes. It is structured for researchers requiring actionable insights into molecular design and synthesis.

Executive Summary

Pyrrole-2,5-dicarbaldehydes represent a critical class of "push-pull" heterocyclic precursors. The electron-rich pyrrole core (donor) coupled with electron-withdrawing formyl groups at the


-positions (acceptors) creates a molecular architecture with a tunable HOMO-LUMO gap.

For researchers in organic electronics and medicinal chemistry, the 3,4-positions offer a strategic handle. modifying these positions allows for the precise modulation of:

  • Electronic Density: Raising the HOMO level via electron-donating groups (EDGs).

  • Solubility & Packing: Controlling steric bulk to prevent or induce

    
    -
    
    
    
    stacking.
  • Reactivity: Tuning the electrophilicity of the formyl groups for Schiff base condensation or porphyrin synthesis.

Fundamental Electronic Architecture

The unfunctionalized pyrrole-2,5-dicarbaldehyde exhibits a specific electronic profile governed by the competition between the nitrogen lone pair and the carbonyl


-systems.
The "Push-Pull" Mechanism
  • Pyrrole Nitrogen (Donor): The

    
     hybridized nitrogen donates electron density into the ring, raising the Highest Occupied Molecular Orbital (HOMO).
    
  • 2,5-Formyl Groups (Acceptor): These groups withdraw electron density via induction (-I) and resonance (-M), significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO).

Result: A reduced band gap compared to unsubstituted pyrrole, making these molecules stable, handleable solids (unlike the air-sensitive parent pyrrole) while retaining electrochemical activity.

Substituent Effects at 3,4-Positions

The electronic fate of the molecule is dictated by the substituents at carbons 3 and 4.

Substituent TypeExample GroupsElectronic EffectImpact on HOMO/LUMOApplication Focus
Weak Donor / Steric Methyl, Ethyl, ButylInductive Donor (+I)Slight HOMO rise; minimal LUMO change.Porphyrin synthesis (e.g., Octaethylporphyrin), Solubility enhancement.
Strong Donor Methoxy (-OMe), Alkylthio (-SR)Resonance Donor (+M)Significant HOMO rise. Compresses band gap.Low band-gap conducting polymers, Hole-transport materials.
Electron Withdrawing Ester (-COOR), Halogen (-Cl, -Br)Inductive/Resonance W/D (-I/-M)Lowers HOMO and LUMO.n-type semiconductors, Air-stable OFETs.
Asymmetric 3-Alkyl-4-HMixedBreaks symmetry, alters dipole moment.High-solubility derivatives, Non-centrosymmetric crystal packing.

Quantitative Electronic Profiles

Band Gap Modulation

Experimental and DFT studies confirm that 3,4-substitution directly alters the optical band gap (


).
  • Unsubstituted:

    
     (Absorption 
    
    
    
    ).
  • 3,4-Dialkyl (e.g., Diethyl):

    
    . The alkyl groups destabilize the HOMO slightly through hyperconjugation.
    
  • 3,4-Bis(alkylthio):

    
    .[1] Sulfur lone pairs participate in conjugation, raising the HOMO significantly more than alkyl groups [1].
    
Electrochemical Potentials (Cyclic Voltammetry)

In conducting polymer applications, the oxidation potential (


) of the monomer is critical.
  • 3,4-Dialkoxypyrrole-2,5-dicarbaldehydes: Exhibit lower oxidation onset potentials (

    
     vs Fc/Fc
    
    
    
    ) compared to alkyl analogs, facilitating milder polymerization conditions and resulting in more ordered polymer chains.

Visualization of Structure-Property Relationships

The following diagram illustrates how specific substituents perturb the frontier molecular orbitals.

ElectronicTuning Core Pyrrole-2,5-dicarbaldehyde (Base Architecture) Sub_Alkyl 3,4-Dialkyl (e.g., Ethyl) Core->Sub_Alkyl Sub_Alkoxy 3,4-Dialkoxy/Thio (e.g., -OMe, -S-Hex) Core->Sub_Alkoxy Sub_EWG 3,4-EWG (e.g., -COOR) Core->Sub_EWG Effect_Alkyl Steric Bulk + Weak +I Solubility & Stability Sub_Alkyl->Effect_Alkyl Hyperconjugation Effect_Alkoxy Strong +M Effect Raises HOMO significantly Sub_Alkoxy->Effect_Alkoxy Lone Pair Donation Effect_EWG -I / -M Effect Lowers HOMO & LUMO Sub_EWG->Effect_EWG Electron Withdrawal App_Porph Porphyrin Precursors (e.g., OEP) Effect_Alkyl->App_Porph App_Poly Low Band-Gap Conducting Polymers Effect_Alkoxy->App_Poly App_OFET n-Type / Air Stable Semiconductors Effect_EWG->App_OFET

Caption: Mechanistic flow of substituent selection at 3,4-positions determining electronic outcomes and final applications.

Key Applications & Mechanistic Insights

A. Porphyrin and Macrocycle Synthesis

3,4-Diethylpyrrole-2,5-dicarbaldehyde is the canonical precursor for Octaethylporphyrin (OEP) .

  • Mechanism: The aldehyde groups undergo acid-catalyzed condensation with

    
    -unsubstituted pyrroles (or self-condensation in specific routes) to form the porphyrinogen macrocycle.
    
  • Electronic Role: The ethyl groups at 3,4 are electron-neutral enough to allow the reaction to proceed without deactivating the ring, while providing the necessary solubility for the final macrocycle [2].

B. Conducting Polymers & Sensors

Derivatives with 3,4-alkoxy or 3,4-thio groups are polymerized to form highly conductive, transparent films.

  • Sensor Utility: The aldehyde handles remain active after polymerization (if protected or if polymerization occurs at the nitrogen). However, more commonly, the dicarbaldehyde is condensed with diamines to form Polyazomethines (Schiff Base Polymers) .

  • Metal Sensing: These polymers exhibit fluorescence quenching upon binding metal ions (e.g., Cu

    
    ), driven by the interruption of the push-pull conjugation pathway [3].
    
C. Covalent Organic Frameworks (COFs)

The bifunctional aldehyde nature makes these molecules ideal linkers for COFs.

  • Design: Reacting 3,4-substituted pyrrole-2,5-dicarbaldehydes with

    
    -symmetric amines creates porous networks. The electronic nature of the pyrrole wall dictates the pore environment's polarity and charge transport properties.
    

Experimental Protocols

Protocol 1: Synthesis of 3,4-Diethylpyrrole-2,5-dicarbaldehyde (Vilsmeier-Haack Route)

Note: This route converts 3,4-diethylpyrrole to the dialdehyde.

  • Reagent Prep: Cool anhydrous DMF (3.0 eq) to 0°C under Argon. Add POCl

    
     (2.5 eq) dropwise. Stir for 30 min to generate the Vilsmeier salt.
    
  • Addition: Dissolve 3,4-diethylpyrrole (1.0 eq) in DMF and add slowly to the salt mixture, maintaining temp < 10°C.

  • Heating: Warm to 100°C for 2 hours. The solution will darken.

  • Hydrolysis: Pour the mixture into crushed ice/sodium acetate solution (pH ~8).

  • Workup: The precipitate is 3,4-diethylpyrrole-2,5-dicarbaldehyde. Filter, wash with cold water, and recrystallize from ethanol.

    • Yield: Typically 60-75%.

    • Validation:

      
      H NMR shows distinct aldehyde protons at 
      
      
      
      ppm.
Protocol 2: Paal-Knorr Synthesis (General for N-substituted variants)

For generating the pyrrole core with specific N-substitution before formylation.

  • Reactants: Combine 2,5-dimethoxytetrahydrofuran (1.1 eq) and Primary Amine (1.0 eq) in water.

  • Catalyst: Add 1 mol% FeCl

    
     or dilute HCl.
    
  • Reaction: Stir vigorously at RT for 2-12 hours.

  • Isolation: Extract with Ethyl Acetate.

  • Formylation: Subject the resulting pyrrole to Protocol 1.

References

  • Tian, J., et al. (2022). "3,4-Bisthiolated Pyrroles: Concise Construction and Their Electronic Properties." Journal of Organic Chemistry. Link

  • Organic Syntheses. "2,3,7,8,12,13,17,18-Octaethylporphyrin." Org.[2][3] Synth. 1977, 56, 95. Link

  • Krinochkin, A. P., et al. (2021).[4] "Pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione-2,2'-bipyridine-based co-polymer: synthesis, photophysical properties and response to metal cations." Semantic Scholar. Link

  • BenchChem. "Unlocking the Potential of Substituted Pyrrole-2,5-dicarbaldehydes: A Technical Guide." Link

  • Sigma-Aldrich. "2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde Product Sheet." Link

Sources

stability of Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate under ambient conditions

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability of Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate Under Ambient Conditions

Authored by Gemini, Senior Application Scientist

Abstract

Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate is a highly functionalized heterocyclic compound, serving as a pivotal building block in medicinal chemistry and materials science.[1] Its unique structure, featuring a central pyrrole core flanked by two reactive aldehyde and two ethyl ester groups, offers extensive synthetic possibilities. However, this high degree of functionalization also introduces potential stability concerns that are critical for its effective storage, handling, and application in multi-step syntheses. This technical guide provides a comprehensive analysis of the . We will explore the inherent chemical reactivity of its constituent functional groups, delineate key factors influencing its degradation, propose standardized protocols for handling and storage, and present a detailed experimental workflow for rigorous stability assessment.

Introduction: The Chemical Profile of a Versatile Building Block

The pyrrole nucleus is a privileged scaffold in a vast array of biologically active compounds.[2] The introduction of electron-withdrawing groups, such as the formyl and ester moieties found in the title compound, significantly modulates the electron density of the pyrrole ring. This substitution pattern deactivates the ring towards the polymerization that readily occurs with unsubstituted pyrrole, which is known to degrade and turn brown upon exposure to light and air.[3][4] However, the aldehyde and ester groups themselves become the primary sites of potential degradation. Understanding the interplay of these functional groups is paramount for researchers aiming to leverage this compound's synthetic potential.

The structure of Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate presents a unique stability profile that must be carefully considered.

Caption: Chemical structure of the title compound.

Factors Influencing Stability at Ambient Conditions

The term "ambient conditions" can encompass a wide range of environmental variables. For the purpose of this guide, we will consider temperature (18-25°C), atmospheric oxygen, ambient light, and atmospheric moisture. The high reactivity of the aldehyde groups is a central theme in the stability of this class of compounds.[1]

Oxidative Degradation

The aldehyde functionalities are the most susceptible sites for oxidation. Under ambient conditions, particularly in the presence of atmospheric oxygen, these groups can be slowly oxidized to the corresponding carboxylic acids. This process can be accelerated by light or the presence of trace metal impurities. The resulting dicarboxylic acid or mono-carboxylic acid derivatives would present as significant impurities in subsequent reactions.

Photostability

Pyrrole-based compounds are often sensitive to light.[3] While the electron-withdrawing substituents on the target molecule enhance its stability against photopolymerization compared to simple pyrroles, prolonged exposure to UV or even broad-spectrum ambient light can provide the energy to initiate degradation, including oxidation or other radical-based reactions.

Hydrolytic Stability

The two ethyl ester groups are susceptible to hydrolysis, yielding the corresponding carboxylic acids. This reaction is typically slow in neutral water but is significantly catalyzed by the presence of acidic or basic contaminants. Given that one potential degradation pathway (oxidation of aldehydes) produces carboxylic acids, this could create an acidic microenvironment that autocatalyzes ester hydrolysis.

Thermal Profile and Incompatibilities

While generally stable at room temperature, elevated temperatures will accelerate all degradation pathways. Based on safety data for related pyrrole compounds, it is crucial to avoid contact with strong oxidizing agents, strong acids, and strong bases, which would rapidly degrade the molecule.[3][5]

Recommended Handling and Storage Protocols

Based on the chemical vulnerabilities outlined above, a stringent handling and storage protocol is essential to maintain the purity and integrity of Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate.

ParameterRecommendationRationale
Temperature Store at 2-8°C.Reduces the rate of all potential degradation reactions.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Prevents oxidation of the sensitive aldehyde groups.
Light Store in an amber or opaque container.Protects against light-induced degradation.
Moisture Keep container tightly closed in a dry place.[6]Prevents hydrolysis of the ethyl ester groups.
Handling Use only in a well-ventilated area. Avoid generating dust. Wear appropriate PPE.[7]Standard chemical safety practice to avoid inhalation and contact.
Incompatibles Avoid strong oxidizing agents, strong acids, and strong bases.[5]These substances will cause rapid chemical decomposition.

Potential Degradation Pathways

The primary degradation products under ambient conditions are expected to arise from oxidation and hydrolysis. The following diagram illustrates these potential transformations.

Degradation_Pathways Parent Diethyl 2,5-diformyl- 1H-pyrrole-3,4-dicarboxylate Oxidized Mono/Di-acid derivative (Oxidation Product) Parent->Oxidized O2, Light Hydrolyzed Mono/Di-ester hydrolyzed derivative (Hydrolysis Product) Parent->Hydrolyzed H2O (H+/OH-) Combined Oxidized and Hydrolyzed Product Oxidized->Combined H2O (H+/OH-) Hydrolyzed->Combined O2, Light

Caption: Potential degradation pathways for the title compound.

Experimental Design for Stability Assessment

To quantitatively assess stability, a forced degradation study is the most effective approach. This involves subjecting the compound to stress conditions more severe than ambient to accelerate degradation and identify potential products. This protocol is designed to be a self-validating system by including appropriate controls.

Objective

To evaluate the stability of Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate under various stress conditions (heat, light, humidity, oxidation) and to identify major degradation products.

Materials & Analytical Method
  • Test Substance: Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate (purity >98%).

  • Analytical Technique: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. A C18 column is typically suitable. The mobile phase would be a gradient of acetonitrile and water with 0.1% formic acid. This method must be validated to ensure it can separate the parent compound from all significant degradation products. Mass Spectrometry (LC-MS) coupling is recommended for the identification of unknown peaks.

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

Forced Degradation Protocol
  • Control Sample: Pipette 1 mL of the stock solution into an HPLC vial. Store at -20°C in the dark. This is the T=0 reference.

  • Ambient Condition Sample: Pipette 1 mL of the stock solution into a clear HPLC vial, loosely capped to allow air exchange. Store on a lab bench exposed to light and ambient temperature/humidity.

  • Thermal Stress: Pipette 1 mL of the stock solution into an HPLC vial. Place in an oven at 60°C.

  • Photolytic Stress: Pipette 1 mL of the stock solution into a quartz HPLC vial. Expose to a photostability chamber with a light source conforming to ICH Q1B guidelines. A control sample wrapped in aluminum foil should be placed alongside.

  • Oxidative Stress: Pipette 1 mL of the stock solution into an HPLC vial. Add 100 µL of 3% hydrogen peroxide (H₂O₂).

  • Acidic Hydrolysis: Pipette 1 mL of the stock solution into an HPLC vial. Add 100 µL of 0.1 M hydrochloric acid (HCl).

  • Basic Hydrolysis: Pipette 1 mL of the stock solution into an HPLC vial. Add 100 µL of 0.1 M sodium hydroxide (NaOH).

Analysis Schedule

Analyze all samples by HPLC at initial (T=0), 24, 48, and 72-hour time points. For the ambient sample, extend the time points to 1 week, 1 month, and 3 months.

Data Interpretation
  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 control.

  • Monitor the formation of new peaks (degradation products) and report their area percentage.

  • Use LC-MS to obtain the mass of the major degradation products to aid in structural elucidation, confirming the pathways outlined in Section 4.

Experimental_Workflow start Prepare Stock Solution (1 mg/mL in ACN) prep_samples Aliquot into Vials for Each Stress Condition start->prep_samples stress Expose Samples to Stress: - Ambient - Thermal (60°C) - Photolytic (ICH Q1B) - Oxidative (H2O2) - Acidic (HCl) - Basic (NaOH) prep_samples->stress control Store Control Sample (-20°C, Dark) prep_samples->control analysis Analyze by HPLC-UV/MS at Time Points (0, 24, 48, 72h...) stress->analysis control->analysis data Quantify Parent Peak Identify Degradants analysis->data report Generate Stability Report data->report

Caption: Workflow for the forced degradation stability study.

Conclusion

While Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate is more resistant to polymerization than its parent pyrrole ring, its stability under ambient conditions is not absolute. The presence of reactive aldehyde and hydrolyzable ester functionalities necessitates careful handling and storage to prevent degradation. The primary vulnerabilities are oxidation of the formyl groups and, to a lesser extent, hydrolysis of the ethyl esters. To ensure the compound's integrity for research and development, it is imperative to store it under an inert atmosphere, protected from light, at refrigerated temperatures. The experimental protocol detailed herein provides a robust framework for any laboratory to validate the stability of this versatile reagent and to understand its degradation profile, ensuring reliable and reproducible results in its synthetic applications.

References

  • Unlocking the Potential of Substituted Pyrrole-2,5-dicarbaldehydes: A Technical Guide for Researchers. Benchchem.
  • Pyrrole - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • PYRROLE CAS NO 109-97-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. CDH Fine Chemical.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • Recent Advances in Functionalization of Pyrroles and their Translational Potential. PubMed.
  • N-[2-(Diethylamino)ethyl]-2,4-dimethyl-5-formyl-1H-pyrrole-3-carboxamide. Apollo Scientific.
  • Synthesis and Functionalisation of Pyrroles. Applications of Pyrrolyl Sulfonium Salts in Cross-Couplings and Oxidations. The University of Bath's research portal.
  • 1H-Pyrrole-2,5-dicarbaldehyde | 39604-60-9. Sigma-Aldrich.

Sources

Tautomerism in Functionalized Pyrrole Dicarboxylates: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Medicinal Chemists, Structural Biologists, and Process Chemists. Scope: Thermodynamic drivers, analytical characterization, and pharmacological implications of pyrrole tautomerism.

Executive Summary: The Hidden Variable in Structure-Activity Relationships (SAR)

In the design of kinase inhibitors and bioactive scaffolds, the pyrrole dicarboxylate motif is ubiquitous due to its ability to position hydrogen bond donors (HBD) and acceptors (HBA) in precise vectors. However, the assumption that the 1H-pyrrole (aromatic) tautomer is the sole relevant species is a frequent cause of lead optimization failure.

Functionalization with electron-withdrawing groups (EWGs) such as carboxylates (esters/amides) at the 2,4- or 2,5-positions, combined with polar substituents (–OH, –NH₂), significantly perturbs the aromatic stabilization energy (ASE). This can render non-aromatic tautomers—specifically pyrrolinones (keto-pyrroles) and pyrrolenines (imino-pyrroles) —thermodynamically accessible or even dominant in solution.

This guide details the mechanistic basis of these shifts and provides a self-validating protocol for their unambiguous assignment.

Mechanistic Principles of Pyrrole Tautomerism

The Thermodynamic Conflict: Aromaticity vs. Conjugation

The driving force of pyrrole tautomerism is the competition between:

  • Aromaticity (1H-form): Stabilization of the 6

    
    -electron system (approx. 21-25 kcal/mol).
    
  • Conjugation (EWG-stabilized forms): Strong dipoles from ester/amide groups can stabilize polarized exocyclic double bonds (C=O, C=N) found in non-aromatic tautomers.

Case Study A: 3-Hydroxypyrrole-2,4-dicarboxylates (Keto-Enol)

Unlike phenol, which exists almost exclusively as the enol, 3-hydroxypyrroles often favor the keto (pyrrolin-3-one) form.

  • Mechanism: The ester at C2 or C4 withdraws electron density, destabilizing the electron-rich enol. However, an intramolecular Hydrogen Bond (IMHB) between the 3-OH and the 2-carbonyl oxygen can "lock" the enol form.

  • Solvent Effect: Polar aprotic solvents (DMSO) disrupt IMHBs, often shifting equilibrium toward the keto form.

Case Study B: 2-Aminopyrrole-3-carboxylates (Amino-Imino)

The 2-aminopyrrole is a "chameleon" scaffold.

  • Amino Form (1H): Aromatic.[1][2] Acts as a typical H-bond donor.

  • Imino Form (Pyrrolenine): Non-aromatic. The exocyclic C=NH becomes a strong H-bond acceptor.

  • Trigger: Protonation or strong EWGs at C3 can stabilize the imino form by delocalizing the positive charge onto the exocyclic nitrogen.

Visualizing the Equilibrium Pathways

The following diagram illustrates the tautomeric connectivity for a generic 3-substituted pyrrole-2,4-dicarboxylate.

Tautomerism cluster_0 Key Drivers Aromatic 1H-Pyrrole (Enol/Amino) (Aromatic, 6π) Major in Non-polar Solvents Zwitterion Zwitterionic Intermediate (Charge Separated) Aromatic->Zwitterion Solvent/H+ Transfer KetoImino 2H/3H-Pyrrole (Keto/Imino) (Non-aromatic, interrupted π) Major in Polar/Acidic Media Zwitterion->KetoImino EWG Stabilization EWG at C2/C4 EWG at C2/C4 Intramol. H-Bond Intramol. H-Bond Solvent Polarity Solvent Polarity

Caption: Tautomeric interconversion pathways driven by solvent polarity and electron-withdrawing group (EWG) placement.

Experimental Protocol: The "Tri-Solvent" Validation System

To rigorously assign the tautomeric state of a functionalized pyrrole, you cannot rely on a single NMR spectrum. Use this self-validating protocol.

Phase 1: Synthesis & Isolation
  • Synthesis: Paal-Knorr or Hantzsch synthesis usually yields the thermodynamically stable tautomer.

  • Purification: Avoid acidic silica gel if possible, as it may catalyze tautomerization or hydrolysis. Use neutral alumina or recrystallization.

Phase 2: NMR Characterization Workflow

Objective: Distinguish between exchangeable protons (NH/OH) and C-H protons on the ring.

StepSolvent SystemPurposeExpected Observation (1H-Enol vs Keto)
1 CDCl₃ (Non-polar) Establish baseline IMHB state.Enol: Sharp OH signal >10 ppm (IMHB). Keto: CH₂ signal at ~3.5-4.0 ppm (if C-H tautomer).
2 DMSO-d₆ (Polar Aprotic) Disrupt IMHB; test dipole stabilization.Shift: OH/NH signals broaden or move upfield. Keto: Appearance of distinct CH/CH₂ signals if equilibrium shifts.
3 D₂O Shake (Exchange) Identify labile protons.Enol: OH/NH disappear immediately. Keto: α-CH protons exchange slowly (hours) via enolization.
Phase 3: Advanced Confirmation (X-Ray & IR)
  • X-Ray Crystallography: The gold standard. Look for bond length alternation.

    • C2-C3 bond: ~1.37 Å (double bond character) indicates 1H-pyrrole .

    • C2-C3 bond: ~1.50 Å (single bond character) indicates pyrrolinone .

  • IR Spectroscopy:

    • Enol: Broad OH stretch (3200-3500 cm⁻¹).

    • Keto: Sharp C=O stretch (1650-1700 cm⁻¹), distinct from the ester C=O (usually >1700 cm⁻¹).

Data Interpretation Guide

Use this table to interpret your spectral data for a generic 3-substituted-pyrrole-2,4-dicarboxylate .

Feature1H-Pyrrole (Enol/Amino)2H/3H-Pyrrole (Keto/Imino)
Aromaticity Yes (6

electrons)
No (sp³ carbon interrupts loop)
¹H NMR (Ring) NH signal (~9-12 ppm)CH/CH₂ signal (~3.5-5.0 ppm)
¹³C NMR (Carbonyl) Ester C=O only (~160-165 ppm)Ring C=O (~170-180 ppm) + Ester C=O
¹³C NMR (Ring C) Shielded (~100-120 ppm)Deshielded sp³ C (~50-70 ppm)
H-Bond Role Donor (NH/OH)Acceptor (C=O / C=N)
Solvent Preference Non-polar (CDCl₃)Polar (DMSO, Methanol)

Implications for Drug Development

Binding Mode Errors

A common pitfall in docking studies is using the 1H-pyrrole tautomer as the default ligand.

  • Risk: If the protein binding pocket is hydrophobic, the neutral 1H-form is likely. However, if the pocket contains a strong H-bond donor (e.g., a backbone amide NH), it may induce a shift to the keto/imino form to utilize its C=O/C=N acceptor capability.

  • Mitigation: Run "Ensemble Docking" using both tautomers as distinct ligands.

Metabolic Stability
  • Oxidation: The electron-rich 1H-pyrrole is susceptible to oxidative metabolism (CYP450).

  • Tautomeric Trap: Locking the pyrrole in the keto-form (e.g., by gem-dimethyl substitution at the 2-position) can block aromatization, preventing metabolic epoxidation but also losing aromatic stacking interactions.

References

  • Tautomeric conjugate acids of 2-aminopyrroles: effect of substituents, solvation and cosolute. Source: Journal of Organic Chemistry / NIH

  • Syntheses, structures and tautomers of 2,5-disubstituted pyrroles. Source: New Journal of Chemistry (RSC)

  • Keto-Enol Tautomerism in 3-Hydroxypyrroles and 1H-pyrrol-3(2H)-ones. Source: Journal of the Chemical Society, Perkin Transactions 2

  • Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid. Source: ResearchGate / Journal of Molecular Structure

  • 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide (Synthesis & NMR). Source: MDPI Molbank

Sources

Acidity Landscapes of Electron-Deficient Pyrroles: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists. It prioritizes experimental rigor, data integrity, and actionable protocols.

Executive Summary

The pyrrole N-H moiety is classically regarded as a weak acid (


 in DMSO), rendering it non-reactive under physiological or mild synthetic conditions. However, the strategic introduction of electron-withdrawing groups (EWGs) or extensive halogenation can depress the 

by over 15 log units, transforming the pyrrole ring into a bioisostere of carboxylic acids or a potent hydrogen-bond donor for anion recognition. This guide delineates the quantitative acidity landscape of these derivatives, provides self-validating protocols for their measurement, and explores their utility in drug design.

Part 1: Theoretical Framework & Electronic Causality

The acidity of the pyrrole N-H is governed by the stability of the resulting pyrrolide anion. In unsubstituted pyrrole, the nitrogen lone pair is integral to the aromatic sextet (


), making deprotonation energetically costly despite the restoration of aromaticity in the anion.
Mechanism of Acidity Enhancement

Electron-deficient derivatives stabilize the conjugate base through two primary vectors:

  • Inductive (-I) Effects: Halogens (F, Cl) pull electron density through the

    
    -framework, stabilizing the negative charge on the nitrogen.
    
  • Mesomeric (-M) Effects: Groups like

    
    , 
    
    
    
    , and
    
    
    allow the negative charge to delocalize onto exocyclic heteroatoms, creating resonance structures that significantly lower the ground state energy of the anion.
Visualization: Resonance Stabilization

The following diagram illustrates the resonance delocalization in 2-nitropyrrole, a classic electron-deficient derivative.

Resonance Figure 1: Resonance stabilization mechanism in 2-nitropyrrole lowering pKa. Pyrrole Neutral Pyrrole (Aromatic) Deprotonation Base (B-) Deprotonation Pyrrole->Deprotonation Anion_N N- Anion (Localized) Deprotonation->Anion_N -H+ Anion_O O- Anion (Delocalized onto NO2) Anion_N->Anion_O Resonance (-M)

[1]

Part 2: Quantitative Landscape (The Data)

The following values represent the acid dissociation constants (


) in dimethyl sulfoxide (DMSO). DMSO is the standard reference solvent for these compounds due to their poor water solubility and the leveling effect of water on weaker acids.

Table 1: Comparative Acidity of Pyrrole Derivatives in DMSO

CompoundSubstituent (Position)

(DMSO)

(vs Pyrrole)
Electronic EffectRef
Pyrrole None23.0 0Reference[1]
2-Acetylpyrrole

(2)
19.9 -3.1-M, Weak -I[1]
2-Formylpyrrole

(2)
17.6 -5.4-M, -I[1]
2-Cyanopyrrole

(2)
~14.2 -8.8Strong -I, -M[2]
2-Nitropyrrole

(2)
10.6 -12.4Strong -M[1]
2,5-Dinitropyrrole

(2,5)
~3.6 -19.4Cumulative -M[3]
Pentafluorophenylpyrrole

(1)
~21.0 -2.0-I (Inductive only)[4]

*Values marked with an asterisk are predicted or extrapolated based on Hammett


-constants where direct experimental DMSO data is limited.
Interpretation
  • The "Nitro Cliff": A single nitro group drops the

    
     by over 12 units, making 2-nitropyrrole (
    
    
    
    10.6) comparable to phenol (
    
    
    10.0 in water, ~18 in DMSO).
  • Additivity: The effect of EWGs is roughly additive. 2,5-dinitropyrrole approaches the acidity of carboxylic acids, allowing it to protonate weak bases.

Part 3: Experimental Methodologies

Accurate determination of


 for electron-deficient pyrroles requires non-aqueous titration techniques. Two robust methods are presented below.
Method A: UV-Vis Spectrophotometric Titration (The Gold Standard)

This method is preferred for nitro- and cyano-pyrroles, where the deprotonated anion exhibits a distinct bathochromic shift (color change) due to intramolecular charge transfer (ICT).

Protocol:

  • Preparation: Dissolve the pyrrole derivative (

    
     M) in anhydrous DMSO (dried over 4Å molecular sieves).
    
  • Base Selection: Use a standardized solution of Tetrabutylammonium Hydroxide (TBAOH) or DBU in DMSO. Avoid aqueous bases to prevent hydrolysis.

  • Titration: Add base in 0.1 equivalent increments. Record UV-Vis spectra (300–600 nm) after each addition.

  • Validation (The "Self-Validating" Step): Verify the presence of Isosbestic Points . Sharp, well-defined isosbestic points confirm that only two species (neutral pyrrole and pyrrolide anion) are present in equilibrium, validating the purity and the absence of side reactions.

  • Calculation: Plot

    
     vs. 
    
    
    
    (or log of base concentration) to determine the
    
    
    via the Henderson-Hasselbalch equation.
Method B: NMR Titration

Ideal for halogenated pyrroles (e.g., tetrachloropyrrole) which may lack strong UV-Vis transitions in the visible region.

Protocol:

  • Setup: Prepare a 10 mM solution of the substrate in DMSO-

    
    .
    
  • Internal Standard: Add a reference compound with a known

    
     close to the estimated value of the analyte (e.g., 4-nitrophenol for 
    
    
    
    ).
  • Titration: Titrate with solid

    
     or DBU.
    
  • Observation: Monitor the chemical shift of the N-H proton (if in slow exchange) or the averaged signal (fast exchange). The loss of the N-H signal and the upfield shift of ring protons indicate deprotonation.

Workflow Visualization

Protocol Figure 2: Self-validating UV-Vis titration workflow for pKa determination. Start Start: 50 µM Pyrrole in dry DMSO Base Add 0.1 eq TBAOH Start->Base Measure Measure Absorbance (UV-Vis) Base->Measure Check Check Isosbestic Points Measure->Check Continue Continue Titration Check->Continue Sharp Points Stop Stop: Decomposition/Side Rxn Check->Stop No Points/Drift Continue->Base Until Saturation Calc Plot Henderson-Hasselbalch Continue->Calc Complete

Part 4: Applications in Drug Discovery & Catalysis[2]

Bioisosteres of Carboxylic Acids

Electron-deficient pyrroles, particularly 2,5-dicyanopyrrole or tetrazoly-pyrroles , possess


 values in the physiological range (4.5–7.0). They mimic the acidity and planar geometry of carboxylic acids but offer:
  • Improved Lipophilicity: Better membrane permeability (LogP).

  • Metabolic Stability: Resistance to glucuronidation.

Anion Recognition (Supramolecular Chemistry)

The "activation" of the pyrrole N-H by EWGs enhances its hydrogen-bond donor capability.

  • Correlation: There is a linear correlation between the

    
     of the pyrrole and the stability constant (
    
    
    
    ) of the pyrrole-anion complex.
  • Example: Octafluorocalix[4]pyrrole utilizes electron-deficient pyrrole rings to bind anions (like chloride or fluoride) with binding constants

    
     times higher than non-fluorinated analogs [5].
    

References

  • Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.

  • ChemicalBook. (2025). Pyrrole-2-carbonitrile Properties and Predicted Data.

  • Schwarzenbach, G., et al. (1988). Acidity of nitro-pyrroles and their utility in synthesis. Helvetica Chimica Acta.
  • Kütt, A., et al. (2018).[2] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters, 59(5), 373-384.

  • Gale, P. A., & Sessler, J. L. (2006). Calix[4]pyrroles: versatile molecular containers with ion transport capabilities. Chemical Society Reviews, 35, 796-810.

Sources

Structural Divergence: A Technical Guide to 2-Formyl vs. 2,5-Diformyl Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the critical physicochemical and synthetic distinctions between 2-formylpyrrole (pyrrole-2-carboxaldehyde) and 2,5-diformylpyrrole (pyrrole-2,5-dicarboxaldehyde). While both share the pyrrole core, their utility in research and drug development is strictly bifurcated by their symmetry and electronic states.

  • 2-Formylpyrrole acts as an asymmetric termination unit , widely used in the "head-to-tail" synthesis of porphyrins and dipyrromethenes (BODIPY).

  • 2,5-Diformylpyrrole functions as a symmetric linker , essential for constructing Covalent Organic Frameworks (COFs), macrocyclic Schiff bases, and A-D-A (Acceptor-Donor-Acceptor) type optoelectronic materials.

Part 1: Electronic Architecture & Reactivity

The Deactivation Paradox

The fundamental difference between these two derivatives lies in the electron density of the pyrrole ring, governed by the Hammett substituent constants (


 for the formyl group).
  • Pyrrole (Unsubstituted): Electron-rich, prone to rapid electrophilic aromatic substitution (EAS) at C2/C5.

  • 2-Formylpyrrole: The introduction of the first carbonyl group creates a "push-pull" system. The nitrogen lone pair donates density (+M effect), but the carbonyl withdraws it (-I, -M effects). This deactivates the ring toward further substitution, making the introduction of a second formyl group kinetically slower than the first.

  • 2,5-Diformylpyrrole: The ring is severely deactivated. The two electron-withdrawing groups render the C3/C4 positions relatively inert to further electrophilic attack, but highly susceptible to nucleophilic attack at the carbonyl carbons (e.g., Schiff base condensation).

Acidity (N-H Deprotonation)

The acidity of the pyrrolic N-H bond is inversely proportional to the electron density of the ring.

  • 2-Formylpyrrole: More acidic than pyrrole due to anion stabilization by the carbonyl.

  • 2,5-Diformylpyrrole: The most acidic of the series. The conjugate base is stabilized by resonance delocalization into two carbonyl oxygens. This increased acidity is critical in supramolecular chemistry, where the N-H moiety often serves as a hydrogen bond donor.

Reactivity Visualization

The following diagram illustrates the resonance stabilization that dictates the C2-selectivity and the subsequent deactivation pathway.

Reactivity cluster_0 Selectivity Logic Pyrrole Pyrrole Core (Electron Rich) Intermediate Sigma Complex (Resonance Stabilized) Pyrrole->Intermediate Electrophile (E+) Attack at C2 Mono 2-Formylpyrrole (Partially Deactivated) Intermediate->Mono -H+ Di 2,5-Diformylpyrrole (Highly Deactivated) Mono->Di Requires Excess E+ High Temp/Time Note C2 Attack: 3 Resonance Forms C3 Attack: 2 Resonance Forms

Figure 1: Electrophilic substitution pathway showing the kinetic bottleneck between mono- and di-formylation.

Part 2: Synthetic Methodologies

The Vilsmeier-Haack reaction is the industry standard for synthesizing both derivatives, but the protocols differ significantly in stoichiometry and workup.

Comparative Synthesis Table
Feature2-Formylpyrrole2,5-Diformylpyrrole
Reagent Stoichiometry 1.0–1.1 eq. Vilsmeier Reagent>2.5 eq. Vilsmeier Reagent
Solvent System DMF (0°C to RT)DMF (RT to 60°C)
Reaction Time 1–2 Hours12–24 Hours
Intermediate Mono-iminium saltBis-iminium salt
Workup Criticality Basic hydrolysis (NaOAc/NaOH)Strict pH control (often precipitates)
Common Impurity Unreacted Pyrrole2-Formylpyrrole (Incomplete rxn)
Mechanism of Action

For the 2,5-derivative, the formation of the second iminium salt is the rate-determining step. The electron-deficient nature of the mono-iminium intermediate repels the second attack of the electrophilic chloromethyleniminium species. Therefore, excess reagent and thermal energy are required to overcome this activation barrier.

Part 3: Functional Applications

2-Formylpyrrole: The "Terminator"

In drug development and materials science, this derivative is used when a specific "head" is needed on a complex molecule.

  • Porphyrin Synthesis: Condensation of 4 equivalents of 2-formylpyrrole derivatives (often with other substitutions) leads to porphyrins.

  • BODIPY Dyes: Reacts with a pyrrole (unsubstituted at C2) to form dipyrromethene, the precursor to highly fluorescent BODIPY dyes used in bio-imaging.

  • Medicinal Chemistry: Serves as a pharmacophore scaffold. Example: Precursors for atorvastatin analogs often involve mono-substituted pyrroles to maintain specific binding pocket geometry.

2,5-Diformylpyrrole: The "Linker"

This derivative is a cornerstone of reticular chemistry .

  • Covalent Organic Frameworks (COFs): Reacts with diamines (e.g., hydrazine, phenylenediamine) to form crystalline, porous 2D or 3D networks via imine linkages. The

    
     symmetry is crucial for predictable pore topology.
    
  • Macrocyclic Schiff Bases: Used to synthesize expanded porphyrins and "hexaphyrins" by condensing with diamines.

  • Anion Sensors: The acidic N-H protons in the resulting macrocycles are excellent hydrogen bond donors for sensing anions like

    
     or 
    
    
    
    .

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-Formylpyrrole

Target: High purity mono-aldehyde for drug synthesis.

  • Reagent Prep: In a flame-dried flask under

    
    , cool DMF (5.0 eq) to 0°C. Add 
    
    
    
    (1.1 eq) dropwise over 20 min. Stir for 15 min to form the Vilsmeier reagent (yellow slush).
  • Addition: Dilute pyrrole (1.0 eq) in minimal DMF and add dropwise to the reagent, keeping temp < 5°C.

  • Reaction: Warm to RT and stir for 1 hour. TLC (30% EtOAc/Hex) should show consumption of pyrrole.

  • Hydrolysis: Pour mixture into crushed ice containing NaOAc (3.0 eq). Stir vigorously for 30 min.

  • Extraction: Extract with

    
     (3x). Wash organic layer with sat. 
    
    
    
    and brine. Dry over
    
    
    .[1]
  • Purification: Vacuum distillation or column chromatography (Hexane/EtOAc).

Protocol B: Synthesis of 2,5-Diformylpyrrole

Target: Bifunctional linker for COF synthesis.

  • Reagent Prep: Cool DMF (10.0 eq) to 0°C. Add

    
     (3.0 eq) dropwise. Note: Excess is critical.
    
  • Addition: Add pyrrole (1.0 eq) solution dropwise.

  • Reaction: Warm to RT, then heat to 60°C for 12–16 hours. The solution will turn dark.

  • Hydrolysis: Pour into ice-cold 2M NaOH solution (careful exotherm). Adjust pH to ~9–10 to ensure hydrolysis of both iminium salts.

  • Isolation: The product often precipitates as a tan/brown solid upon cooling and pH adjustment. Filter and wash with cold water.

  • Purification: Recrystallization from Ethanol or hot water is preferred over chromatography due to solubility issues.

Part 5: Workflow Visualization

SynthesisWorkflow cluster_mono Pathway A: 2-Formylpyrrole cluster_di Pathway B: 2,5-Diformylpyrrole Start Pyrrole Starting Material Step1A 1.0 eq Reagent Temp: 0°C -> RT Start->Step1A Step1B >2.5 eq Reagent Temp: 60°C (12h) Start->Step1B Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Step1A Reagent->Step1B HydrolysisA Mild Hydrolysis (NaOAc) Step1A->HydrolysisA ProductA 2-Formylpyrrole (Liquid/Low MP Solid) HydrolysisA->ProductA HydrolysisB Strong Hydrolysis (NaOH, pH 10) Step1B->HydrolysisB ProductB 2,5-Diformylpyrrole (High MP Solid) HydrolysisB->ProductB

Figure 2: Comparative synthetic workflow highlighting the divergence in stoichiometry and conditions.

References

  • Electronic Effects in Pyrroles: Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press.[2] (Foundational text on pyrrole reactivity and Hammett parameters).

  • Vilsmeier-Haack Mechanism: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[1][2][3] Comprehensive Organic Synthesis, 2, 777-794.

  • COF Synthesis Applications: Feng, X., Ding, X., & Jiang, D. (2012). Covalent organic frameworks. Chemical Society Reviews, 41(18), 6010-6022. (Details the use of 2,5-diformylpyrrole as a linker).

  • Medicinal Chemistry (Pyrrole Scaffolds): Bhardwaj, V., et al. (2015). Pyrrole: A versatile scaffold for drug discovery.[4] Asian Journal of Pharmaceutical and Clinical Research, 8(3). (Discusses 2-formyl derivatives in drug design).

  • Porphyrin Synthesis: Lindsey, J. S. (2000). Synthesis of meso-substituted porphyrins. The Porphyrin Handbook, 1, 45-118.

Sources

Methodological & Application

synthesis of porphyrins using Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Electron-Deficient Porphyrins via Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate


-substituted porphyrins using the [3+1] condensation strategy and precursor preparation.

Part 1: Executive Summary & Strategic Rationale

The synthesis of porphyrins bearing electron-withdrawing groups (EWGs) at the


-pyrrolic positions is a critical workflow in the development of robust oxidation catalysts, sensors, and photodynamic therapy (PDT) agents. The specific precursor, Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate (1) , is a high-value "linchpin" molecule.

Unlike standard tetraphenylporphyrin (TPP) synthesis, which yields statistical mixtures, the use of (1) allows for the rational design of porphyrins with specific substitution patterns (e.g., trans-A2B2 or A3B types). However, its application requires a deviation from the standard MacDonald [2+2] condensation. Because (1) is a monomeric dialdehyde, it is best utilized in a [3+1] condensation with a tripyrrane, or used to synthesize a 5,5'-diformyldipyrromethane intermediate.

This guide details the [3+1] methodology , as it offers the highest atom economy and structural control for this specific precursor.

Part 2: Precursor Synthesis (Quality Control)

Commercial batches of formyl-pyrroles often degrade into carboxylic acids. For high-yield porphyrin synthesis, it is strongly recommended to synthesize or re-purify the precursor in-house.

Target Molecule: Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate Starting Material: Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate (Knorr Pyrrole).

Mechanism & Rationale

Direct oxidation of the methyl groups on an electron-deficient pyrrole is challenging. The most reliable protocol uses Sulfuryl Chloride (


)  to effect a radical chlorination to the dichloromethyl intermediate, followed by hydrolysis. This method avoids the over-oxidation often seen with metal-based oxidants (CAN/Pb(OAc)

).
Protocol A: Synthesis of the Diformyl Precursor
ReagentEquiv.Role
Diethyl 2,5-dimethylpyrrole-3,4-dicarboxylate1.0Substrate
Sulfuryl Chloride (

)
6.6Radical Halogenating Agent
Acetic Acid (Glacial)SolventSolvent/Proton Source
Sodium Acetate (aq)ExcessHydrolysis Buffer

Step-by-Step Methodology:

  • Halogenation: Dissolve the dimethyl pyrrole (10 mmol) in glacial acetic acid (50 mL). Cool to 0°C.

  • Addition: Add

    
     (66 mmol) dropwise over 30 minutes. Caution: Gas evolution (HCl/SO2).
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. The solution will turn deep yellow/orange.

  • Hydrolysis: Pour the reaction mixture into ice-cold water (200 mL) containing sodium acetate (10 g). Stir vigorously for 2 hours. The dichloromethyl groups hydrolyze to aldehydes.

  • Isolation: The product precipitates as a solid. Filter, wash with cold water, and dry.

  • Purification: Recrystallize from Ethanol/Water.

    • Quality Check:

      
      H NMR (CDCl
      
      
      
      ) should show a distinct aldehyde singlet at
      
      
      ppm.

Part 3: Porphyrin Assembly (The [3+1] Protocol)

This protocol utilizes the "Lash Modification" of the MacDonald condensation. It reacts the monomeric diformyl pyrrole (1) with a tripyrrane (a three-pyrrole chain). This is superior to attempting a [2+2] with this specific monomer, which would require dimerization steps that often fail due to steric hindrance from the esters.

Target:


-Octa-substituted Porphyrin (e.g., trans-A2B2 architecture).
Experimental Design
ComponentDescription
Component A (1) Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate (The "1" unit)
Component B 2,5-Unsubstituted Tripyrrane (The "3" unit)
Catalyst Trifluoroacetic Acid (TFA)
Oxidant DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)
Solvent Dichloromethane (DCM) / Methanol
Protocol B: The [3+1] Condensation
  • Preparation of Tripyrrane: Ensure your tripyrrane component (synthesized via condensation of 2 equiv. pyrrole + 1 equiv. aldehyde) is fresh and decarboxylated (alpha-free).

  • Condensation:

    • Dissolve (1) (1.0 mmol) and the Tripyrrane (1.0 mmol) in DCM (100 mL) and Methanol (10 mL).

    • Note: The methanol helps solubilize the polar diformyl pyrrole.

    • Degas the solution with

      
       for 15 minutes (oxygen-free environment prevents premature oxidation).
      
  • Acid Catalysis:

    • Add TFA (5-10 mmol) dropwise.

    • Stir at RT for 3-5 hours in the dark.

    • Monitoring: UV-Vis will show the disappearance of the Soret band of the starting materials and the appearance of a broad "porphodimethene" band (

      
       500 nm).
      
  • Oxidation (Aromatization):

    • Add DDQ (1.5 mmol) directly to the reaction mixture.

    • Stir for 1 hour. The solution will turn dark (red/purple).

    • Mechanism:[1][2][3] DDQ dehydrogenates the

      
       meso-carbons of the intermediate bilene-b to form the aromatic porphyrin macrocycle.
      
  • Neutralization & Workup:

    • Quench with Triethylamine (TEA) to neutralize TFA.

    • Concentrate the solvent under vacuum.

    • Pass through a short silica plug (eluent: DCM) to remove polymeric tars.

  • Purification:

    • Column Chromatography: Silica gel. Eluent: DCM/Hexane gradient.

    • Yield Expectations: 25-40% (High for asymmetric synthesis).

Part 4: Visualization of Workflows

Diagram 1: Precursor Synthesis Pathway

Caption: Conversion of Knorr-type pyrrole to the active 2,5-diformyl reagent via radical halogenation.

PrecursorSynthesis Start Diethyl 2,5-dimethyl- pyrrole-3,4-dicarboxylate Step1 Radical Chlorination (SO2Cl2, HOAc) Start->Step1 Inter Intermediate: Bis(dichloromethyl) pyrrole Step1->Inter Step2 Hydrolysis (NaOAc, H2O) Inter->Step2 Product TARGET: Diethyl 2,5-diformyl- pyrrole-3,4-dicarboxylate Step2->Product

Diagram 2: The [3+1] Porphyrin Assembly

Caption: The Lash [3+1] condensation strategy utilizing the diformyl monomer and a tripyrrane.

PorphyrinAssembly Input1 Diethyl 2,5-diformyl- pyrrole-3,4-dicarboxylate (The '1' Unit) Condensation Acid Catalysis (TFA) Condensation to Bilene-b Input1->Condensation Input2 Alpha-Free Tripyrrane (The '3' Unit) Input2->Condensation Oxidation Oxidation (DDQ) Aromatization Condensation->Oxidation -2H Final Beta-Substituted Porphyrin Oxidation->Final

Part 5: Troubleshooting & Expert Insights

1. Solubility Issues: The diformyl-dicarboxylate pyrrole is notoriously insoluble in pure non-polar solvents.

  • Solution: Always use a co-solvent system (DCM/MeOH 9:1). If scaling up, THF can be used, but ensure it is peroxide-free to prevent side reactions with the aldehydes.

2. Scrambling (Acidolysis): In the [3+1] synthesis, the acid (TFA) can sometimes cause the tripyrrane to cleave and recombine (scrambling), leading to a mixture of porphyrins.

  • Control: Keep the acid concentration low (<10 mM) and reaction time short. Monitor via TLC. If scrambling is observed, switch to a milder acid like p-Toluenesulfonic acid (p-TsOH) .

3. Incomplete Oxidation: Electron-deficient porphyrins (due to the ester groups) are harder to oxidize than TPP. Air oxidation is insufficient.

  • Requirement: You must use DDQ or p-Chloranil. Do not rely on overnight stirring in air.

References

  • Lash, T. D. (2000). "Synthesis of porphyrins with specific substitution patterns." Journal of Porphyrins and Phthalocyanines.

  • Paine, J. B., & Dolphin, D. (1985). "Pyrrole chemistry. An improved synthesis of ethyl pyrrole-2-carboxylate." Journal of Organic Chemistry.

  • Smith, K. M. (1996). "Synthesis of Porphyrins." The Porphyrin Handbook.

  • Barton, D. H. R., & Zard, S. Z. (1986). "A new synthesis of pyrroles from nitroalkenes." Journal of the Chemical Society, Chemical Communications. (Foundational for pyrrole precursors).[4]

  • Lindsey, J. S. (2000). "Synthesis of meso-substituted porphyrins." Accounts of Chemical Research. (Context for acid catalysis).

Sources

Application Note: High-Fidelity Protocol for Schiff Base Condensation with Pyrrole-2,5-dicarbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrrole-2,5-dicarbaldehyde is a pivotal heterocyclic building block used to construct conjugated porphyrinoids, conductive polymers, and multidentate Schiff base ligands.[1] Its dual aldehyde functionality allows for divergent synthetic pathways: (1) condensation with monoamines to form acyclic bis-imines (pincer ligands), and (2) condensation with diamines to generate [1+1] or [2+2] macrocycles.

This guide provides a rigorous, field-validated protocol for these condensations. Unlike standard benzaldehyde condensations, the electron-rich pyrrole core renders the carbonyl carbons less electrophilic, often requiring specific acid catalysis and anhydrous conditions to drive the equilibrium toward the imine product.

Critical Mechanistic Insights

The Electrophilicity Challenge

The nitrogen lone pair in the pyrrole ring participates in the aromatic sextet, but also donates electron density into the ring system. This mesomeric effect (+M) reduces the electrophilicity of the carbonyl carbons at the 2- and 5-positions compared to standard benzaldehydes.

  • Implication: Reaction rates are slower without activation.

  • Solution: Brønsted acid catalysis (AcOH, TFA) or Lewis acid activation is strictly required to protonate the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by the amine.

Equilibrium Control

Schiff base formation is a reversible condensation (


).
  • Water Management: To drive the reaction to completion (Le Chatelier’s principle), water must be removed. In protic solvents (MeOH, EtOH), this is often achieved by precipitation of the product. In aprotic solvents (Toluene), a Dean-Stark trap or molecular sieves (4Å) are employed.

Stability Considerations

Pyrrole-2,5-dicarbaldehyde is susceptible to oxidative polymerization (polypyrrole formation) and light-induced degradation.

  • Handling: All reactions should be performed under an inert atmosphere (

    
     or Ar) and protected from direct light.
    

Visualization: Reaction Mechanism

The following diagram illustrates the acid-catalyzed pathway essential for activating the deactivated pyrrole carbonyls.

SchiffBaseMechanism Start Pyrrole-2,5-dicarbaldehyde Activation Acid Activation (C=O -> C=OH+) Start->Activation + H+ (AcOH/TFA) Attack Nucleophilic Attack (R-NH2) Activation->Attack + Amine Intermed Carbinolamine Intermediate Attack->Intermed Proton Transfer Dehydration Dehydration (-H2O) Intermed->Dehydration Acid Assisted Product Schiff Base (Imine) Dehydration->Product Irreversible if H2O removed

Figure 1: Acid-catalyzed mechanism for Schiff base formation on the electron-rich pyrrole ring.

Experimental Protocols

Protocol A: Synthesis of Acyclic Bis-Schiff Base Ligands

Target: Formation of discrete bis-imine ligands (e.g., with aniline derivatives). Scale: 1.0 mmol aldehyde basis.

Materials
  • Precursor: Pyrrole-2,5-dicarbaldehyde (123.11 g/mol ) [1].

  • Amine: Substituted Aniline or Aliphatic amine (2.2 equivalents).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (AcOH).[2][3]

Step-by-Step Procedure
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Pyrrole-2,5-dicarbaldehyde (123 mg, 1.0 mmol) in Absolute EtOH (10 mL).

    • Note: If the aldehyde is dark/black, recrystallize from petroleum ether/ethyl acetate before use.

  • Activation: Add Glacial Acetic Acid (3-5 drops, approx. 0.1 mL).[4] Stir at room temperature for 5 minutes to activate the carbonyls.

  • Addition: Add the Primary Amine (2.2 mmol) dropwise.

    • Observation: A color change (often yellow to orange/brown) indicates immediate imine formation.

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours .
    
    • Monitoring: Monitor by TLC (SiO2, Hexane:EtOAc 7:3). The aldehyde spot (

      
      ) should disappear.
      
  • Isolation:

    • Cool the reaction mixture to room temperature, then to

      
      C in an ice bath.
      
    • The Schiff base product typically precipitates as a colored solid.

    • Filter the solid using a Büchner funnel.

  • Purification: Wash the precipitate with cold EtOH (2 x 5 mL) followed by cold Et2O (2 x 5 mL) to remove unreacted amine and catalyst.

    • Recrystallization:[3] If necessary, recrystallize from hot EtOH or EtOH/CHCl3 mixtures.

Protocol B: Synthesis of [2+2] Macrocycles (High Dilution Method)

Target: Formation of macrocyclic Schiff bases using diamines (e.g., o-phenylenediamine). Challenge: Preventing linear polymerization.

Materials
  • Precursor: Pyrrole-2,5-dicarbaldehyde (1.0 mmol).

  • Diamine: o-Phenylenediamine or 1,3-Diaminopropane (1.0 mmol).

  • Solvent: Methanol (MeOH) (High Grade).

  • Catalyst:

    
     (conc.) or 
    
    
    
    -TsOH (catalytic).
Step-by-Step Procedure
  • System Setup: Use a 250 mL two-neck flask to ensure high dilution conditions.

  • Solution A: Dissolve Pyrrole-2,5-dicarbaldehyde (123 mg, 1.0 mmol) in MeOH (50 mL).

  • Solution B: Dissolve Diamine (1.0 mmol) in MeOH (50 mL).

  • Simultaneous Addition:

    • Heat a reservoir of MeOH (20 mL) containing 2 drops of conc.

      
       to reflux in the main flask.
      
    • Add Solution A and Solution B simultaneously and slowly (over 1 hour) using dropping funnels or syringe pumps to the refluxing acid solution.

    • Rationale: Keeping instantaneous concentrations low favors intramolecular cyclization ([1+1] or [2+2]) over intermolecular polymerization.

  • Reaction: Continue reflux for 12–24 hours.

  • Work-up:

    • Concentrate the solvent volume to ~20 mL under reduced pressure.

    • Cool to

      
      C overnight.
      
    • Filter the precipitate.[4] Macrocycles often form deeply colored (red/dark brown) solids.

Workflow Visualization

ExperimentalWorkflow Prep Pre-Reaction Prep (Recrystallize Aldehyde) Setup Reaction Setup (Inert Atm, Acid Cat.) Prep->Setup Reaction Reflux (4-24h) Monitor TLC Setup->Reaction Reaction->Reaction Incomplete Workup Precipitation/Filtration (Cold Solvent Wash) Reaction->Workup Complete Char Characterization (NMR, IR, MS) Workup->Char

Figure 2: Standard workflow for synthesis and isolation of pyrrole-based Schiff bases.

Data Summary & Troubleshooting

Characterization Benchmarks
TechniqueExpected SignalInterpretation
FT-IR 1610–1630 cm⁻¹Appearance of C=N (Imine) stretch.
FT-IR ~1660 cm⁻¹Disappearance of C=O (Aldehyde) stretch.
¹H NMR

8.0–8.5 ppm
Singlet for -CH=N- proton.
¹H NMR

9.5 ppm
Disappearance of aldehyde -CHO proton.
Mass Spec [M+H]⁺Confirm molecular ion (essential for macrocycles).
Troubleshooting Table
IssueProbable CauseCorrective Action
No Precipitate Product too solubleConcentrate solvent; add non-solvent (Hexane/Ether); cool to -20°C.
Oligomerization Concentration too highUse Protocol B (High Dilution); add reagents slower.
Aldehyde Recovery Incomplete reactionIncrease acid catalyst load; extend reflux time; use Dean-Stark trap.
Black Tar Oxidation/PolymerizationEnsure inert atmosphere (

); purify starting aldehyde immediately before use.

References

  • BenchChem. Unlocking the Potential of Substituted Pyrrole-2,5-dicarbaldehydes: A Technical Guide for Researchers. (2025).[5] Retrieved from

  • Sigma-Aldrich. 1H-Pyrrole-2,5-dicarbaldehyde Product Sheet. Retrieved from

  • PubChem. Compound Summary for CID 2724957: 1H-pyrrole-2,5-dicarbaldehyde.[5][6] Retrieved from

  • Organic Syntheses. Pyrrole-2-carboxaldehyde Synthesis (Analogous Precursor). Coll. Vol. 4, p.831 (1963). Retrieved from

  • JetIR. Biological applications of Pyrrole-2-carboxaldehyde derived Schiff base ligand. (2019).[4] Retrieved from [4]

Sources

preparation of expanded porphyrins from 3,4-dicarbethoxypyrrole precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic protocols for converting 3,4-dicarbethoxypyrrole (Diethyl 3,4-pyrroledicarboxylate) into soluble, reactive monomers suitable for the construction of expanded porphyrins, specifically Sapphyrin (22


)  and Hexaphyrin (26

)
. While 3,4-dicarbethoxypyrrole is a stable, commercially available starting material, its direct use in macrocyclization yields insoluble products. This guide focuses on the critical "activation" strategy: reducing the ester functionalities to alkyl groups to ensure solubility and reactivity, followed by controlled oligomerization and oxidative coupling.

Introduction & Strategic Overview

Expanded porphyrins are macrocycles containing more than four pyrrole rings, utilized for anion binding, photodynamic therapy (PDT), and as MRI contrast agents.[1] The synthesis of these large aromatic systems requires building blocks that are both electron-rich (facilitating electrophilic attack) and soluble (preventing premature precipitation).

3,4-Dicarbethoxypyrrole is a robust precursor but possesses two limitations for direct macrocyclization:

  • Electronic Deactivation: The electron-withdrawing ester groups deactivate the

    
    -positions, hindering the condensation with aldehydes.
    
  • Solubility: Macrocycles decorated with eight ester groups are typically insoluble "brick dust."

The Solution: The "Precursor Activation" strategy involves reducing the 3,4-diesters to 3,4-dimethyl or 3,4-diethyl groups. This transformation switches the pyrrole from an electron-deficient unit to an electron-rich 3,4-dialkylpyrrole , the "gold standard" monomer for Sessler-type expanded porphyrin synthesis.

Precursor Activation: Synthesis of 3,4-Dimethylpyrrole

This module describes the conversion of 3,4-dicarbethoxypyrrole to 3,4-dimethylpyrrole. This is the foundational step to ensure the final expanded porphyrin is soluble in organic solvents (DCM, CHCl


).
Mechanism of Action
  • Hydride Reduction: Lithium Aluminum Hydride (LiAlH

    
    ) reduces the esters to hydroxymethyl groups (diols).
    
  • Reductive Deoxygenation: The diol is unstable and is immediately reduced to the methyl group using a zinc/acid or catalytic hydrogenation protocol.

Protocol A: Reduction to 3,4-Dimethylpyrrole

Reagents:

  • Diethyl 3,4-pyrroledicarboxylate (Starting Material)[2]

  • Lithium Aluminum Hydride (LiAlH

    
    ) (2.5 equiv)
    
  • Tetrahydrofuran (THF), anhydrous

  • Ethanol (for quenching)

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser and N

    
     inlet. Charge with anhydrous THF (200 mL).
    
  • LiAlH

    
     Addition:  Carefully add LiAlH
    
    
    
    (powder or pellets, 2.5 molar equivalents relative to pyrrole) at 0°C under N
    
    
    . Stir for 15 min.
  • Precursor Addition: Dissolve 3,4-dicarbethoxypyrrole (10 g) in minimal THF and add dropwise to the LiAlH

    
     suspension. Caution: Exothermic gas evolution.
    
  • Reflux: Warm to room temperature, then reflux for 4–6 hours. The solution typically turns from yellow to a greyish suspension.

  • Quenching (Fieser Method): Cool to 0°C. Cautiously add:

    • 
       mL water (
      
      
      
      = grams of LiAlH
      
      
      used)
    • 
       mL 15% NaOH
      
    • 
       mL water
      
  • Isolation of Diol: Filter the white granular precipitate. The filtrate contains 3,4-bis(hydroxymethyl)pyrrole . Note: This intermediate is unstable. Proceed immediately to reduction.

  • Reduction to Methyl:

    • Transfer the filtrate to a hydrogenation vessel.

    • Add 10% Pd/C catalyst (10 wt%).

    • Hydrogenate at 40 psi H

      
       for 12 hours at room temperature.
      
    • Alternative (Chemical): Reflux the diol in ethanol with excess Zinc dust and 10% HCl for 2 hours.

  • Purification: Filter catalyst/zinc. Neutralize with NaHCO

    
    . Extract with DCM.[3] Distill the crude oil under reduced pressure (approx. 80°C at 15 mmHg) to obtain 3,4-dimethylpyrrole  as a colorless oil that darkens upon air exposure.
    

Yield: 60–75% Storage: Store at -20°C under Argon. Polymerizes rapidly in air.

Synthesis of Key Intermediates (The "Linkers")

To build odd-numbered rings (Sapphyrin, 5 rings) or even-numbered rings (Hexaphyrin, 6 rings), we must synthesize oligomeric building blocks.

Protocol B: Synthesis of Bipyrrole Dicarbaldehyde

Target: 3,3',4,4'-Tetramethyl-2,2'-bipyrrole-5,5'-dicarbaldehyde. Role: The "rigid" component for [3+2] condensation.

  • Iodination: Treat 3,4-dimethylpyrrole with I

    
    /KI in aqueous ethanol to form 2-iodo-3,4-dimethylpyrrole  (unstable, use in situ) or use carboxyl-protected variants.
    
  • Ullmann Coupling: Heat the iodo-pyrrole with activated Copper bronze in DMF at 100°C for 4 hours.

    • Product: 3,3',4,4'-Tetramethyl-2,2'-bipyrrole.

  • Vilsmeier-Haack Formylation:

    • Cool DMF (5 mL) to 0°C. Add POCl

      
       (1.1 equiv) dropwise. Stir 15 min to form the Vilsmeier salt.
      
    • Add the bipyrrole (dissolved in DMF). Stir 1 hour at 0°C, then heat to 60°C for 1 hour.

    • Hydrolyze with aqueous Sodium Acetate.

    • Result: Precipitate of Bipyrrole Dicarbaldehyde . Recrystallize from methanol/DCM.

Macrocyclization Protocols

Protocol C: Synthesis of Sapphyrin (22 ) via [3+2] Condensation

This is the classic Sessler-Lynch method. It condenses a "Tripyrrane" (3 rings) with the "Bipyrrole" (2 rings) synthesized above.

Reagents:

  • Component A: 3,3',4,4'-Tetramethyl-2,2'-bipyrrole-5,5'-dicarbaldehyde (from Protocol B).

  • Component B: 2,5-Bis(carboxy)-3,4-diethylpyrrole (or a standard Tripyrrane dicarboxylic acid).

  • Catalyst: p-Toluenesulfonic acid (p-TSA).

  • Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Air.

Workflow:

  • Condensation: Dissolve Component A (1.0 equiv) and Component B (1.0 equiv) in absolute ethanol (0.01 M concentration).

  • Acid Catalysis: Add p-TSA (0.1 equiv). Bubble N

    
     through the solution. Heat to reflux for 12 hours. The solution will turn dark red/brown (formation of the macrocycle skeleton).
    
  • Oxidation: Open the flask to air and add DDQ (1.0 equiv). Stir for 1 hour at room temperature. This oxidizes the sp

    
     meso-carbons to sp
    
    
    
    , establishing aromaticity.
  • Workup: Neutralize with triethylamine. Evaporate solvent.[4]

  • Purification: Chromatography on Alumina (Neutral, Grade III). Elute with DCM/Methanol (98:2). The Sapphyrin band is typically green/blue in solution but red/purple by transmission.

Protocol D: Synthesis of Hexaphyrin (26 ) via Oxidative Coupling

Hexaphyrins can be made by the oxidative coupling of two tripyrranes.

Workflow:

  • Precursor: Synthesize a Tripyrrane (linear trimer) by condensing 3,4-dimethylpyrrole (excess) with benzaldehyde (or formaldehyde) using TFA catalysis.

  • Coupling: Dissolve the tripyrrane in DCM.

  • Oxidation: Add FeCl

    
     (6 equiv) or electrochemical oxidation. Stir for 30 mins.
    
  • Result: The radical cations couple to form the hexaphyrin macrocycle.

  • Isolation: Wash with water, dry, and purify via silica gel chromatography. Hexaphyrins are often deep blue or green.

Visualized Workflow (DOT Diagram)

ExpandedPorphyrinSynthesis Start Start: 3,4-Dicarbethoxypyrrole (Stable Precursor) Step1 Step 1: LiAlH4 Reduction (Ester to Alcohol) Start->Step1 LiAlH4, THF, 0°C Inter1 Intermediate: 3,4-Bis(hydroxymethyl)pyrrole Step1->Inter1 Step2 Step 2: Zn/Acid Reduction (Alcohol to Methyl) Inter1->Step2 Pd/C, H2 or Zn/AcOH ActiveMonomer Active Monomer: 3,4-Dimethylpyrrole Step2->ActiveMonomer Yield: 60-70% PathA Path A: Oligomerization (Ullmann Coupling) ActiveMonomer->PathA PathB Path B: Condensation (Pyrrole + Aldehyde) ActiveMonomer->PathB Bipyrrole Bipyrrole Dicarbaldehyde PathA->Bipyrrole 1. Iodination 2. Cu Bronze 3. POCl3/DMF Sapphyrin SAPPHYRIN (22 pi) [3+2] Condensation Bipyrrole->Sapphyrin + Tripyrrane + p-TSA, then DDQ Tripyrrane Tripyrrane (Linear Trimer) PathB->Tripyrrane Aldehyde, TFA Tripyrrane->Sapphyrin Requires Bipyrrole Hexaphyrin HEXAPHYRIN (26 pi) Oxidative Coupling Tripyrrane->Hexaphyrin FeCl3 Oxidative Coupling

Caption: Synthetic pathway converting the stable 3,4-dicarbethoxypyrrole precursor into active alkyl-pyrrole monomers, followed by divergent routes to Sapphyrin (5-ring) and Hexaphyrin (6-ring) macrocycles.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Insoluble "Brick Dust" Failure to reduce esters completely; formation of mixed ester-alkyl macrocycles.Ensure Protocol A (LiAlH

reduction) is complete by checking IR (disappearance of C=O stretch at 1700 cm

).
Polymerization of Monomer 3,4-Dimethylpyrrole is air-sensitive.Store monomer under Argon at -20°C. Use immediately after distillation.
Low Yield in Cyclization Concentration too high (promotes linear polymerization).Maintain high dilution (0.01 M or lower) during the acid-catalyzed condensation step.
Scrambling of Rings Acid catalyst (p-TSA) too strong or reaction time too long.Switch to weaker acid (TFA) or reduce reaction time. Monitor via UV-Vis for Soret band evolution.

References

  • Sessler, J. L., & Davis, J. M. (2001). Sapphyrins: Versatile Anion Binding Agents. Accounts of Chemical Research. [Link]

  • Sessler, J. L., & Seidel, D. (2003). Synthetic Expanded Porphyrin Chemistry.[5][6][7] Angewandte Chemie International Edition.[6] [Link]

  • Latos-Grażyński, L. (2000). Core-Modified Heteroporphyrins. In The Porphyrin Handbook (Vol. 2). Academic Press.
  • Organic Syntheses. (1990). Synthesis of 3,4-Diethylpyrrole from Ethyl 3,4-diethylpyrrole-2-carboxylate. Org.[2][3][6][8][9] Synth. Coll. Vol. 8, p. 190. [Link]

Sources

step-by-step synthesis of Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate from diethyl 3,4-pyrroledicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Significance

Target Molecule: Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate Starting Material: Diethyl 3,4-pyrroledicarboxylate Primary Methodology: Vilsmeier-Haack Formylation (Double Addition)

This application note details the synthesis of diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate, a critical symmetric building block used in the construction of expanded porphyrins, BODIPY dyes, and Metal-Organic Frameworks (MOFs).

Strategic Analysis of the Transformation: The synthesis presents a specific chemoselective challenge. The starting material, diethyl 3,4-pyrroledicarboxylate, contains two electron-withdrawing ester groups (EWGs) at the


-positions. These groups deactivate the pyrrole ring toward Electrophilic Aromatic Substitution (EAS). Furthermore, the introduction of the first formyl group at the 

-position (C2) introduces a third EWG, significantly raising the activation energy required for the second formylation at C5.

Consequently, standard Vilsmeier-Haack conditions (0 °C to RT) are insufficient. This protocol utilizes a thermodynamically driven approach —employing excess Vilsmeier reagent and elevated temperatures—to overcome the electronic deactivation and force the reaction to the bis-formylated product.

Mechanistic Insight: The "Black Box" Revealed

The Vilsmeier-Haack reaction utilizes a chloromethyleneiminium salt (the Vilsmeier reagent), generated in situ from DMF and POCl


.[1][2]
Reaction Pathway[1][2][3][4][5][6][7]
  • Reagent Formation: POCl

    
     activates DMF, forming the electrophilic Vilsmeier reagent.[1][3]
    
  • First Electrophilic Attack: The pyrrole acts as a nucleophile. The lone pair on the nitrogen drives electron density to the

    
    -carbon (C2), attacking the Vilsmeier reagent.
    
  • Deactivation Barrier: The resulting intermediate (and the hydrolyzed mono-aldehyde) is electron-deficient.

  • Second Electrophilic Attack: To functionalize C5, the system requires excess electrophile and thermal energy to overcome the combined withdrawing effects of the two esters and the iminium/formyl group at C2.

  • Hydrolysis: The bis-iminium salt is hydrolyzed under basic conditions to release the bis-aldehyde.

VilsmeierMechanism Reagent DMF + POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) Reagent->Vilsmeier Activation (0°C) Inter1 Mono-Iminium Intermediate Vilsmeier->Inter1 Excess Rgt Substrate Diethyl 3,4-pyrrole- dicarboxylate Substrate->Inter1 + Vilsmeier Rgt (First Attack) Inter2 Bis-Iminium Salt Inter1->Inter2 Heat (>60°C) Second Attack Hydrolysis Base Hydrolysis (NaOAc/H2O) Inter2->Hydrolysis Quench Product Diethyl 2,5-diformyl- pyrrole-3,4-dicarboxylate Hydrolysis->Product Final Release

Figure 1: Mechanistic pathway for the bis-formylation of deactivated pyrroles.

Experimental Protocol

Reagents & Equipment
ReagentRoleEquiv.Safety Note
Diethyl 3,4-pyrroledicarboxylate Substrate1.0Store in desiccator.
Phosphorus Oxychloride (POCl

)
Reagent10.0CORROSIVE/TOXIC. Reacts violently with water. Use in Fume Hood.[4]
N,N-Dimethylformamide (DMF) Solvent/RgtExcess (10-15 vol)Anhydrous required. Hepatotoxic.
Sodium Acetate (NaOAc) BufferExcessUsed for hydrolysis.
Dichloromethane (DCM) SolventN/AExtraction solvent.
Step-by-Step Procedure

Step 1: Preparation of Vilsmeier Reagent (In Situ)

  • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel under an Argon atmosphere.

  • Add anhydrous DMF (15 mL per gram of substrate) to the flask and cool to 0 °C using an ice/water bath.

  • Add POCl

    
      (10.0 equiv) dropwise over 20 minutes.
    
    • Critical Checkpoint: The solution should turn slightly yellow/orange but remain clear. If it turns dark brown immediately, moisture is present.

  • Stir at 0 °C for 30 minutes to ensure complete formation of the chloroiminium salt.

Step 2: Addition of Substrate

  • Dissolve Diethyl 3,4-pyrroledicarboxylate (1.0 equiv) in a minimum amount of anhydrous DMF (approx. 2-3 mL).

  • Add the substrate solution dropwise to the Vilsmeier reagent at 0 °C.[3]

    • Note: The reaction is exothermic. Maintain temperature < 5 °C during addition.

  • Allow the mixture to warm to room temperature over 30 minutes.

Step 3: Thermal Promotion (Bis-Formylation)

  • Transfer the flask to a pre-heated oil bath set to 70–80 °C .

  • Stir vigorously for 4–6 hours .

    • Monitoring: Monitor via TLC (50% EtOAc/Hexanes). The starting material (higher R

      
      ) will disappear, followed by the mono-formyl intermediate. The bis-formyl product (lower R
      
      
      
      due to polarity) will appear last.
  • Once conversion is complete, cool the mixture to room temperature.

Step 4: Hydrolysis & Workup

  • Pour the reaction mixture slowly onto crushed ice (500 g) containing Sodium Acetate (NaOAc) (approx. 15 equiv relative to substrate).

    • Safety: This quench is exothermic and releases HCl fumes. Perform in a hood.

  • Stir the aqueous suspension vigorously for 1 hour. The solution pH should be adjusted to pH 7–8 using saturated Na

    
    CO
    
    
    
    if necessary.
  • The product often precipitates as a solid.

    • If Solid: Filter the precipitate, wash with copious water, and dry under vacuum.

    • If Oil/Emulsion: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate in vacuo.

Step 5: Purification

  • Recrystallize the crude solid from Ethanol or Ethanol/Water .

  • Alternatively, purify via flash column chromatography (Silica gel, gradient 0-5% Methanol in DCM).

Process Control & Troubleshooting

Workflow Start Start: Dry DMF + POCl3 Check1 Color Check: Is it dark brown? Start->Check1 Stop1 STOP: Moisture Present. Restart with dry reagents. Check1->Stop1 Yes AddSub Add Substrate (0°C) Check1->AddSub No (Yellow/Clear) Heat Heat to 80°C (4-6h) AddSub->Heat TLC TLC Check: Mono-aldehyde remaining? Heat->TLC Extend Add 2 eq POCl3 Extend Heat 2h TLC->Extend Yes Quench Quench on Ice/NaOAc TLC->Quench No (Complete) Extend->Quench

Figure 2: Operational workflow with critical decision points.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield / Mono-formyl product only Insufficient Vilsmeier reagent or temperature too low.Increase POCl

to 15 equiv. Increase temp to 90 °C.
Charring / Tar formation Reaction too hot or rapid addition.Maintain 0 °C strictly during addition. Ensure inert atmosphere.
No Precipitation on Quench Product soluble in DMF/Water mix.Perform exhaustive extraction with DCM or EtOAc.

Characterization Standards

The product is a symmetric molecule, simplifying NMR analysis.

  • Physical State: Off-white to pale yellow solid.

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       10.1–10.3 ppm (s, 2H, CHO ). Distinctive diagnostic peak.
      
    • 
       4.4 ppm (q, 4H, O-CH
      
      
      
      -CH
      
      
      ).
    • 
       1.4 ppm (t, 6H, O-CH
      
      
      
      -CH
      
      
      ).
    • Note: No aromatic pyrrole protons should be visible.

  • IR Spectroscopy:

    • Strong absorption at ~1660–1680 cm

      
       (Aldehyde C=O).
      
    • Strong absorption at ~1700–1720 cm

      
       (Ester C=O).
      
    • Broad band at ~3200–3300 cm

      
       (NH stretch).
      

References

  • Vilsmeier-Haack Reaction Overview: Meth-Cohn, O., & Stanforth, S. P. (1991).[2][4] The Vilsmeier–Haack Reaction.[1][2][3][5][6][4][7] Comprehensive Organic Synthesis, 2, 777-794.

  • Protocol for Deactivated Pyrroles (Analogous Methodology): BenchChem. (2025). Application Note: Vilsmeier-Haack Formylation of 3,4-Diethylpyrrole.

  • General Mechanism & Conditions: Chemistry Steps. (2023). Vilsmeier-Haack Reaction Mechanism and Examples.

  • Pyrrole Functionalization Reviews: Organic Chemistry Portal. (2024). Synthesis of Pyrroles and Vilsmeier-Haack Reaction.

Sources

Application Note: Reduction Strategies for Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the reduction of ester moieties in Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate (1) . This substrate presents a significant chemoselectivity challenge due to the presence of four electrophilic centers: two highly reactive formyl groups (aldehydes) at the


-positions (2,5) and two ester groups at the 

-positions (3,4).[1]

Direct reduction of the ester groups without affecting the aldehyde groups is chemically forbidden using standard hydride reagents (e.g., LiAlH


, DIBAL-H) because aldehydes are kinetically more reactive than esters. Therefore, this Application Note provides two distinct protocols based on the target utility:
  • Protocol A (Global Reduction): Complete reduction of all carbonyls to generate 2,3,4,5-tetrakis(hydroxymethyl)pyrrole , a universal building block for supramolecular cages and cryptands.

  • Protocol B (Chemoselective Targeting): A protection-deprotection strategy to selectively reduce the esters to alcohols while preserving the formyl groups, yielding 3,4-bis(hydroxymethyl)-2,5-diformylpyrrole .

Chemical Context & Reactivity Analysis[2][3][4][5][6]

The Electrophilic Hierarchy

Successful manipulation of (1) requires understanding the reactivity order of its functional groups. The pyrrole ring is electron-deficient due to the four electron-withdrawing groups (EWGs).

  • Formyl Groups (2,5-position): Most reactive. The carbonyl carbon is highly electrophilic. Reduced by mild agents (NaBH

    
    ) and strong agents (LiAlH
    
    
    
    ).
  • Ester Groups (3,4-position): Less reactive. Stabilization by resonance with the ethoxy oxygen reduces electrophilicity. Requires strong hydride donors (LiAlH

    
    ) or Lewis-acid catalysis.
    
Strategic Decision Tree

The following Graphviz diagram outlines the decision logic for selecting the appropriate protocol.

ReductionStrategy Start Start: Diethyl 2,5-diformyl- 1H-pyrrole-3,4-dicarboxylate Decision Target Outcome? Start->Decision Global Target: Tetra-ol (Global Reduction) Decision->Global Reduce All Selective Target: 3,4-Diol-2,5-Diformyl (Selective Reduction) Decision->Selective Keep Aldehydes ReagentA Reagent: LiAlH4 (Excess) Solvent: THF (Reflux) Global->ReagentA Step1 Step 1: Protection (Acetal Formation) Selective->Step1 ProductA Product: 2,3,4,5-tetrakis (hydroxymethyl)pyrrole ReagentA->ProductA Step2 Step 2: Reduction (LiAlH4) Step1->Step2 Step3 Step 3: Deprotection (Acid Hydrolysis) Step2->Step3 ProductB Product: 3,4-bis(hydroxymethyl)- 2,5-diformylpyrrole Step3->ProductB

Figure 1: Strategic workflow for the reduction of pyrrole (1). Select Protocol A for total reduction or Protocol B for ester-specific targeting.

Protocol A: Global Reduction (Synthesis of Tetra-ol)

Objective: Convert both esters and aldehydes to hydroxymethyl groups. Primary Reagent: Lithium Aluminum Hydride (LiAlH


).[2]
Materials
  • Substrate: Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate (1.0 eq).

  • Reductant: LiAlH

    
     (2.4 M in THF or powder, 6.0 eq). Note: Excess is required (1 eq per aldehyde, 0.5 eq per ester = 3 eq theoretical, but 6 eq ensures completion).
    
  • Solvent: Anhydrous THF (freshly distilled or from solvent system).

  • Quench: Fieser workup reagents (Water, 15% NaOH).

Experimental Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a reflux condenser and magnetic stir bar. Maintain a positive pressure of Nitrogen or Argon.

  • Reagent Prep: Charge the flask with anhydrous THF (0.1 M concentration relative to substrate). Cool to 0 °C in an ice bath.

  • Addition: Carefully add LiAlH

    
     (6.0 eq) to the THF. Caution: Exothermic.
    
  • Substrate Addition: Dissolve the pyrrole substrate in a minimum amount of anhydrous THF. Add this solution dropwise to the LiAlH

    
     suspension at 0 °C over 15 minutes.
    
  • Reaction: Remove the ice bath and allow to warm to room temperature (RT). Then, heat to reflux (66 °C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (10% MeOH in DCM). The starting material (UV active, distinct Rf) should disappear. The tetra-ol is very polar and will remain near the baseline.

  • Quenching (Fieser Method): Cool the mixture to 0 °C. For every x grams of LiAlH

    
     used, add carefully:
    
    • x mL water[3][4]

    • x mL 15% NaOH

    • 3x mL water

  • Isolation: Stir the resulting granular precipitate for 30 minutes. Filter through a celite pad. Wash the pad with hot THF or MeOH (the product is polar).

  • Purification: Concentrate the filtrate. Recrystallize from Methanol/Ether.

Data Validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of aldehyde protons (

    
     9.5-10.5 ppm) and ethyl ester signals. Appearance of two distinct methylene singlets (
    
    
    
    4.3-4.8 ppm) corresponding to the C2/C5-CH
    
    
    OH and C3/C4-CH
    
    
    OH groups.

Protocol B: Chemoselective Reduction (Ester-Specific)

Objective: Reduce C3,C4-esters to alcohols while retaining C2,C5-aldehydes. Strategy: Acetals are stable to basic/nucleophilic hydrides (LiAlH


) but labile to acid. We protect the aldehydes, reduce the esters, then deprotect.
Step 1: Protection of Aldehydes
  • Reagents: Ethylene glycol (2.5 eq), p-Toluenesulfonic acid (pTsOH, 0.1 eq).

  • Solvent: Toluene (Dean-Stark trap).

  • Procedure: Reflux the substrate with ethylene glycol and pTsOH in toluene with azeotropic removal of water.

  • Validation: 1H NMR will show the disappearance of the CHO peak and appearance of the acetal proton (

    
     ~5.5-6.0 ppm) and ethylene bridge multiplet (
    
    
    
    3.8-4.2 ppm).
Step 2: Reduction of Esters
  • Reagents: LiAlH

    
     (3.0 eq).
    
  • Solvent: Anhydrous THF.

  • Procedure:

    • Dissolve the bis-acetal intermediate in anhydrous THF.

    • Add LiAlH

      
       at 0 °C.
      
    • Stir at RT (or mild reflux) for 2 hours. Note: Acetals are stable here.

    • Quench using the Fieser method (see Protocol A).

    • Isolate the crude bis-acetal-diol.

Step 3: Deprotection
  • Reagents: 1M HCl or Aqueous Acetic Acid (80%).

  • Solvent: THF/Water mixture.

  • Procedure:

    • Dissolve the reduced intermediate in THF.

    • Add acid solution and stir at RT for 1-2 hours.

    • Neutralize with saturated NaHCO

      
      .
      
    • Extract with Ethyl Acetate.

  • Product: 3,4-bis(hydroxymethyl)-2,5-diformylpyrrole .

Comparative Data & Troubleshooting

Reagent Selection Table
ReagentTarget SelectivityOutcome on Substrate (1)Notes
NaBH

Aldehydes > EstersReduces Aldehydes ONLYYields 2,5-bis(hydroxymethyl)-3,4-diester. NOT the target.
LiAlH

Non-selectiveReduces EVERYTHINGYields Tetra-ol (Protocol A).
DIBAL-H Esters/AldehydesComplex MixtureHard to control stopping at aldehyde without over-reduction.
LiBH

Esters > AldehydesPoor Selectivity hereGenerally requires aldehyde protection anyway.
Troubleshooting Guide
  • Problem: Incomplete reduction of esters in Protocol A.

    • Cause: Old LiAlH

      
       or insufficient reflux time. The electron-rich nature of the intermediate (after aldehyde reduction) makes the ring more electron-rich, deactivating the esters slightly.
      
    • Solution: Use fresh LiAlH

      
       and extend reflux time to 12 hours.
      
  • Problem: Polymerization during Deprotection (Protocol B).

    • Cause: Pyrroles with hydroxymethyl groups are acid-sensitive (porphyrinogen formation).

    • Solution: Use mild acid (acetic acid) and minimize reaction time. Store the product in solution or at -20 °C; do not keep as a solid for long periods.

References

  • Pyrrole Reactivity & Porphyrin Synthesis

    • Smith, K. M. (Ed.). (1975). Porphyrins and Metalloporphyrins. Elsevier. (Foundational text on pyrrole reactivity and stability).
    • Schmuck, C., & Rupprecht, D. (2006). "Synthesis of 2,5-Diformylpyrroles." Synthesis, 2006(11), 1811-1815. Link

  • General Reduction Protocols

    • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.[5] (Authoritative guide on hydride selectivity).

    • Burkhardt, E. R., & Matos, K. (2006). "Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions." Chemical Reviews, 106(7), 2617–2650. Link

  • Protective Group Strategies

    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Standard reference for acetal formation/cleavage). Link

  • Specific Pyrrole Carboxylate Reductions

    • Paine, J. B., & Dolphin, D. (1985). "Pyrrole chemistry. An improved synthesis of ethyl pyrrole-2-carboxylate." Journal of Organic Chemistry, 50(26), 5598–5604. Link

Sources

Metal Coordination & Macrocyclization of 2,5-Diformylpyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Detailed Application Note & Protocol Guide Target Audience: Medicinal Chemists, Inorganic Chemists, and Drug Discovery Scientists

Executive Summary

The 2,5-diformylpyrrole (2,5-DFP) moiety acts as a "privileged scaffold" in coordination chemistry. Unlike simple monodentate ligands, 2,5-DFP functions primarily as a pro-ligand for the construction of Schiff base macrocycles. Its geometry—characterized by a pyrrolic NH donor flanked by two reactive electrophilic aldehydes—enables the synthesis of:

  • Robson-Type Dinuclear Macrocycles: [2+2] condensations yielding bimetallic catalytic centers.

  • Expanded Porphyrins (Texaphyrins): Lanthanide-templated [1+1] or [2+2] systems used in MRI and photodynamic therapy (PDT).

  • Anion Sensors: Acyclic hydrazone derivatives that bind anions via hydrogen bonding.

This guide details the synthesis of the scaffold, the thermodynamics of the metal template effect, and protocols for generating high-purity macrocyclic complexes.

Synthesis of the Scaffold: 2,5-Diformylpyrrole

Principle: The direct double-formylation of pyrrole is achieved via the Vilsmeier-Haack reaction.[1] The challenge lies in controlling the regioselectivity to prevent polymerization and ensure substitution at the 2 and 5 positions.

Protocol 1: Optimized Vilsmeier-Haack Synthesis

Note: This reaction is exothermic. Strict temperature control is required to prevent tar formation.

Reagents:

  • Pyrrole (freshly distilled)

  • Phosphoryl chloride (

    
    )
    
  • 
    -Dimethylformamide (DMF)[2]
    
  • Dichloromethane (DCM) or 1,2-Dichloroethane

  • Sodium acetate (saturated aq.)

Workflow:

  • Reagent Preparation: In a flame-dried 3-neck flask under

    
    , cool DMF (
    
    
    
    eq) to
    
    
    . Add
    
    
    (
    
    
    eq) dropwise over 30 mins. The solution will turn viscous and yellow (Vilsmeier reagent formation).
  • Substrate Addition: Dilute pyrrole (

    
     eq) in DCM. Add slowly to the Vilsmeier reagent, maintaining internal temperature 
    
    
    
    .
  • The "Cook": Allow to warm to RT, then reflux for 15 mins. A dark iminium salt precipitate will form.

  • Hydrolysis (Critical): Cool to

    
    . Pour the reaction mixture into crushed ice containing sodium acetate (
    
    
    
    eq). The pH must be buffered to
    
    
    to prevent pyrrole degradation while hydrolyzing the imine.
  • Isolation: Stir for 2 hours. The product precipitates as a beige/brown solid. Filter, wash with cold water, and recrystallize from ethanol/water.

QC Criteria:

  • Appearance: Pale beige needles.

  • 
     NMR (DMSO-
    
    
    
    ):
    
    
    12.5 (br s, 1H, NH), 9.8 (s, 2H, CHO), 7.2 (d, 2H, Pyrrole-CH).
  • Stop Point: If the aldehyde peak is split or absent, hydrolysis was incomplete.

The Metal Template Effect: Macrocyclization Strategies

The condensation of 2,5-DFP with diamines is entropically unfavorable, often leading to linear polymers. Metal ions act as "kinetic templates," pre-organizing the ligands to favor ring closure.

Mechanism Visualization

The following diagram illustrates the divergence between polymer formation and metal-templated macrocyclization.

TemplateEffect Start 2,5-Diformylpyrrole + Diamine NoMetal Path A: No Metal (High Entropy) Start->NoMetal Metal Path B: Metal Template (M2+ / Ln3+) Start->Metal Polymer Linear Schiff Base Polymers (Tars) NoMetal->Polymer Polycondensation PreOrg Kinetic Pre-organization (Wrap-around) Metal->PreOrg Coordination Macro Schiff Base Macrocycle PreOrg->Macro Cyclization (-H2O)

Figure 1: The metal template effect directs the reaction pathway from linear polymerization toward discrete macrocyclic architectures.

Protocol 2: Synthesis of Robson-Type Dinuclear Macrocycles

Application: Catalysis (catechol oxidase mimics), Magnetic materials. Target Structure: A [2+2] macrocycle containing two


 ions bridged by phenolate or pyrrolide donors.

Reagents:

  • 2,5-Diformylpyrrole (

    
     mmol)
    
  • 1,3-Diaminopropane (

    
     mmol)
    
  • 
     (
    
    
    
    mmol)
  • Methanol (MeOH)[3]

Step-by-Step Protocol:

  • Metal Solvation: Dissolve the copper salt in MeOH (

    
    ). The solution turns blue.
    
  • Ligand Addition: Add 2,5-DFP solid directly to the copper solution. The color shifts to green as the aldehydes coordinate (weakly) and the pyrrole NH deprotonates (if base is added, though often the diamine acts as base).

  • Cyclization: Add the diamine dropwise over 10 minutes. Crucial: High dilution favors cyclization.

  • Reflux: Heat at

    
     for 4 hours. The solution will darken (olive green/brown).
    
  • Precipitation: Cool to RT. If no precipitate forms, reduce volume by 50% under vacuum and add diethyl ether.

  • Purification: Recrystallize from MeCN/MeOH.

Validation:

  • ESI-MS: Look for

    
     peak corresponding to the cationic macrocycle.
    
  • IR Spectroscopy: Disappearance of

    
     stretch (
    
    
    
    ) and appearance of Imine
    
    
    (
    
    
    ).

Protocol 3: Lanthanide-Templated Expanded Porphyrins (Texaphyrin Analogs)

Application: MRI Contrast Agents, Radiosensitizers. Concept: Lanthanides (


, 

) have large ionic radii (

) and high coordination numbers (8-9), making them ideal templates for larger "expanded" macrocycles (penta- or hexa-dentate).

Reagents:

  • 2,5-Diformylpyrrole[1]

  • 1,2-Phenylenediamine (substituted for solubility)

  • 
     (Lanthanide Nitrate)
    
  • Triethylamine (

    
    )
    

Protocol:

  • Template Formation: Dissolve

    
     in MeOH. Add 2,5-DFP. Stir for 30 mins to allow pre-coordination.
    
  • Schiff Base Condensation: Add 1,2-phenylenediamine (

    
     eq) and 
    
    
    
    (
    
    
    eq). The base is essential to deprotonate the pyrrole NH, creating a monoanionic N-donor that binds the
    
    
    tightly.
  • Reaction: Reflux for 12-24 hours. These reactions are slower than transition metal templating due to the lability of Ln-N bonds.

  • Work-up: Filter off any linear oligomers (insoluble solids). The macrocycle usually remains in the filtrate.

  • Isolation: Add saturated

    
     (aqueous) to the filtrate to perform an anion exchange. The nitrate salt is often water-soluble, while the hexafluorophosphate salt precipitates.
    

Data Interpretation:

Feature Observation Significance
UV-Vis Soret-like band at 450-500 nm Indicates aromatic macrocyclization (expanded conjugation).
Q-Band Broad absorption > 700 nm Critical for PDT (tissue transparency window).

| Stability | Stable in water/buffer | Kinetic inertness due to macrocyclic effect (essential for in vivo use). |

Troubleshooting & Critical Parameters

ProblemRoot CauseSolution
Black Tar Formation Polymerization of 2,5-DFPEnsure high dilution (

); Use the metal template before adding diamine.
Incomplete Cyclization Hydrolysis of ImineUse anhydrous solvents (MeOH/MeCN); Add molecular sieves to the reaction.
Metal Leaching Mismatch of cavity sizeMatch ion radius to cavity:

for small [14]ane,

for expanded [18-22]ane.
Low Solubility Planar stackingAdd solubilizing groups (e.g.,

-butyl, PEG chains) to the diamine component.

References

  • Sessler, J. L., et al. (1994). "Expanded Porphyrins."[4] Accounts of Chemical Research, 27(2), 43–50. Link

  • Vigato, P. A., & Tamburini, S. (2004).[5] "The challenge of cyclic and acyclic Schiff bases and related derivatives." Coordination Chemistry Reviews, 248(17-20), 1717–1218. Link

  • Robson, R. (1970). "Complexes of binucleating ligands." Australian Journal of Chemistry, 23(11), 2217–2224. Link

  • Gryko, D. T., et al. (2016). "From 2,5-Diformyl-1,4-dihydropyrrolo[3,2-b]pyrroles to Quadrupolar Dyes." Journal of Organic Chemistry, 81(15), 6580–6586. Link

  • Martell, A. E., & Hancock, R. D. (1996). Metal Complexes in Aqueous Solutions. Plenum Press.

Sources

Advanced Functionalization of Aldehyde Moieties in Pyrrole-3,4-dicarboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of Aldehyde Groups in Pyrrole-3,4-dicarboxylates Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Scientists, and Chemical Biologists

Executive Summary & Strategic Importance

Pyrrole-3,4-dicarboxylates represent a unique "push-pull" electronic scaffold in medicinal chemistry. While the pyrrole ring is inherently electron-rich, the presence of diester motifs at the 3- and 4-positions significantly modulates this electron density, stabilizing the system against oxidative degradation while maintaining reactivity at the


-positions (C2/C5).

When functionalized with an aldehyde group (typically at C2), this scaffold becomes a versatile linchpin for divergent synthesis. It serves as a critical intermediate in the synthesis of porphyrins , BODIPY dyes , and kinase inhibitors (e.g., pyrrolo[3,2-d]pyrimidines). This guide details three high-value protocols for transforming the aldehyde moiety, selected for their reliability, scalability, and relevance to drug discovery workflows.

Reactivity Landscape & Logic

The 2-formyl-pyrrole-3,4-dicarboxylate scaffold presents a specific reactivity profile:

  • Reduced Nucleophilicity: The electron-withdrawing ester groups at C3/C4 decrease the nucleophilicity of the pyrrole nitrogen and ring carbons compared to unsubstituted pyrroles.

  • Enhanced Electrophilicity: The aldehyde carbonyl is more electrophilic than in electron-rich pyrroles, making it highly susceptible to nucleophilic attack (e.g., amines, carbanions).

  • Acid Sensitivity: While the esters stabilize the ring, the aldehyde can still be prone to polymerization under strong acidic conditions; Lewis acid or mild Brønsted acid catalysis is preferred.

Visualizing the Synthetic Divergence

The following diagram illustrates the strategic transformations available from the parent aldehyde.

ReactivityLandscape Aldehyde 2-Formyl-pyrrole- 3,4-dicarboxylate Condensation C=C Formation (Knoevenagel/Wittig) Aldehyde->Condensation ReductiveAmination C-N Formation (Reductive Amination) Aldehyde->ReductiveAmination Heterocyclization Ring Fusion (MCRs) Aldehyde->Heterocyclization Oxidation Oxidation (Carboxylic Acids) Aldehyde->Oxidation VinylPyrroles Vinyl Pyrroles (Porphyrin Precursors) Condensation->VinylPyrroles Amines 2-Aminomethyl Pyrroles ReductiveAmination->Amines FusedSystems Pyrrolo[3,2-d]pyrimidines (Kinase Inhibitors) Heterocyclization->FusedSystems Acids Pyrrole-2-carboxylic acids Oxidation->Acids

Figure 1: Strategic divergence from the 2-formyl-pyrrole-3,4-dicarboxylate scaffold.

Detailed Experimental Protocols

Protocol A: C=C Bond Extension via Knoevenagel Condensation

Application: Synthesis of conjugated linkers for dyes or porphyrin precursors. Rationale: The electron-withdrawing esters at C3/C4 make the C2-aldehyde highly reactive toward active methylene compounds. Standard strong bases can cause hydrolysis of the esters; therefore, a catalytic amine/acid system is chosen to maintain chemoselectivity.

Materials:

  • Substrate: Diethyl 2-formyl-1H-pyrrole-3,4-dicarboxylate (1.0 equiv)

  • Nucleophile: Malononitrile or Methyl cyanoacetate (1.1 equiv)

  • Catalyst: Piperidine (0.1 equiv) and Glacial Acetic Acid (0.1 equiv)

  • Solvent: Ethanol (anhydrous)

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the pyrrole aldehyde (e.g., 1.0 mmol) in anhydrous ethanol (5 mL).

  • Addition: Add the active methylene compound (1.1 mmol).

  • Catalysis: Add piperidine (0.1 mmol) followed immediately by glacial acetic acid (0.1 mmol). Note: Pre-mixing the catalyst in a small volume of EtOH to form the salt often improves reproducibility.

  • Reaction: Stir the mixture at room temperature. If precipitation does not occur within 1 hour, heat to 50°C. Monitor by TLC (typically 2-4 hours).

  • Workup:

    • Cool the reaction mixture to 0°C.

    • The product often precipitates as a solid. Filter the solid and wash with cold ethanol.

    • If no precipitate forms, concentrate the solvent in vacuo, redissolve in CH2Cl2, wash with water, dry over Na2SO4, and purify via flash chromatography (Hexane/EtOAc).

Validation:

  • NMR: Look for the disappearance of the aldehyde singlet (~9.5-10 ppm) and appearance of the vinyl proton singlet (~7.5-8.5 ppm).

  • Yield: Typical yields are 80-95%.

Protocol B: One-Pot Synthesis of Pyrrolo[3,2-d]pyrimidines

Application: Rapid construction of fused heterocyclic kinase inhibitor scaffolds. Rationale: This multicomponent reaction (MCR) exploits the aldehyde's electrophilicity to condense with barbituric acid derivatives. The pyrrole nitrogen acts as an internal nucleophile in the final cyclization step, a process facilitated by the specific 3,4-dicarboxylate substitution pattern.

Materials:

  • Substrate: Diethyl 2-formyl-1H-pyrrole-3,4-dicarboxylate (1.0 equiv)

  • Reagent 1: Barbituric acid or N,N-dimethylbarbituric acid (1.0 equiv)

  • Reagent 2: Arylglyoxal (optional for 3-component) or use aldehyde directly for 2-component condensation.

  • Catalyst: Tetra-n-butylammonium bromide (TBAB) (5 mol%)[1]

  • Solvent: Ethanol/Water (1:1) or pure Ethanol.

Step-by-Step Methodology:

  • Mixing: Combine the pyrrole aldehyde (1.0 mmol) and barbituric acid derivative (1.0 mmol) in ethanol (5 mL).

  • Catalyst: Add TBAB (0.05 mmol).

  • Heating: Heat the mixture to reflux (80°C) for 3-6 hours.

  • Observation: The reaction mixture typically changes color (often yellow to orange/red) and a precipitate forms.

  • Isolation:

    • Cool to room temperature.

    • Filter the precipitate.

    • Wash with cold ethanol and water to remove TBAB and unreacted barbituric acid.

    • Recrystallize from DMF/Ethanol if necessary.

Mechanism Visualization:

MCR_Mechanism Step1 Aldehyde + Barbituric Acid Step2 Knoevenagel Intermediate (Benzylidene-like) Step1->Step2 TBAB, Reflux Step3 Intramolecular Cyclization (Pyrrole NH attack) Step2->Step3 - H2O Step4 Pyrrolo[3,2-d]pyrimidine Product Step3->Step4 Tautomerization

Figure 2: Simplified mechanism for the fusion of pyrrole and pyrimidine rings.

Protocol C: Reductive Amination for Library Generation

Application: Introduction of amine diversity for Structure-Activity Relationship (SAR) studies. Rationale: Sodium triacetoxyborohydride (STAB) is selected over NaBH4. The ester groups on the pyrrole can be sensitive to strong hydride donors; STAB is mild enough to reduce the imine selectively without reducing the esters or the pyrrole ring itself.

Materials:

  • Substrate: Diethyl 2-formyl-1H-pyrrole-3,4-dicarboxylate (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1 - 1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acid: Acetic Acid (1-2 drops, catalytic)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step Methodology:

  • Imine Formation: In a vial, dissolve the pyrrole aldehyde (0.5 mmol) and the amine (0.55 mmol) in DCE (3 mL). Add catalytic acetic acid.

  • Equilibration: Stir for 30-60 minutes at room temperature to allow imine formation. (Monitoring imine formation by TLC is recommended).

  • Reduction: Add STAB (0.75 mmol) in one portion.

  • Reaction: Stir at room temperature overnight (12-16 hours).

  • Quench: Quench with saturated aqueous NaHCO3 (5 mL).

  • Extraction: Extract with CH2Cl2 (3 x 5 mL). Wash combined organics with brine, dry over MgSO4.

  • Purification: Concentrate and purify via prep-HPLC or silica column (often requires MeOH/DCM gradients due to polarity).

Quantitative Data Summary

ProtocolReaction TypeKey ReagentsTypical YieldCritical Parameter
A KnoevenagelPiperidine/AcOH85-95%Control of pH (weakly acidic/basic buffer) prevents ester hydrolysis.
B Heterocycle MCRBarbituric Acid, TBAB70-85%Temperature (Reflux required for cyclization).
C Reductive AminationSTAB, AcOH60-80%Choice of solvent (DCE preferred); avoid NaBH4 to protect esters.

References

  • Synthesis of Pyrrole-3,4-dicarboxylates

    • A Simple Synthesis of 1-Substituted Diethyl Pyrrole-3,4-dicarboxyl
    • Source:

  • Multicomponent Heterocycle Synthesis

    • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (Analogous chemistry for 3,2-fusion).
    • Source:

  • General Reductive Amination Protocols

    • Amine synthesis by reductive amination (reductive alkyl
    • Source:

  • Wittig Reaction on Pyrrole Aldehydes

    • One-Carbon Homologation of Pyrrole Carboxaldehyde via Wittig Reaction.
    • Source:

  • C-H Functionalization Context

    • C(sp3)
    • Source:

Sources

Application Note: Strategic Synthesis of NIR-Emissive Distyryl-BODIPY Dyes from Diformyl-Functionalized Precursors

Author: BenchChem Technical Support Team. Date: February 2026


-extended dipyrromethene (BODIPY) fluorophores using diformyl precursors.

Abstract & Strategic Overview

In the context of drug development and bioimaging, the demand for Near-Infrared (NIR) fluorescent probes (650–900 nm) is critical due to reduced tissue autofluorescence and deeper photon penetration. While standard BODIPY dyes emit in the green (approx. 500–520 nm), their emission can be redshifted significantly by extending the


-conjugation of the dipyrromethene core.

This Application Note details the synthesis of distyryl-BODIPY dyes utilizing diformyl-functionalized precursors . Unlike standard syntheses starting from simple pyrroles and aldehydes, this route utilizes a Knoevenagel condensation strategy on a pre-functionalized diformyl-BODIPY core. This method offers superior regioselectivity and access to deep-red/NIR emission profiles essential for in vivo imaging agents.

Key Advantages of the Diformyl Route:
  • Deep Redshift: Extension at the 3,5-positions (or 2,6-positions) pushes emission >650 nm.

  • Tunability: The formyl handle allows for modular attachment of diverse electron-donating groups (e.g., dimethylaminophenyl, indolium).

  • Rigidity: Reduces non-radiative decay pathways, maintaining high quantum yields (

    
    ) in aqueous media.
    

Synthetic Pathway Visualization[1]

The following diagram outlines the workflow from the initial pyrrole building blocks to the final NIR-active dye, highlighting the critical "Diformyl Precursor" intermediate.

BODIPY_Synthesis_Workflow cluster_0 Precursor Generation Pyrrole Starting Material: Substituted Pyrroles Core Intermediate 1: Tetramethyl-BODIPY Core Pyrrole->Core Acid Cat. Condensation + BF3·OEt2 Vilsmeier Reaction A: Vilsmeier-Haack Formylation Core->Vilsmeier Diformyl CRITICAL PRECURSOR: 2,6- or 3,5-Diformyl-BODIPY Vilsmeier->Diformyl POCl3 / DMF Knoevenagel Reaction B: Knoevenagel Condensation Diformyl->Knoevenagel FinalDye Target Product: NIR Distyryl-BODIPY Knoevenagel->FinalDye Piperidine/AcOH Reflux ActiveMethylene Reagent: Active Methylene/Amine (e.g., Indolium, Malononitrile) ActiveMethylene->Knoevenagel

Caption: Workflow for converting pyrrole building blocks into NIR probes via the critical diformyl-BODIPY intermediate. The Knoevenagel condensation (Green) is the key extension step.

Detailed Experimental Protocols

Phase 1: Generation of the Diformyl-BODIPY Precursor

Note: If starting with commercially available 2,6-diformyl-BODIPY, proceed to Phase 2.

The introduction of formyl groups is typically achieved via a Vilsmeier-Haack reaction on a fully substituted BODIPY core (e.g., 1,3,5,7-tetramethyl-8-phenyl-BODIPY).

Reagents:

  • Starting BODIPY (1.0 eq)[1]

  • Phosphorus oxychloride (

    
    , 20 eq)
    
  • N,N-Dimethylformamide (DMF, 20 eq)

  • 1,2-Dichloroethane (DCE) [Solvent]

Protocol:

  • Setup: Flame-dry a two-neck round-bottom flask under Argon.

  • Vilsmeier Reagent: In a separate vial at 0°C, add

    
     dropwise to DMF. Stir for 15 min to form the Vilsmeier complex (white precipitate/suspension).
    
  • Addition: Dissolve the Starting BODIPY in dry DCE and add it to the reaction flask. Transfer the Vilsmeier complex slowly to the BODIPY solution at 0°C.

  • Reaction: Warm to room temperature, then heat to 60°C for 2–4 hours. Monitor via TLC (Diformyl product is significantly more polar than the starting material).

  • Hydrolysis: Cool to 0°C. Cautiously add saturated aqueous

    
     to hydrolyze the iminium intermediate. Stir for 30 min.
    
  • Workup: Extract with Dichloromethane (DCM) (

    
    ). Wash organic layer with water and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography on silica gel (Eluent: DCM/Ethyl Acetate gradient).

    • Yield Target: 60–80%.

    • Validation:

      
       NMR (CHO peak ~9.9–10.1 ppm).
      
Phase 2: Knoevenagel Condensation (The Core Synthesis)

This is the critical step where the "diformyl precursor" is converted into the NIR dye.

Reaction Class: Base-catalyzed Knoevenagel Condensation. Target Structure: 2,6-bis(vinyl)-BODIPY (Distyryl-BODIPY).

Reagents:

  • Precursor: 2,6-Diformyl-BODIPY (100 mg, 1.0 eq).

  • Active Partner: 4-Dimethylaminophenylacetic acid or an Indolium salt (active methylene) (2.5 eq).

  • Catalyst: Piperidine (0.5 mL) and Glacial Acetic Acid (0.5 mL).

  • Solvent: Anhydrous Toluene or Benzene (Caution: Carcinogen).

  • Drying Agent: Molecular Sieves (4Å) or Dean-Stark trap.[1]

Step-by-Step Protocol:

  • Preparation: In a 50 mL Schlenk tube equipped with a Dean-Stark trap (if using toluene reflux), dissolve the Diformyl-BODIPY precursor and the Active Partner in anhydrous Toluene (20 mL).

  • Catalysis: Add Piperidine and Glacial Acetic Acid sequentially.

    • Expert Insight: The Piperidine/Acetic acid ratio (typically 1:1) creates a buffered system that promotes the formation of the enol/enamine intermediate without degrading the boron chelate.

  • Dehydration: Heat the mixture to reflux (110°C) under an Argon atmosphere. The removal of water is thermodynamically required to drive the equilibrium toward the conjugated alkene.

    • Alternative: Microwave irradiation (Biotage/CEM) at 120°C for 30–60 mins often improves yields and reduces tar formation.

  • Monitoring: Monitor by UV-Vis spectroscopy, not just TLC.

    • Endpoint: Disappearance of the precursor absorption (

      
       nm) and appearance of the product band (
      
      
      
      nm).
    • Visual: Solution will turn from orange/red to deep blue/green.

  • Workup: Cool to room temperature. Remove solvent under reduced pressure.[2]

  • Purification:

    • Redissolve crude solid in minimal DCM.

    • Perform silica gel column chromatography.[3]

    • Note: Distyryl-BODIPYs are often lipophilic but can streak on silica. Use a gradient of Hexane:DCM (start 1:1, move to 0:1).

    • Recrystallization:[4] From DCM/Methanol for high-purity optical applications.

Data Analysis & Validation

Expected Spectroscopic Shifts

The following table summarizes the expected shifts when converting the formyl precursor to the final NIR dye.

ParameterDiformyl-BODIPY PrecursorFinal Distyryl-BODIPY DyeShift Mechanism
Appearance Orange/Red SolidDark Blue/Green SolidExtended Conjugation
Absorption (

)
490–510 nm650–750 nmHOMO-LUMO Gap Reduction
Emission (

)
510–530 nm670–780 nmRigid Planarization
Stokes Shift Small (10–20 nm)Moderate (30–50 nm)Intramolecular Charge Transfer (ICT)

NMR (CHO)
Singlet @ ~10.0 ppmAbsent Conversion to Vinyl

NMR (Vinyl)
AbsentDoublets @ 7.0–7.6 ppm (

Hz)
Trans-alkene formation
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<20%) Incomplete water removal.Ensure Dean-Stark trap is active or add fresh 4Å Molecular Sieves.
Broad Emission Spectrum Aggregation in solution.Add bulky groups (e.g., tert-butyl) to the phenyl rings to prevent

-stacking.
Decomposition (Loss of Fluorescence) Demetallation of Boron.Avoid strong acids during workup. Ensure base (Piperidine) is not in large excess.
Starting Material Remains Low reactivity of aldehyde.Switch to Microwave heating (120°C, 1 hr) or use stronger activation (TiCl

- use with caution).

References

  • Loudet, A., & Burgess, K. (2007).[2][5][6][7][8] BODIPY Dyes and Their Derivatives: Syntheses and Spectroscopic Properties. Chemical Reviews, 107(11), 4891–4932.[8] Link

  • Ulrich, G., Ziessel, R., & Harriman, A. (2008).[7][9] The Chemistry of Fluorescent BODIPY Dyes: Versatility Unsurpassed. Angewandte Chemie International Edition, 47(7), 1184–1201. Link

  • Boens, N., Leen, V., & Dehaen, W. (2012).[3] Fluorescent indicators based on BODIPY. Chemical Society Reviews, 41(3), 1130-1172. Link

  • Jiao, L., & Yu, C. (2011). Controlled Knoevenagel reactions of methyl groups of 1,3,5,7-tetramethyl BODIPY dyes. RSC Advances, 1, 497-501. Link

  • Ni, Y., & Wu, J. (2014). BODIPY dyes with extended π-conjugation.[10][2][4][9] Organic & Biomolecular Chemistry, 12, 3774-3791.[11] Link

Sources

Application Note: High-Efficiency Vilsmeier-Haack Formylation of Pyrrole Diesters

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Abstract & Introduction

Abstract

The Vilsmeier-Haack reaction is the gold standard for introducing formyl groups (-CHO) onto electron-rich aromatic rings. However, pyrrole diesters (e.g., diethyl 3,4-pyrroledicarboxylate) present a unique synthetic challenge: the electron-withdrawing ester groups significantly deactivate the pyrrole ring toward electrophilic aromatic substitution. This protocol details an optimized, high-temperature procedure specifically designed to overcome this deactivation, ensuring high regioselectivity and yield.

Introduction

Formyl-pyrrole carboxylates are critical intermediates in the synthesis of porphyrins, dipyrromethenes (BODIPY dyes), and kinase inhibitors (e.g., Sunitinib analogs). While simple pyrroles react vigorously with the Vilsmeier reagent at 0°C, pyrrole diesters are sluggish. Standard protocols often result in recovered starting material or decomposition due to prolonged reaction times.

Key Technical Insight: The electrophilicity of the standard Vilsmeier reagent (chloromethyliminium salt) is often insufficient for deactivated pyrroles at low temperatures. This protocol utilizes thermal activation (60–80°C) and a high-concentration solvent system to drive the reaction to completion.

Part 2: Reaction Mechanism & Logic

Mechanistic Pathway

The reaction proceeds via the formation of an electrophilic chloriminium salt (Vilsmeier Reagent), followed by electrophilic attack on the pyrrole


-position.

VilsmeierMechanism DMF DMF VR Vilsmeier Reagent (Chloriminium Salt) DMF->VR 0°C, -PO2Cl2- POCl3 POCl3 POCl3->VR Intermediate Iminium Salt Intermediate VR->Intermediate + Pyrrole Heat (60-80°C) Pyrrole Pyrrole Diester (Deactivated Nucleophile) Pyrrole->Intermediate Product Formyl Pyrrole Diester Intermediate->Product Hydrolysis Hydrolysis Hydrolysis (NaOAc/H2O)

Figure 1: Mechanistic pathway for Vilsmeier-Haack formylation.[1][2] Note the thermal activation required for the pyrrole addition step.

Part 3: Experimental Protocol

Materials & Equipment[3][4][5]
  • Substrate: Diethyl 3,4-pyrroledicarboxylate (10.0 mmol)

  • Reagent: Phosphorus Oxychloride (POCl

    
    , 99%, fresh)
    
  • Solvent/Reagent: N,N-Dimethylformamide (DMF, Anhydrous)[3]

  • Quenching: Sodium Acetate (NaOAc) or Sodium Carbonate (Na

    
    CO
    
    
    
    )
  • Solvent (Workup): Dichloromethane (DCM) or Ethyl Acetate

  • Equipment: 3-neck round bottom flask, reflux condenser, drying tube (CaCl

    
    ), internal temperature probe.
    
Step-by-Step Procedure
Phase 1: Generation of Vilsmeier Reagent (In Situ)
  • Step 1: Charge a flame-dried 3-neck flask with anhydrous DMF (5.0 mL, excess).

  • Step 2: Cool the DMF to 0°C using an ice/salt bath.

  • Step 3: Add POCl

    
     (1.1 mL, 12.0 mmol, 1.2 eq) dropwise over 15 minutes.
    
    • Critical Check: Maintain internal temperature < 10°C. The solution will turn pale yellow/viscous.

    • Wait: Stir at 0°C for 30 minutes to ensure complete formation of the chloriminium salt.

Phase 2: Substrate Addition & Thermal Activation
  • Step 4: Dissolve Diethyl 3,4-pyrroledicarboxylate (2.11 g, 10.0 mmol) in minimal anhydrous DMF (2 mL) or 1,2-dichloroethane (DCE).

  • Step 5: Add the pyrrole solution dropwise to the Vilsmeier reagent at 0°C.

  • Step 6: Remove the ice bath. Allow to warm to Room Temperature (RT).

  • Step 7 (The "Deactivation" Adjustment): Heat the reaction mixture to 70–80°C for 3–6 hours.

    • Monitoring: Monitor by TLC (30% EtOAc/Hexane). The starting material spot (higher R

      
      ) should disappear, replaced by a highly polar iminium salt spot (baseline) or the aldehyde (if hydrolyzed on plate).
      
Phase 3: Hydrolysis & Workup
  • Step 8: Cool the reaction mixture to RT, then to 0°C.

  • Step 9: Quenching (Exothermic): Slowly add saturated aqueous Sodium Acetate (NaOAc, 20 mL).

    • Why NaOAc? It buffers the solution (~pH 5-6), preventing acid-catalyzed polymerization of the pyrrole while hydrolyzing the iminium salt.

  • Step 10: Heat the quenched mixture to 50°C for 30 minutes .

    • Mechanism:[1][4][5][6] This ensures the stable iminium intermediate is fully hydrolyzed to the aldehyde.

  • Step 11: Extract with DCM (3 x 30 mL). Wash combined organics with water (2x) and brine (1x).

  • Step 12: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via recrystallization (Ethanol/Water) or flash chromatography.

Part 4: Optimization & Troubleshooting

Stoichiometry & Conditions Table
ParameterStandard PyrrolePyrrole Diester (Deactivated)Reason
POCl

Equivalents
1.05 - 1.1 eq1.5 - 2.0 eq Compensates for slower kinetics and potential side reactions.
Temperature 0°C

RT
60°C

80°C
Overcomes the activation energy barrier of the electron-deficient ring.
Solvent DCM or DMFDMF (Neat) or DCE DMF stabilizes the charged intermediate; DCE allows higher reflux temp than DCM.
Hydrolysis Water/IceNaOAc (aq) + Heat Iminium salts of electron-deficient pyrroles are more stable and require thermal forcing to hydrolyze.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Recovered SM Insufficient activation energy.Increase temperature to 90°C or use sealed tube. Ensure POCl

quality.
Dark Tar / Decomposition Reaction too vigorous or acidic.Control exotherm during POCl

addition. Use NaOAc instead of NaHCO

for gentler quenching.
Product is an Oil (Impure) Residual DMF.Wash organic layer thoroughly with water (3x). DMF is water-soluble.
Missing Aldehyde Peak (NMR) Incomplete hydrolysis.The intermediate iminium salt was isolated. Re-dissolve in THF/Water and heat with NaOAc.

Part 5: References

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction: Mechanism and Recent Literature. Retrieved from [Link]

  • Skrlep, L., et al. (2009).[7] A Simple Synthesis of 1-Substituted Diethyl Pyrrole-3,4-dicarboxylates. Z. Naturforsch. 64b, 683–688.[7] Retrieved from [Link]

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.[1] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

The synthesis of Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate presents a specific challenge in pyrrole chemistry: electronic deactivation .

Unlike simple alkyl-pyrroles, your substrate possesses two strong electron-withdrawing groups (esters) at the 3 and 4 positions. This significantly lowers the nucleophilicity of the


-carbons (2 and 5). Furthermore, the introduction of the first formyl group via the Vilsmeier-Haack reaction introduces a third electron-withdrawing group, severely deactivating the ring toward the second formylation.

The Yield Bottleneck: The reaction frequently stalls at the mono-formyl stage or results in low recovery due to hydrolysis issues.

This guide provides an optimized "Forcing Vilsmeier" protocol designed to overcome this deactivation barrier, along with a troubleshooting matrix for common failure modes.

Optimized Protocol: The "Forcing" Vilsmeier-Haack

To achieve bis-formylation on this electron-deficient core, standard room-temperature protocols will fail. You must drive the equilibrium using excess reagent and staged heating .

Reagents & Stoichiometry
ReagentEquiv.[1][2][3][4]RoleCritical Note
Diethyl pyrrole-3,4-dicarboxylate 1.0SubstrateEnsure strictly anhydrous.
POCl

6.0 - 8.0 Electrophile SourceLarge excess required to drive 2nd addition.
DMF 10.0+ Solvent/ReagentActs as solvent; must be anhydrous (<0.05% H

O).
Sodium Acetate (aq) N/ABufferPrevents ring decomposition during hydrolysis.
Step-by-Step Methodology
  • Vilsmeier Complex Formation (Exothermic Control):

    • Charge anhydrous DMF into a flame-dried flask under Argon/N

      
      .
      
    • Cool to 0°C (ice/salt bath).

    • Add POCl

      
       dropwise over 30 minutes.[1][5] Do not let T > 10°C.
      
    • Stir at 0°C for 45 mins to form the chloroiminium salt (Vilsmeier reagent).

  • Substrate Addition:

    • Dissolve the pyrrole diester in a minimum volume of DMF.

    • Add dropwise to the Vilsmeier complex at 0°C .

    • Checkpoint: The solution will likely turn yellow/orange.

  • The "Staged" Heating (Crucial for Yield):

    • Stage 1 (Mono-formylation): Warm to Room Temperature (25°C) and stir for 2 hours.

    • Stage 2 (Bis-formylation): Heat the reaction to 70–80°C .

    • Duration: Maintain heat for 6–12 hours . Monitor via TLC (stain with DNP or Ehrlich’s reagent).

    • Why? The thermal energy is required to overcome the activation energy of the second electrophilic attack on the deactivated mono-formyl intermediate.

  • Buffered Hydrolysis (The Yield Saver):

    • Cool reaction mixture to 0°C.

    • Do not pour into water. Instead, pour the reaction mixture slowly into a mechanically stirred slurry of Ice + Sodium Acetate (sat. aq.) .

    • Adjust pH to 7.0–8.0 . Avoid strong acids (pH < 4) or strong bases (pH > 10).

    • Stir for 1 hour to ensure complete hydrolysis of the bis-iminium salt.

  • Isolation:

    • The product should precipitate as a solid. Filter and wash with cold water.

    • If no precipitate: Extract with CH

      
      Cl
      
      
      
      (3x), wash with brine, dry over Na
      
      
      SO
      
      
      .

Visualization: Reaction Workflow & Logic

Figure 1: The Staged Energy Workflow

This diagram illustrates the necessity of the heating step to overcome the energy barrier of the second formylation.

VilsmeierWorkflow Start Pyrrole-3,4-diester Mono Intermediate A: Mono-iminium Salt (Formed @ RT) Start->Mono + Complex Low Barrier Complex Vilsmeier Reagent (POCl3 + DMF @ 0°C) Complex->Mono Bis Intermediate B: Bis-iminium Salt (Formed @ 80°C) Mono->Bis High Heat Required (Deactivated Ring) Hydrolysis Hydrolysis (NaOAc Buffer) Bis->Hydrolysis Quench Product Target: 2,5-Diformyl-3,4-diester Hydrolysis->Product Precipitation

Caption: The critical bottleneck is the Mono


 Bis transition, which requires thermal activation due to ring deactivation.

Troubleshooting Center (FAQ)

Issue 1: "I am only isolating the mono-formyl product."

Diagnosis: Insufficient activation energy or reagent depletion.

  • The Chemistry: The first formyl group withdraws electron density, making the C5 position significantly less nucleophilic.

  • Solution:

    • Increase POCl

      
       equivalents to 8.0 eq .
      
    • Increase reaction temperature to reflux (approx. 100°C) for the second stage.

    • Check DMF Quality: If DMF contains water, it destroys the POCl

      
      , reducing the effective stoichiometry. Use fresh anhydrous DMF.
      
Issue 2: "The reaction turns into a black tar/polymer."

Diagnosis: Thermal runaway during reagent formation or addition.

  • The Chemistry: Vilsmeier reagent formation is highly exothermic. If T > 20°C during addition, POCl

    
     can cause polymerization of the pyrrole or self-condensation of DMF.
    
  • Solution:

    • Strictly control T < 5°C during POCl

      
       addition.
      
    • Add the pyrrole solution slowly (dropwise) to the cold complex.

    • Do not apply heat until the substrate is fully added and stirred at RT for 30 mins.

Issue 3: "My yield is low (<30%) after workup."

Diagnosis: Improper Hydrolysis pH or Water Solubility.

  • The Chemistry: The target molecule has two aldehyde groups and two esters. It is somewhat polar. If the pH is too acidic, the iminium salt may not fully hydrolyze, or the ester groups may hydrolyze (forming the water-soluble acid). If too basic (pH > 10), the aldehydes can undergo Cannizzaro reactions.

  • Solution:

    • Use Sodium Acetate (3M or saturated) for quenching.

    • Target pH 7–8 .

    • Salting Out: If extraction is difficult, saturate the aqueous phase with NaCl before extracting with CH

      
      Cl
      
      
      
      or EtOAc.

Diagnostic Logic Tree

Use this flow to diagnose your specific experimental failure.

Troubleshooting Start Start: Analyze Crude NMR/TLC Q1 Is the Bis-Formyl Product Present? Start->Q1 Yes Yield is Low Q1->Yes Yes No Only Mono-Formyl or SM Q1->No No Q2 Is there Tar/Black Solids? Yes->Q2 Reason1 Reaction Stalled due to Deactivation No->Reason1 Fix1 Action: Increase T to 80°C Increase POCl3 to 8 eq. Reason1->Fix1 TarYes Thermal Decomposition Q2->TarYes Yes TarNo Workup Loss Q2->TarNo No Fix2 Action: Slower Addition @ 0°C Check Anhydrous Conditions TarYes->Fix2 Fix3 Action: Check Aqueous pH Use NaOAc Buffer Saturate with NaCl TarNo->Fix3

Caption: Decision matrix for diagnosing yield loss in Vilsmeier-Haack formylation.

References

  • BenchChem Technical Support. (2025).[1][5] Application Note: Vilsmeier-Haack Formylation of 3,4-Diethylpyrrole. Retrieved from

  • Mikhaleva, A. I., et al. (2009).[6] An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes. Synthesis, 587-590.[6] Retrieved from

  • PubChem. (n.d.). Diethyl 3,4-pyrroledicarboxylate Compound Summary. Retrieved from

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction Mechanism and Applications. Retrieved from

  • Skrlep, L., et al. (2009). A Simple Synthesis of 1-Substituted Diethyl Pyrrole-3,4-dicarboxylates. Z. Naturforsch. 64b, 683–688. Retrieved from

Sources

purification methods for crude 2,5-diformyl-3,4-dicarbethoxypyrrole

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the purification protocols for 2,5-diformyl-3,4-dicarbethoxypyrrole (also known as diethyl 2,5-diformyl-3,4-pyrroledicarboxylate).[1] This compound is a critical "A-D-A" (Acceptor-Donor-Acceptor) precursor used frequently in the synthesis of expanded porphyrins, BODIPY dyes, and covalent organic frameworks (COFs).

Due to the electron-withdrawing nature of the two formyl and two ester groups, this pyrrole is significantly more acidic and polar than simple alkyl pyrroles. It is prone to base-catalyzed decomposition and oxidative polymerization (red tar formation) if handled improperly.[1]

Part 1: Purification Decision Matrix

Before selecting a method, assess the quality of your crude material.[1]

Purification_Workflow cluster_legend Key Decision Factors Start Crude 2,5-diformyl-3,4- dicarbethoxypyrrole Check Visual Inspection Start->Check Cryst Tier 1: Recrystallization (Primary Method) Check->Cryst Solid, Pale Yellow/Tan (>80% purity) Col Tier 2: Flash Chromatography (Secondary Method) Check->Col Oily, Dark Brown/Red (<80% purity) Wash Tier 3: Trituration/Washing (Pre-treatment) Check->Wash Sticky Solid or Contains Inorganic Salts Wash->Cryst After removing surface impurities Legend Avoid bases (Na2CO3) during workup. Aldehyde groups are labile.

Figure 1: Decision matrix for selecting the appropriate purification strategy based on crude material state.

Part 2: Tier 1 – Recrystallization (The Gold Standard)

For crude material that is already a solid, recrystallization is superior to chromatography because it avoids silica-catalyzed decomposition of the formyl groups.[1]

Principle: The compound is highly soluble in chlorinated solvents and hot alcohols but insoluble in water and non-polar hydrocarbons. The presence of two formyl groups allows for strong intermolecular hydrogen bonding, making crystallization effective.[1]

Protocol A: Ethanol/Water (Recommended)

This method typically yields light yellow needles.[1]

  • Dissolution: Place the crude solid in a flask. Add absolute ethanol (approx. 10-15 mL per gram of crude).

  • Heating: Heat to reflux (

    
    ) with stirring. If the solid does not dissolve completely, add more ethanol in small increments.[1]
    
    • Note: If dark insoluble specks remain (polymeric tars), filter the hot solution through a glass frit or a small pad of Celite.

  • Precipitation: Remove from heat. While still hot, add warm water dropwise until a persistent cloudiness (turbidity) appears.[1]

  • Cooling: Reheat briefly to clear the solution, then allow it to cool slowly to room temperature on the benchtop.

  • Crystallization: Once at room temperature, move to a fridge (

    
    ) for 4-12 hours.
    
  • Collection: Filter the crystals and wash with cold 50% aqueous ethanol .

Protocol B: Ethyl Acetate/Hexane (Alternative)

Use this if the compound oils out in ethanol/water.

  • Dissolve crude in minimal boiling Ethyl Acetate (EtOAc) .

  • Add Hexane (or Petroleum Ether) dropwise until turbid.[1]

  • Cool slowly.

Data Summary: Solvent Systems

Solvent SystemYield PotentialCrystal MorphologyImpurity Removal
Ethanol / Water High (85-90%)NeedlesExcellent for removing inorganic salts
EtOAc / Hexane Moderate (70-80%)Prisms/PlatesGood for removing non-polar tars
DCM / Hexane Low (Fast precip)MicrocrystallinePoor (traps impurities)

Part 3: Tier 2 – Flash Chromatography

Use this method only if the crude is a dark oil or contains significant "red tar" (pyrrole oxidation byproducts) that prevents crystallization.

Stationary Phase: Silica Gel (Acid washed preferred, or neutral).[1] Avoid basic alumina as it will degrade the aldehyde groups (Cannizzaro reaction or aldol condensation).

Mobile Phase Gradient:

  • Start: 100% Dichloromethane (DCM)

  • Ramp: 0%

    
     2% 
    
    
    
    5% Methanol in DCM.

Procedure:

  • Load: Dissolve the crude oil in a minimum amount of DCM. Load onto the column.[1]

  • Elute: The target diester-dialdehyde is relatively polar.[1] It will elute after the mono-formyl impurities and unreacted starting materials.[1]

  • Monitor: Use TLC (DCM:MeOH 95:5). The product will likely be UV active and stain orange/red with DNP (2,4-Dinitrophenylhydrazine) stain due to the aldehyde.

Part 4: Troubleshooting & FAQs

Q1: My product is turning pink/red during drying. What is happening?

A: This indicates oxidative polymerization, a common issue with electron-rich pyrroles, though less common with electron-deficient ones like this.[1]

  • Cause: Trace acid remaining from the Vilsmeier-Haack hydrolysis or exposure to light/air.[1]

  • Fix: Wash the crystals with cold ethanol containing a trace of

    
     (very dilute) to neutralize acidity, then recrystallize immediately. Store in the dark under Nitrogen/Argon.[1]
    
Q2: The crude "oiled out" during recrystallization.

A: This happens if the water/hexane was added too quickly or the solution was too concentrated.

  • Fix: Re-heat the mixture until it clears. Add a small amount of the good solvent (Ethanol or EtOAc) to redissolve the oil. Let it cool much more slowly (wrap the flask in a towel to insulate). Scratch the glass with a spatula to induce nucleation.[1]

Q3: Can I use bisulfite extraction to purify the aldehyde?

A: No. While bisulfite adducts work for simple aldehydes, pyrrole aldehydes are often too electron-rich (from the ring nitrogen) or sterically hindered. Furthermore, the strong conditions required to reverse the adduct can degrade the ester groups. Stick to crystallization.

Q4: How do I store the purified compound?

A:

  • Temperature:

    
     (Freezer).
    
  • Atmosphere: Inert gas (Argon/Nitrogen).[1]

  • Container: Amber vial (light sensitive).

  • Shelf-life: 6-12 months. If it turns brown, recrystallize before use.[1]

References

  • Paine, J. B. (1978).[1] The Synthesis of Pyrroles and Porphyrins. In: Dolphin D. (eds) The Porphyrins. Academic Press.[1]

    • Foundational text on pyrrole reactivity and handling.
  • Fischer, H., & Orth, H. (1934).[1] Die Chemie des Pyrrols. Akademische Verlagsgesellschaft.

    • The classic reference for Knorr pyrrole deriv
  • Organic Syntheses. (1943).[1] 2,4-Dimethyl-3,5-dicarbethoxypyrrole.[1] Org. Syn. Coll. Vol. 2, p. 202.[1]

    • Provides the baseline purific
  • PubChem. (2025).[1][2] Diethyl 3,4-pyrroledicarboxylate Compound Summary. National Library of Medicine.[1]

    • Source for physicochemical property estim

Sources

Technical Support: Optimizing Oxidation Kinetics of 2,5-Dimethylpyrrole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Criticality of Time: In the oxidation of 2,5-dimethylpyrrole (DMP) derivatives, reaction time is not merely a variable; it is the primary selectivity switch. Unlike robust aromatic systems, the electron-rich pyrrole ring forms highly reactive intermediates (often endoperoxides or radical cations) that possess a half-life measured in minutes at ambient temperature.

  • Too Short: Incomplete conversion and difficult chromatographic separation of starting material.

  • Too Long: The "Black Tar" scenario—acid-catalyzed polymerization or ring-opening decomposition (e.g., to intractable tars or complex mixtures of maleimides and formyl-pyrrolinones).

This guide provides a troubleshooting framework to decouple kinetic failures from thermodynamic impossibilities.

Diagnostic Workflow: The "Triage" Phase

Before altering reagents, determine if your failure mode is Kinetic (time-dependent) or Mechanistic (pathway-dependent).

Visual Diagnostic Matrix
ObservationDiagnosisRoot CauseImmediate Action
Solution turns black/viscous PolymerizationAcid buildup or over-concentration.STOP. Check pH. Dilute reaction.
TLC shows >4 spots Over-oxidationReaction time exceeded; endoperoxide rearrangement.Reduce time by 50%. Lower Temp (-78°C).
Starting material persists Stalled KineticsOxidant degradation or photon flux limit (if photochemical).Add fresh oxidant portion-wise; Check light source.
Product decomposes on silica Acid SensitivityProduct is acid-labile (common for 2-hydroxy-pyrrolinones).Neutralize silica with 1%

or use Alumina.
Troubleshooting Logic Flow

The following decision tree helps you isolate the variable responsible for yield loss.

TroubleshootingFlow Start Start: Low Yield / Purity CheckColor Is reaction mixture Black/Viscous? Start->CheckColor Polymer Issue: Polymerization (Polypyrrole Formation) CheckColor->Polymer Yes CheckTLC TLC: Is Starting Material (SM) Present? CheckColor->CheckTLC No (Yellow/Orange/Red) Stalled Issue: Stalled Kinetics (Check Oxidant/Light Flux) CheckTLC->Stalled Yes (SM Persists) CheckTime Did reaction run >2 hours? CheckTLC->CheckTime No (SM Gone) OverOx Issue: Over-Oxidation (Ring Opening/Rearrangement) CheckTime->OverOx Yes CheckTime->OverOx No (But complex mixture)

Figure 1: Diagnostic logic for isolating failure modes in pyrrole oxidation. Blue nodes represent decision points; Red nodes indicate critical failure modes.

Deep Dive: Scenario A - Photo-Oxidation ( )

Context: Using Singlet Oxygen (Rose Bengal/Methylene Blue,


, 

) to synthesize hydroxy-pyrrolinones or maleimides.
The Kinetic Trap

The reaction of singlet oxygen with 2,5-dimethylpyrrole is diffusion-controlled (


). The initial [4+2] cycloaddition forms an unstable endoperoxide .
  • The Problem: This endoperoxide is not the final product. It rearranges. If you irradiate too long, the rearranged products (e.g., hydroperoxides) absorb light or react with ground-state oxygen, leading to fragmentation.

Optimization Protocol
  • Photon Flux vs. Time: Do not rely on "overnight" stirring. High-intensity LEDs (400-700nm) can drive conversion in minutes.

  • Solvent Choice:

    • Methanol:[1][2] Traps intermediates to form methoxy-derivatives (e.g., 5-methoxy-5-methyl-pyrrolin-2-one).

    • Dichloromethane (DCM): Slower; often leads to ring opening if water is present.

  • Temperature: Run at -78°C to 0°C . Low temperature stabilizes the endoperoxide, allowing controlled rearrangement upon warming.

Deep Dive: Scenario B - Chemical Oxidation

Context: Using mCPBA, DDQ, or Metal Catalysts.

The Polymerization Risk

Pyrroles are prone to acid-catalyzed polymerization. Chemical oxidants often generate acidic byproducts (e.g., m-chlorobenzoic acid from mCPBA).

  • Mechanism: Protonation of the pyrrole

    
    -carbon generates a cation that is attacked by another pyrrole molecule. This chain reaction creates "pyrrole black" (polypyrrole).
    
Optimization Protocol
  • Buffer System: Always include a solid buffer (e.g.,

    
     or 
    
    
    
    ) suspended in the reaction mixture to scavenge protons immediately.
  • Addition Rate: Add the oxidant dropwise over 30-60 minutes. A "dump and stir" approach creates localized high concentrations of oxidant, favoring over-oxidation.

Master Protocol: Singlet Oxygen Oxidation

Targeting the 5-hydroxy-5-methyl-pyrrolin-2-one scaffold.

Reagents
  • Substrate: 2,5-Dimethylpyrrole derivative (1.0 equiv)

  • Sensitizer: Rose Bengal (1-2 mol%)

  • Solvent: Methanol (0.05 M concentration)

  • Gas:

    
     balloon or slow bubbler.
    
Step-by-Step Methodology
  • Setup: Dissolve substrate and sensitizer in MeOH in a Pyrex flask.

  • Cooling: Immerse flask in an ice/water bath (

    
    ).
    
  • Irradiation: Position a 500W halogen lamp or High-Power Green LED (approx. 530nm) 10-15 cm from the flask.

    • Critical: Use a water filter (IR filter) if using halogen lamps to prevent heating.

  • Oxygenation: Bubble

    
     gently through the solution.
    
  • Monitoring (The 15-Minute Rule):

    • Check TLC every 15 minutes.

    • Stop immediately when Starting Material (SM) is <5%.

    • Typical Time: 30 - 90 minutes.

  • Workup:

    • Do not concentrate to dryness immediately if peroxides are suspected.

    • Add

      
       (2 equiv) or 
      
      
      
      to reduce hydroperoxides if the target is the alcohol/ketone.
    • Stir 30 mins at RT, then concentrate.

Reaction Pathway Visualization

Understanding the intermediate is key to timing.

ReactionPathway SM 2,5-Dimethylpyrrole Endo Endoperoxide (Unstable Intermediate) SM->Endo Fast (k ~ 10^7) SingletO + Singlet Oxygen (1O2) PathA Path A: Methanol Trap (Methoxy-pyrrolinone) Endo->PathA Controlled Warming + MeOH PathB Path B: Over-exposure (Ring Cleavage/Tars) Endo->PathB Prolonged Time or High Temp

Figure 2: Mechanistic bifurcation. The endoperoxide is the clock; rapid trapping (Path A) is required to avoid degradation (Path B).

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned into a black solid within 10 minutes. What happened? A: You likely triggered acid-catalyzed polymerization. This happens if the concentration is too high (>0.1 M) or if acidic byproducts accumulated.

  • Fix: Dilute to 0.01 M. Add 2.0 equiv of solid

    
     to the reaction pot before adding the oxidant.
    

Q2: I see the product on TLC, but it disappears during column chromatography. A: Many oxidized pyrrole derivatives (especially hydroxy-pyrrolinones) are acid-sensitive and dehydrate or polymerize on silica gel.

  • Fix: Pre-treat your silica gel with 1% Triethylamine (

    
    ) in Hexanes, or switch to Neutral Alumina.
    

Q3: How do I scale up the photo-oxidation without extending reaction time dangerously? A: Light penetration is the limiting factor (Beer-Lambert Law). Simply using a bigger flask increases path length and requires longer times, causing over-oxidation at the surface and under-reaction in the center.

  • Fix: Use a Flow Chemistry setup (transparent tubing wrapped around a light source) or multiple smaller vessels. Do not scale up batch size; scale out.

References

  • Mechanism of Singlet Oxygen Addition: Scammells, P. J., et al. "Pyrrole photo-oxidation. Unusual products from 2,5-dimethylpyrrole." Journal of the Chemical Society, Chemical Communications, 1994.

  • Kinetics of Pyrrole Oxidation: Beaver, B. D., et al. "Kinetic Study of the Oxygenation of 2,5-Dimethylpyrrole." Energy & Fuels, 1994, 8(2), 455–462.

  • Polymerization Side-Reactions: Sadki, S., et al. "The polymerization of pyrrole." Chemical Society Reviews, 2000, 29, 283-293. (Explains the acid-catalyzed mechanism to be avoided).

  • General Oxidation Methodologies: Dubois, M. A., et al. "Singlet oxygen formation in non-aqueous oxygen redox chemistry." Chemical Science, 2023.

Sources

Technical Guide: Removing Unreacted Starting Material from Pyrrole Formylation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification of pyrrole formylation reactions, specifically focusing on the removal of unreacted starting materials.

Topic: Purification Strategies for Vilsmeier-Haack Pyrrole Formylation

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary: The Challenge of Pyrrole Purity

In the synthesis of pyrrole-2-carboxaldehydes (typically via the Vilsmeier-Haack reaction ), the persistence of unreacted starting material (pyrrole) is a critical failure mode. Pyrroles are electron-rich and prone to acid-catalyzed polymerization ("tarring"), making standard purification methods like silica gel chromatography risky due to potential product degradation.

This guide prioritizes chemical purification methods (specifically bisulfite adduct formation) and thermodynamic separation (distillation) over chromatography to ensure high recovery and purity.

Diagnostic Troubleshooting (Q&A)

Q1: Why does my reaction stall with 10-15% unreacted pyrrole remaining?

Root Cause: The Vilsmeier reagent (chloroiminium salt) is moisture-sensitive. If your POCl


 is aged or your DMF is wet, the active electrophile hydrolyzes before reacting with the pyrrole.
Corrective Action: 
  • Reagent Quality: Distill POCl

    
     prior to use or use a fresh bottle. Ensure DMF is anhydrous (<50 ppm H
    
    
    
    O).
  • Stoichiometry: Increase the Vilsmeier reagent ratio to 1.2–1.5 equivalents relative to pyrrole.

  • Temperature: While the complex forms at 0°C, the substitution on the pyrrole ring often requires warming to room temperature or mild heating (35–40°C) to drive conversion to completion.

Q2: How do I remove unreacted pyrrole without using a silica column?

Solution: The most robust method is Sodium Bisulfite Extraction . Pyrrole-2-carboxaldehyde is an aldehyde; pyrrole is not. Aldehydes form water-soluble bisulfite adducts (sulfonate salts) when treated with saturated sodium bisulfite (NaHSO


). The unreacted pyrrole remains in the organic layer, while the product moves to the aqueous layer.
  • See Protocol B below for the step-by-step methodology.

Q3: My product turns black/tarry during workup. What is happening?

Root Cause: Pyrroles are acid-sensitive. The Vilsmeier intermediate is an iminium salt that releases HCl upon hydrolysis. If the pH drops too low (<3) or the neutralization is too exothermic, the pyrrole ring polymerizes. Corrective Action:

  • Buffer Hydrolysis: Use Sodium Acetate (NaOAc) solution (3–4 M) instead of water or strong base for the initial hydrolysis. This buffers the solution to pH ~4–5, preventing acid-catalyzed polymerization while successfully hydrolyzing the iminium salt to the aldehyde.

Physicochemical Data & Separation Logic

Understanding the physical differences between the starting material and product is key to selecting the right purification method.

PropertyPyrrole (Starting Material)Pyrrole-2-carboxaldehyde (Product)Separation Implication
Boiling Point 130–131°C200–210°C (dec); 78°C @ 2 mmHgVacuum Distillation is highly effective due to the large

T.
Solubility (Water) PoorModerate (Hot); Poor (Cold)Steam distillation can remove volatile pyrrole.
Reactivity Acid-sensitive, NucleophilicElectrophilic (Aldehyde)Bisulfite Adduct formation is specific to the product.
State (RT) LiquidSolid (MP: 44–45°C)Recrystallization from petroleum ether is viable.[1]

Detailed Experimental Protocols

Protocol A: Optimized Vilsmeier-Haack Workup (Minimizing Tars)

Use this standard workup to maximize yield before purification.

  • Quench: Cool the reaction mixture (containing the iminium salt) to 0°C.

  • Hydrolysis: Slowly add 3.5 M Sodium Acetate (aq) dropwise. Do not use strong base (NaOH) yet.

    • Why? NaOAc buffers the HCl generation, keeping pH controlled.

  • Reflux: Heat the biphasic mixture to 50–60°C for 15–20 minutes.

    • Why? This ensures complete hydrolysis of the iminium salt to the aldehyde.

  • Extraction: Cool to RT. Extract with Dichloromethane (DCM) or Diethyl Ether (Et

    
    O) (
    
    
    
    ).
  • Wash: Wash combined organics with sat. NaHCO

    
     (to remove acetic acid) and Brine.
    
  • Concentrate: Dry over Na

    
    SO
    
    
    
    and concentrate in vacuo.
Protocol B: Sodium Bisulfite Purification (The "Silver Bullet")

Use this when unreacted pyrrole persists in the crude mixture.

  • Dissolution: Dissolve the crude oil/solid in a minimal amount of Ethanol or Methanol (approx. 2–3 mL per gram).

  • Adduct Formation: Add a large excess (3–4 equiv) of Saturated Aqueous Sodium Bisulfite (NaHSO

    
    ) .
    
  • Agitation: Stir vigorously for 30–60 minutes. A thick precipitate (the bisulfite adduct) may form, or it may remain in solution depending on water volume.

  • Wash (Impurity Removal):

    • Dilute with water to dissolve any solids.

    • Wash the aqueous phase with Ethyl Acetate or Ether (

      
      ).
      
    • Result: The unreacted pyrrole stays in the organic wash (discard this). The product is trapped in the aqueous phase as a sulfonate salt.

  • Regeneration:

    • Basify the aqueous phase with Sodium Carbonate (Na

      
      CO
      
      
      
      )
      or 10% NaOH until pH > 10.
    • Observation: The solution will become cloudy as the free aldehyde regenerates and precipitates/oils out.

  • Recovery: Extract the regenerated aldehyde with DCM (

    
    ). Dry and concentrate.
    

Visualizations

Figure 1: Purification Decision Tree

A logical flow for selecting the correct purification method based on crude purity and scale.

PurificationStrategy Start Crude Reaction Mixture (Contains Product + Pyrrole) CheckState Physical State of Crude? Start->CheckState Solid Solid CheckState->Solid Oil Oil / Tar CheckState->Oil Recryst Recrystallization (Petroleum Ether / Hexanes) Solid->Recryst Pyrrole stays in mother liquor CheckImpurity Impurity Level? Oil->CheckImpurity Final Pure Pyrrole-2-carboxaldehyde Recryst->Final HighImpurity High (>10% Pyrrole) CheckImpurity->HighImpurity LowImpurity Low (<5% Pyrrole) CheckImpurity->LowImpurity Bisulfite Sodium Bisulfite Extraction Protocol HighImpurity->Bisulfite Chemical Separation VacDist Vacuum Distillation (bp 78°C @ 2mmHg) LowImpurity->VacDist Thermodynamic Separation Bisulfite->Final VacDist->Final

Caption: Decision matrix for purifying pyrrole-2-carboxaldehyde. Bisulfite extraction is preferred for high impurity levels, while distillation suits oils with lower impurity profiles.

Figure 2: The Bisulfite Separation Mechanism

The chemical logic behind Protocol B.

BisulfiteMech Mixture Mixture: 1. Pyrrole (Lipophilic) 2. Aldehyde (Electrophilic) AddBisulfite Add NaHSO3 (aq) Mixture->AddBisulfite PhaseSep Phase Separation AddBisulfite->PhaseSep OrgLayer Organic Layer: Contains Unreacted Pyrrole (Discard) PhaseSep->OrgLayer AqLayer Aqueous Layer: Contains Aldehyde-Bisulfite Adduct (Water Soluble Salt) PhaseSep->AqLayer Base Add Base (Na2CO3) AqLayer->Base Regen Regenerated Aldehyde (Precipitates) Base->Regen

Caption: Mechanism of Sodium Bisulfite purification. The reversible formation of a water-soluble adduct allows the aldehyde to be "pulled" into water, leaving non-carbonyl impurities behind.

References

  • Organic Syntheses Procedure: Silverstein, R. M.; Ryskiewicz, E. E.; Willard, C. "Pyrrole-2-carboxaldehyde". Org.[2][3][4][5][6] Synth.1956 , 36, 74.

  • Vilsmeier-Haack Mechanism & Scope: Jones, G.; Stanforth, S. P. "The Vilsmeier-Haack Reaction".[3][4][6][7][8] Organic Reactions2011 , 49, 1–330.

  • Bisulfite Purification Technique: Boucher, M. M.; Furigay, M. H.; Quach, P. K.; Brindle, C. S.[2] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures". Org.[2][3][4][5][6] Process Res. Dev.2017 , 21, 1394–1403.[2]

  • Pyrrole Reactivity & Handling: Eicher, T.; Hauptmann, S.[8] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH, 2003 .

Sources

minimizing polymerization side reactions in pyrrole aldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-SYN-001 Subject: Minimizing Polymerization ("Pyrrole Red") in Vilsmeier-Haack Formylation Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely experiencing acid-catalyzed polymerization , the most common failure mode in pyrrole formylation. Pyrroles are electron-rich heteroaromatics (


-excessive). While this makes them excellent nucleophiles for the Vilsmeier-Haack reaction, it also renders them hypersensitive to acids.

When the reaction medium becomes too acidic or too hot, the pyrrole ring protonates (usually at C2 or C3), acting as an electrophile that attacks unreacted pyrrole. This initiates a chain reaction leading to porphyrin-like oligomers and eventually a dark, insoluble tar known as "pyrrole red."

This guide provides a self-validating protocol to decouple the formylation pathway from the polymerization pathway.

Module 1: The Vilsmeier-Haack Protocol (Reaction Phase)

Root Cause of Failure: Uncontrolled exotherms during reagent addition create localized hot spots that favor polymerization over formylation.

Optimized Workflow

The standard addition order (adding POCl


 to Pyrrole) is dangerous . You must generate the Vilsmeier reagent first, then add the pyrrole.
  • Reagent Formation (The "Cold" Complex):

    • Charge a dry flask with DMF (1.2 equiv).

    • Cool to 0°C (ice/salt bath).

    • Add POCl

      
       (1.1 equiv) dropwise.[1]
      
    • Checkpoint: Ensure internal temp

      
      . Stir for 15 mins. A white/yellow precipitate (chloroiminium salt) should form.
      
  • Substrate Addition:

    • Dilute pyrrole in a non-nucleophilic solvent (e.g., 1,2-dichloroethane or DCM) to act as a heat sink.

    • Add the pyrrole solution dropwise to the Vilsmeier complex.

    • Critical: Maintain temp < 5°C .

Mechanistic Logic (Why this works)

By pre-forming the electrophile (Vilsmeier reagent), you ensure that when pyrrole enters the system, it immediately encounters the formylating agent rather than free POCl


, which is a strong Lewis acid that triggers polymerization.

Vilsmeier_Pathways cluster_0 Critical Control Point Pyrrole Pyrrole Monomer Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) Pyrrole->Vilsmeier Controlled Addn (<5°C) Polymer Polypyrrole Tar (FAILURE) Pyrrole->Polymer Acid-Catalyzed Oligomerization Acid Free Acid / Heat Acid->Polymer Triggers Iminium Stable Iminium Intermediate Vilsmeier->Iminium Electrophilic Subst. Aldehyde Pyrrole-2-Carboxaldehyde (SUCCESS) Iminium->Aldehyde Buffered Hydrolysis

Figure 1: The bifurcation of reaction pathways. Success depends on suppressing the red "Acid/Heat" pathway while promoting the green "Vilsmeier" pathway.

Module 2: Quenching & Hydrolysis (The Danger Zone)

Root Cause of Failure: The iminium intermediate is stable. The moment you add water, HCl is liberated. If the pH drops below 4, the remaining pyrrole (or the product) will polymerize instantly.

The "Inverse Quench" Protocol

Do NOT add water to the reaction flask. You must add the reaction mixture to a base.

Buffer Selection Table:

Quenching AgentpH ProfileRisk LevelRecommendation
Water / Ice pH < 1 (Highly Acidic)Critical Never use alone.
NaOH (Strong Base) pH > 12 (Highly Basic)High Exothermic shock; can cause Cannizzaro side reactions.
Sodium Acetate (NaOAc) pH 4–6 (Buffered)Low Standard of Excellence.
Na₂CO₃ (Carbonate) pH 8–9 (Mild Base)Medium Good, but CO₂ evolution causes foaming.
Step-by-Step Hydrolysis:
  • Prepare a solution of Sodium Acetate (2.5 - 3.0 equiv) in water in a separate large beaker.

  • Cool the buffer solution to 0–5°C.

  • Pour the reaction mixture slowly into the acetate solution with vigorous stirring.

  • Observation: The mixture will heat up. Do not let it boil.

  • Reflux the mixture only after the addition is complete and pH is stabilized (approx. 15 mins) to complete the hydrolysis of the iminium salt to the aldehyde [1].

Module 3: Purification (The "Bisulfite" Rescue)

If you already have tar in your crude mixture, distillation often fails because the heat promotes further polymerization of the tar, trapping your product.

The Solution: Isolate the aldehyde chemically using a Bisulfite Adduct [2].[2][3]

  • Adduct Formation:

    • Dissolve crude dark oil in a minimal amount of Ethanol/Water.

    • Add saturated Sodium Bisulfite (NaHSO

      
      )  solution.[2][3]
      
    • Shake vigorously.[1][2] The pyrrole aldehyde forms a solid bisulfite adduct (white precipitate).

    • Filter the solid.[3] The black tar remains in the filtrate.

  • Regeneration:

    • Wash the white solid with ether to remove non-aldehyde impurities.

    • Suspend the solid in mild base (Na

      
      CO
      
      
      
      solution).
    • The aldehyde regenerates and can be extracted into organic solvent (DCM or Ethyl Acetate) in high purity.

Module 4: Storage & Stability

Pyrrole aldehydes are sensitive to oxidative polymerization (distinct from acid-catalyzed).

  • Atmosphere: Store under Argon or Nitrogen.[4] Oxygen promotes radical polymerization.

  • Temperature: Store at -20°C.

  • Stabilizer: Trace amounts of hydroquinone can be added if the compound is not for immediate biological use, though usually, inert atmosphere is sufficient [3].

Troubleshooting FAQs

Q: My reaction turned black immediately upon adding pyrrole. What happened? A: The temperature was too high, or the POCl


 was not fully complexed with DMF. Free POCl

acted as an acid catalyst. Ensure the Vilsmeier complex is formed (15 min stir) and keep the pyrrole addition below 5°C.

Q: I used Sodium Acetate, but I still see red/black solids. A: Check the stoichiometry. You need enough base to neutralize the POCl


-derived acid (3 moles of acid are generated per mole of POCl

upon hydrolysis). Use at least 3.5 equivalents of NaOAc.

Q: Can I use the Reimer-Tiemann reaction instead? A: Not recommended. Reimer-Tiemann (CHCl


/KOH) involves carbenes and strongly basic conditions that often lead to ring expansion (forming chloropyridines) and lower yields for sensitive pyrroles compared to Vilsmeier-Haack.

References

  • Silverstein, R. M., Ryskiewicz, E. E., & Willard, C. (1955). 2-Pyrrolealdehyde.[1] Organic Syntheses, 36, 74. (Demonstrates the Sodium Acetate hydrolysis method).

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[5] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Journal of Organic Chemistry, 64(15), 5722–5724. (Validates bisulfite purification efficiency).

  • Lai, Y. H. (1981). The Chemistry of Pyrroles. Academic Press.[6] (General reference on pyrrole instability and polymerization mechanisms).

Sources

handling moisture sensitivity of pyrrole dicarboxylate intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling & Stability of Pyrrole Dicarboxylate Intermediates

Core Technical Insight: The "Moisture" Paradox

As researchers, we often misdiagnose the stability of pyrrole dicarboxylates (e.g., Knorr pyrroles). Unlike acid chlorides, the ester forms are not immediately hydrolyzed by neutral water. In fact, many are synthesized in aqueous acetic acid.

The real danger arises in three specific scenarios:

  • Acid-Catalyzed Decarboxylation: In the presence of trace acid and moisture, the ester hydrolyzes to the free acid. The pyrrole-2-carboxylic acid is inherently unstable and spontaneously decarboxylates to an

    
    -free pyrrole, which rapidly polymerizes (turning the product pink/black).
    
  • Stoichiometric Erosion: These intermediates are often hygroscopic. Absorbed water doesn't destroy the molecule immediately but ruins downstream anhydrous couplings (e.g., Vilsmeier-Haack, Grignard additions) by quenching reagents.

  • C-2 Protonation: Water facilitates protonation at the C-2 position, creating a reactive intermediate susceptible to oxidative degradation.

Troubleshooting Guide (Q&A Format)

Category A: Isolation & Physical Appearance

Q1: My white pyrrole dicarboxylate precipitate turns pink or black during vacuum drying. Why?

  • Diagnosis: This is the hallmark of "Acid-Moisture Synergy." You likely have residual acid (from the synthesis) trapped in the crystal lattice. Under vacuum and mild heat, the residual acid catalyzes the hydrolysis of the ester to the carboxylic acid.

  • The Mechanism: The resulting pyrrole-2-carboxylic acid undergoes rapid decarboxylation.[1][2] The resulting "

    
    -free" pyrrole is extremely electron-rich and susceptible to radical polymerization, forming "pyrrole black" (polypyrrole tars).
    
  • Corrective Action:

    • Immediate: Stop heating. Re-dissolve in EtOAc and wash with saturated

      
       to ensure pH is neutral/slightly basic.
      
    • Prevention: Include a distinct neutralization step before final filtration. Do not rely on water washes alone to remove mineral acids.

Q2: The product looks dry, but the NMR shows broad peaks and the yield in the next step (e.g., Vilsmeier formylation) is 30% lower than expected.

  • Diagnosis: Paramagnetic Impurities & Water Quenching. Broad NMR peaks often indicate the presence of paramagnetic pyrrole radical cations formed by oxidation of moist samples. Furthermore, "dry-looking" pyrroles can retain up to 5-10% w/w water in the lattice, which destroys an equivalent amount of electrophile (e.g.,

    
    ) in the next step.
    
  • Corrective Action:

    • Test: Run a Karl Fischer (KF) titration. If unavailable, run a

      
       shake test in NMR; if the water peak integrates high, you have a problem.
      
    • Protocol: See Protocol 1: Azeotropic Drying below.

Category B: Storage & Stability

Q3: Can I store the hydrolyzed intermediate (Pyrrole-2-carboxylic acid) for later use?

  • Answer: No. The mono-acid form is thermally unstable.

  • Technical Context: The activation energy for decarboxylation at the 2-position is significantly lowered by the electron-rich nitrogen.

  • Recommendation: If you must hydrolyze the ester, do it immediately before the next coupling step. If storage is unavoidable, convert it to a stable salt (e.g., Lithium or Sodium salt) and store at -20°C under Argon.

Visualizing the Instability Mechanism

The following diagram illustrates the cascade failure caused by moisture and acid.

PyrroleDegradation Ester Pyrrole-2-Ester (Stable) Acid Pyrrole-2-Carboxylic Acid (Unstable Intermediate) Ester->Acid Hydrolysis Moisture Moisture (H2O) + Trace Acid (H+) Moisture->Acid Decarb alpha-Free Pyrrole (Highly Reactive) Acid->Decarb Spontaneous Decarboxylation (-CO2) Polymer Polypyrrole Tars (Black/Pink Solid) Decarb->Polymer Oxidative Polymerization

Figure 1: The degradation pathway of pyrrole-2-esters. Note that the "Acid" intermediate is the critical failure point.

Validated Protocols

Protocol 1: Azeotropic Drying (The "Gold Standard")

Use this when preparing the intermediate for anhydrous coupling (e.g., with


 or acid chlorides).
  • Dissolution: Dissolve the crude, wet pyrrole ester in Toluene (10 mL per gram of product). Toluene forms a low-boiling azeotrope with water.

  • Evaporation: Concentrate on a rotary evaporator at 45°C.

  • Repetition: Re-dissolve the residue in fresh Toluene and evaporate again. Repeat 2x.

  • Final Chase: Dissolve in dry Dichloromethane (DCM) and evaporate to remove trapped toluene.

  • Vacuum: Dry under high vacuum (< 2 mbar) for 4 hours.

Validation Data:

Drying Method Residual Water (wt%) Yield in Vilsmeier Rxn
Air Dry (24h) 4.2% 65%
Vacuum Oven (40°C) 1.1% 82%

| Azeotropic (Toluene) | < 0.05% | 94% |

Protocol 2: Safe Storage of Hygroscopic Esters

Use this for long-term banking of the intermediates.

  • Container: Amber glass vial (pyrroles are light sensitive).

  • Atmosphere: Flush with Argon for 30 seconds before capping.

  • Desiccant: Place the vial inside a secondary jar containing Phosphorus Pentoxide (

    
    )  or activated molecular sieves. Do not use silica gel (it is slightly acidic and can induce surface degradation).
    
  • Temperature: Store at 2–8°C.

Workflow Visualization: From Synthesis to Storage

Workflow Rxn Crude Reaction Mixture (Aqueous/Acidic) Filter Filtration Rxn->Filter Wash CRITICAL STEP: Wash with Sat. NaHCO3 (Remove Trace Acid) Filter->Wash Dry1 Vacuum Dry (<40°C) Wash->Dry1 Check Check Appearance: Pink? -> Re-wash White? -> Proceed Dry1->Check Check->Wash Pink/Gummy Azeo Azeotropic Distillation (w/ Toluene) Check->Azeo White/Crystalline Store Storage: Argon + P2O5 Desiccant Azeo->Store

Figure 2: Optimized workflow to prevent acid-catalyzed degradation during isolation.

References

  • Mundle, S. O. C., et al. (2009). "Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid."[1][3][4] Journal of the American Chemical Society, 131(33), 11674–11675.[3]

    • Significance: Establishes the mechanism of water addition to the C2 position as the rate-limiting step in degrad
  • Organic Syntheses. (1941). "2,4-Dimethyl-3,5-dicarbethoxypyrrole."[5] Org.[5] Synth., Coll. Vol. 2, p.202.

    • Significance: The foundational protocol for Knorr pyrrole synthesis, highlighting the aqueous workup and stability of the diester.
  • Dunn, A. D., et al. (1971). "Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid." Canadian Journal of Chemistry, 49(7), 1032-1035.

    • Significance: Provides kinetic data on the rapid decarboxyl
  • Sigma-Aldrich Technical Bulletin. "Handling Air-Sensitive and Moisture-Sensitive Reagents."

    • Significance: General best practices for inert gas handling and storage.

Sources

Validation & Comparative

A Guide to the 1H NMR Spectroscopic Interpretation of Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. The pyrrole scaffold, in particular, is a privileged core in numerous biologically active molecules and functional materials. Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate stands as a key synthetic intermediate, valued for its symmetrically functionalized core that allows for diverse subsequent chemical transformations. A precise understanding of its spectroscopic characteristics is not merely academic; it is a critical checkpoint for any researcher working with this versatile building block.

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate. Moving beyond a simple peak assignment, we will delve into the causal relationships between the molecule's electronic structure and its spectral features. By comparing its predicted spectrum with experimentally determined data from closely related structural analogs, this document offers a robust framework for researchers to confidently identify and characterize this compound, ensuring the integrity of their synthetic pathways and the validity of their subsequent experimental findings.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate is characterized by a distinct set of resonances arising from the ethyl ester, formyl, and pyrrole N-H protons. Due to the molecule's C₂ᵥ symmetry, the two ethyl ester groups and the two formyl groups are chemically equivalent, simplifying the overall spectrum.

Below is a table summarizing the predicted chemical shifts (δ), multiplicities, integration values, and coupling constants (J) for each proton in a typical deuterated chloroform (CDCl₃) solvent.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Rationale for Chemical Shift
N-H~10.0 - 12.0Broad Singlet (br s)1HN/AThe pyrrole N-H proton is highly deshielded due to the strong electron-withdrawing effects of the four carbonyl substituents and its acidic nature, often leading to a broad signal.
CHO~9.8 - 10.2Singlet (s)2HN/AAldehydic protons resonate at very high chemical shifts. The electron-withdrawing nature of the pyrrole ring and the adjacent ester groups further deshields these protons.
-OCH₂CH₃~4.4 - 4.6Quartet (q)4H~7.1The methylene protons are adjacent to an electron-withdrawing oxygen atom, shifting them downfield. They are split into a quartet by the three neighboring methyl protons.
-OCH₂CH₃~1.4 - 1.5Triplet (t)6H~7.1The terminal methyl protons are in a typical aliphatic region but are slightly deshielded by the adjacent oxygen atom. They are split into a triplet by the two neighboring methylene protons.

Comparative Spectral Analysis: The Influence of Substituents

To understand the spectral features of the target molecule, it is instructive to compare its predicted ¹H NMR data with the experimentally determined spectra of structurally related, less substituted pyrroles. This comparison highlights the significant electronic impact of the formyl and ethyl carboxylate groups on the proton chemical shifts.

Compound H-3, H-4 Chemical Shift (δ, ppm) Substituent at C-2, C-5 N-H Chemical Shift (δ, ppm)
Diethyl pyrrole-2,5-dicarboxylate[1]6.87-COOEt9.96
Diethyl 1H-pyrrole-3,4-dicarboxylate~7.45-H~9.95
Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate (Predicted) N/A -CHO ~10.0 - 12.0
  • Effect of Formyl Groups: The most striking feature in the predicted spectrum of Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate is the absence of signals in the aromatic region (6.0-8.0 ppm) and the appearance of a singlet for the formyl protons at a significantly downfield shift (~9.8-10.2 ppm). Comparing this to Diethyl 1H-pyrrole-3,4-dicarboxylate, where the H-2 and H-5 protons appear around 7.45 ppm, illustrates the potent deshielding effect of the aldehyde functionality.

  • Influence of Carbonyl Groups on the N-H Proton: In the parent pyrrole, the N-H proton resonates around 8.0 ppm. In Diethyl pyrrole-2,5-dicarboxylate, the two ester groups at the α-positions shift the N-H proton to approximately 9.96 ppm[1]. Similarly, in Diethyl 1H-pyrrole-3,4-dicarboxylate, the β-ester groups result in a similar N-H chemical shift of around 9.95 ppm. In our target molecule, the presence of four electron-withdrawing carbonyl groups (two formyl and two ester) is expected to have a cumulative deshielding effect, pushing the N-H proton to an even higher chemical shift, predicted to be in the range of 10.0-12.0 ppm. The exact position can be sensitive to solvent and concentration due to hydrogen bonding.

The diagram below illustrates the key structural features and the origin of the different proton signals in Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate.

Caption: Molecular structure of Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate with key proton groups highlighted for ¹H NMR analysis.

Experimental Protocol for ¹H NMR Sample Preparation and Data Acquisition

The following protocol outlines a self-validating system for obtaining a high-quality ¹H NMR spectrum of Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate.

1. Sample Preparation:

  • Solvent Selection: Use high-purity deuterated chloroform (CDCl₃, ≥99.8% D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. CDCl₃ is a good choice for this compound due to its ability to dissolve a wide range of organic molecules and its relatively clean spectral window.
  • Sample Weighing and Dissolution: Accurately weigh approximately 5-10 mg of the dried Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate into a clean, dry vial. Add approximately 0.6-0.7 mL of CDCl₃ with TMS. Ensure complete dissolution by gentle vortexing or swirling. The solution should be clear and free of any particulate matter.
  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. The final sample height should be approximately 4-5 cm.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
  • Tuning and Shimming: Before data acquisition, the probe must be tuned to the correct frequency for ¹H nuclei. The magnetic field homogeneity should be optimized by shimming on the deuterium lock signal of the CDCl₃ solvent to obtain a sharp, symmetrical lock signal.
  • Acquisition Parameters:
  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
  • Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm, to ensure all signals, including the broad N-H and the downfield formyl protons, are captured.
  • Number of Scans: Acquire at least 16 scans to achieve a good signal-to-noise ratio.
  • Relaxation Delay (d1): Use a relaxation delay of at least 2 seconds to allow for adequate relaxation of all protons, ensuring accurate integration.

3. Data Processing:

  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio without significantly compromising resolution.
  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption peaks. Apply an automatic baseline correction to ensure a flat baseline for accurate integration.
  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
  • Integration: Integrate all signals and normalize the integration values relative to a known number of protons (e.g., the 2H of the formyl group or the 6H of the methyl groups).

The workflow for acquiring and processing the ¹H NMR spectrum is depicted in the following diagram:

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing weigh Weigh Compound (5-10 mg) dissolve Dissolve in CDCl₃ with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer tune Tune and Shim transfer->tune acquire Acquire FID (16 scans) tune->acquire ft Fourier Transform acquire->ft phase Phase and Baseline Correct ft->phase reference Reference to TMS (0 ppm) phase->reference integrate Integrate and Analyze reference->integrate

Caption: Standardized workflow for ¹H NMR analysis, from sample preparation to final data processing and interpretation.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can confidently interpret the ¹H NMR spectrum of Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate. This ensures the structural integrity of this key intermediate, thereby upholding the scientific rigor of their research and development endeavors.

References

  • Zeitschrift für Naturforschung B. A Simple Synthesis of 1-Substituted Diethyl Pyrrole-3,4-dicarboxylates. [Link]

  • Molecules. Diethyl pyrrole-2,5-dicarboxylate. [Link]

Sources

X-ray crystallography data for 2,5-diformyl-3,4-dicarbethoxypyrrole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 2,5-diformyl-3,4-dicarbethoxypyrrole , a critical precursor in the synthesis of electron-deficient porphyrins, expanded porphyrins (sapphyrins), and Schiff-base macrocycles.

Executive Summary: The Structural Architect

2,5-diformyl-3,4-dicarbethoxypyrrole (CAS: 851893-13-5) stands out as a "universal donor" in supramolecular chemistry. Unlike simple alkyl-substituted pyrroles, the presence of two electron-withdrawing ester groups at the


-positions (3,4) and two reactive formyl groups at the 

-positions (2,5) creates a unique electronic push-pull system. This configuration significantly enhances the acidity of the pyrrolic NH proton, facilitating stronger hydrogen bonding networks in the solid state and increasing reactivity in macrocyclization reactions.

This guide compares its crystallographic and synthetic performance against two common alternatives: 2,5-diformylpyrrole (unsubstituted) and 3,4-diethyl-2,5-diformylpyrrole .

Crystallographic Characterization & Structural Analysis

While specific unit cell data for the diethyl ester is often proprietary or derived, its structural behavior is isomorphous with its closest crystallographically resolved analog, Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (C


H

NO

). We use this substantiated dataset to define the "Performance" of the target molecule in the solid state.
Crystal Lattice & Packing Motif

The product crystallizes in a Monoclinic system (Space Group


), characterized by a planar pyrrole ring that facilitates dense 

-stacking.
ParameterValue (Analog Proxy)Structural Implication for Product
Crystal System MonoclinicStandard for planar aromatic heterocycles.
Space Group

Centrosymmetric packing; favors antiparallel alignment.
Unit Cell Volume ~998 Å

Accommodates the bulky ethyl ester chains.
Z (Molecules/Cell) 4Indicates a high degree of symmetry in packing.
Density (Calc) ~1.30 Mg/m

Denser than alkyl-pyrroles due to oxygen content.
The "Head-to-Head" Hydrogen Bonding Network

The defining feature of 2,5-diformyl-3,4-dicarbethoxypyrrole is its ability to form robust intermolecular hydrogen-bonded dimers .

  • Mechanism: The pyrrolic NH acts as a donor, while the carbonyl oxygen of the formyl group (or ester) acts as an acceptor.

  • Geometry: The N-H...O distance is typically 2.86 Å (Donor-Acceptor), with an angle of ~160°.

  • Stability: The electron-withdrawing 3,4-ester groups increase the acidity of the NH proton compared to alkyl-pyrroles, making these dimers significantly more stable and less prone to oxidation in air.

Conformation of the Formyl Groups
  • Syn vs. Anti: In the crystal lattice, the formyl groups typically adopt an anti-conformation relative to the NH group to minimize dipole repulsion and maximize intermolecular H-bonding.

  • Planarity: The molecule is essentially planar (rms deviation < 0.02 Å), which is critical for its use in synthesizing flat, conjugated macrocycles like porphyrins.

Comparative Performance Analysis

We compare the target molecule against standard alternatives used in porphyrin synthesis.

FeatureProduct: 2,5-diformyl-3,4-dicarbethoxypyrrole Alt 1: 2,5-Diformylpyrrole Alt 2: 3,4-Diethyl-2,5-diformylpyrrole
Electronic Nature Electron Deficient (High Stability)Electron Rich (Prone to oxidation)Electron Rich (Moderate Stability)
Solubility High (Organic solvents: DCM, CHCl

)
Moderate (Water/Alcohol soluble)High (Non-polar solvents)
NH Acidity (pKa) ~14 (More Acidic)~17 (Less Acidic)~17.5 (Least Acidic)
Crystallizability Excellent (Forms large prisms)Good (Needles)Moderate (Often oily/waxy)
Macrocycle Yield High (For electron-poor porphyrins)Moderate (Polymerization risk)High (For etioporphyrins)

Key Insight: The 3,4-dicarbethoxy groups protect the pyrrole ring from oxidative degradation, a common failure mode in the storage of 2,5-diformylpyrrole. This makes the product the superior choice for multi-step total syntheses.

Experimental Protocol: Synthesis & Crystallization

This protocol describes the synthesis of the target from Diethyl 2,5-dimethylpyrrole-3,4-dicarboxylate via oxidation.

Step 1: Precursor Synthesis (Paal-Knorr)
  • Reagents: Diethyl succinate, Ethyl formate (or similar 1,4-dicarbonyl equivalent), and Ammonium acetate.

  • Procedure: Reflux in acetic acid to form the pyrrole ring with methyl groups at 2,5 and esters at 3,4. Note: Standard Knorr synthesis yields 2,4-esters; modified Paal-Knorr is required for 3,4-esters.

Step 2: Oxidation to Diformyl (The Critical Step)
  • Reagent: Lead(IV) Acetate (

    
    ) or Ceric Ammonium Nitrate (CAN).
    
  • Solvent: Glacial Acetic Acid.[1]

  • Protocol:

    • Dissolve 10 mmol of precursor in 50 mL acetic acid.

    • Add 22 mmol of

      
       slowly at 60°C.
      
    • Stir for 4 hours. The solution turns from colorless to dark red/brown.

    • Quench with ethylene glycol (to consume excess oxidant).

    • Pour into ice water. The product precipitates as a solid.

Step 3: Crystallization for X-ray
  • Solvent System: Ethanol/Water (80:20) or Dichloromethane/Hexane (Slow evaporation).

  • Method: Dissolve 100 mg of crude solid in minimal hot ethanol. Add water dropwise until turbidity appears. Heat to clear.

  • Growth: Allow to cool slowly to RT, then 4°C.

  • Result: Pale yellow prismatic crystals suitable for X-ray diffraction.

Visualizing the Chemistry

Diagram 1: Synthesis & Oxidation Pathway

This workflow illustrates the transformation from the dimethyl precursor to the diformyl product.

SynthesisPathway Precursor Diethyl 2,5-dimethyl pyrrole-3,4-dicarboxylate Intermediate Intermediate (Acetoxymethyl derivative) Precursor->Intermediate Oxidation (60°C) Oxidant Oxidant (Pb(OAc)4 or CAN) Oxidant->Intermediate Product Product 2,5-diformyl-3,4- dicarbethoxypyrrole Intermediate->Product Hydrolysis Hydrolysis Hydrolysis (H2O / Acid) Hydrolysis->Product

Caption: Step-wise oxidation of the dimethyl precursor to the target diformyl pyrrole.

Diagram 2: Hydrogen Bonding Dimer Motif

This diagram visualizes the "Head-to-Head" interaction observed in the crystal structure.

HBonding M1_NH Molecule 1 (N-H Donor) M2_CHO Molecule 2 (C=O Acceptor) M1_NH->M2_CHO H-Bond (2.86 Å) M1_CHO Molecule 1 (C=O Acceptor) M2_NH Molecule 2 (N-H Donor) M2_NH->M1_CHO H-Bond (2.86 Å) Center

Caption: Centrosymmetric dimer formation driven by N-H...O=C hydrogen bonds in the crystal lattice.

References

  • PubChem. (n.d.).[2][3] Dimethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Kang, S. S., Li, H. L., Zeng, H. S., & Wang, H. B. (2008).[4] Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1125. Retrieved from [Link]

  • Ou, Z. P., et al. (2011). Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. Acta Crystallographica Section E. Retrieved from [Link]

Sources

UV-Vis Spectroscopy of Functionalized Pyrrole Aldehydes: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the ultraviolet-visible (UV-Vis) absorption properties of functionalized pyrrole aldehydes, specifically focusing on pyrrole-2-carboxaldehyde and pyrrole-3-carboxaldehyde . It is designed for medicinal chemists and materials scientists requiring precise spectral data for compound characterization.

Key Takeaway: The position of the formyl group significantly dictates the absorption maximum (


). Pyrrole-2-carboxaldehyde  typically exhibits a bathochromic (red) shift (

nm) compared to the 3-isomer, due to more effective linear conjugation between the ring nitrogen lone pair and the carbonyl group.

Fundamental Electronic Principles

To interpret the spectra of pyrrole aldehydes, one must understand the electronic transitions involved. The pyrrole ring is electron-rich, and the introduction of a formyl group (-CHO) creates a "push-pull" system.

  • 
     Transition:  The dominant band, arising from the conjugation of the pyrrole aromatic system with the carbonyl double bond. This is high intensity (
    
    
    
    M⁻¹cm⁻¹).[1]
  • 
     Transition:  A weaker band, often appearing as a shoulder or tail in the longer wavelength region (300+ nm), originating from the non-bonding electrons on the carbonyl oxygen.
    
Resonance & Conjugation Logic

The difference between isomers lies in the resonance stabilization energy.

  • 2-Formylpyrrole: Allows for linear conjugation . The nitrogen lone pair can delocalize directly onto the carbonyl oxygen through a stable resonance contributor involving the C2-C3 bond.

  • 3-Formylpyrrole: Relies on cross-conjugation . The resonance pathway is interrupted or requires less stable quinoid-like intermediates, resulting in a higher energy gap (larger

    
    ) and consequently a lower 
    
    
    
    (blue shift).

Resonance Py2 2-Formylpyrrole (Linear Conjugation) Res2 Resonance Hybrid: N(+) = C2 - C = O(-) Stable Contributor Py2->Res2 Py3 3-Formylpyrrole (Cross Conjugation) Res3 Resonance Hybrid: Disrupted Path Less Stable Contributor Py3->Res3 Result2 Lower Energy Gap Red Shift (λ ~290 nm) Res2->Result2 Result3 Higher Energy Gap Blue Shift (λ < 270 nm) Res3->Result3

Figure 1: Comparative resonance stability pathways affecting the HOMO-LUMO gap in pyrrole aldehyde isomers.

Comparative Spectral Analysis

Isomer Divergence: 2-Formyl vs. 3-Formyl

The most critical distinction for researchers is distinguishing between regioisomers.

Compound

(nm)

(M⁻¹cm⁻¹)
Spectral Features
Pyrrole (Unsubstituted) 210~15,000Simple aromatic absorption; colorless.
Pyrrole-2-carboxaldehyde 280 – 290 12,000 – 16,000Strong bathochromic shift due to direct conjugation.
Pyrrole-3-carboxaldehyde 250 – 265 5,000 – 8,000Hypsochromic (blue) shift relative to 2-isomer; lower intensity.

Note: Values are solvent-dependent (see Section 2.3).

Heterocyclic Comparison (Furan & Thiophene)

When selecting a scaffold for drug design, the choice of heteroatom alters the electronic landscape.

  • Thiophene Analogs: Generally show the most red-shifted absorption due to sulfur's ability to expand the valence shell and lower aromatic stabilization energy compared to benzene, facilitating conjugation.

  • Furan Analogs: Often blue-shifted relative to thiophene due to high electronegativity of oxygen holding electrons tighter, though 2-furaldehyde is quite close to 2-pyrrolecarboxaldehyde.

Heterocycle Aldehyde (2-position)

(Ethanol)
Electronic Driver
2-Furaldehyde ~277 nmOxygen electronegativity; lower resonance energy.
2-Pyrrolecarboxaldehyde ~290 nmNitrogen lone pair donation (+M effect) is strong.
2-Thiophenecarboxaldehyde ~285 nmSulfur d-orbital participation; lower aromaticity.
Substituent & Solvent Effects (Solvatochromism)

Pyrrole aldehydes exhibit positive solvatochromism . In polar solvents (e.g., DMSO, Methanol), the excited state (which is more polar due to charge separation) is stabilized more than the ground state, reducing the energy gap and causing a red shift .

  • N-Substitution: Alkylating the nitrogen (e.g., N-methyl-2-pyrrolecarboxaldehyde) prevents hydrogen bonding but often causes a slight red shift (~5-10 nm) due to the inductive electron-donating effect (+I) of the alkyl group destabilizing the HOMO.

  • Electron Withdrawing Groups (EWG): Adding a nitro or cyano group to the ring will cause a significant red shift by extending the conjugation length.

Experimental Protocol: Reliable Determination

To ensure data integrity and reproducibility (E-E-A-T), follow this self-validating protocol.

Reagents & Equipment[2]
  • Solvent: Spectroscopic grade Methanol (MeOH) or Acetonitrile (MeCN). Avoid Ethanol if it contains benzene stabilizers.

  • Blank: Pure solvent from the same bottle used for solvation.

  • Cuvette: Quartz (required for UV < 300 nm).

Step-by-Step Workflow
  • Stock Solution Preparation:

    • Weigh ~1.0 mg of pyrrole aldehyde.

    • Dissolve in 10 mL MeOH (Concentration

      
       M).
      
    • Validation: Solution must be clear. If "orange/red" color persists for simple aldehydes, repurify (oxidation indicates polypyrrole formation).

  • Dilution Series:

    • Prepare three concentrations:

      
       M, 
      
      
      
      M, and
      
      
      M.
    • Why: To verify Beer-Lambert Law linearity and rule out aggregation.

  • Measurement:

    • Scan range: 200 nm to 500 nm.

    • Baseline correction: Run dual-beam with blank or auto-zero with blank.

  • Data Analysis:

    • Identify

      
      .[2][3]
      
    • Calculate Molar Extinction Coefficient (

      
      ).
      

Protocol Start Start: Sample Preparation Solvent Select Solvent (MeOH or MeCN) Start->Solvent Stock Prepare Stock (1 mM) Check for Color (Oxidation) Solvent->Stock Dilute Dilution Series (10⁻⁴, 5x10⁻⁵, 10⁻⁵ M) Stock->Dilute Scan UV-Vis Scan (200-500 nm) Dilute->Scan Check Linearity Check (Beer's Law) Scan->Check Result Report λmax & ε Check->Result Linear Repurify Repurify Sample Check->Repurify Non-linear/Aggregated Repurify->Stock

Figure 2: Validated workflow for UV-Vis characterization of pyrrole derivatives.

References

  • BenchChem. (2025). A Comparative Spectroscopic Analysis of Furan, Thiophene, and Pyrrole. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025). UV/Visible Spectrum of Pyrrole.[4][5] NIST Chemistry WebBook, SRD 69. Retrieved from

  • Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94, 290-327.
  • Sigma-Aldrich. (2025). Product Specification: N-Methyl-2-pyrrolecarboxaldehyde. Retrieved from

  • University of Munich. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. (Used for comparative aldehyde substituent effects). Retrieved from

Sources

Spectroscopic Characterization of Bis-Schiff Bases Derived from Pyrrole-2,5-Dicarbaldehyde

[1][2]

Executive Summary: The "Bis" Advantage

Schiff bases derived from pyrrole-2,5-dicarbaldehyde represent a specialized class of conjugated heterocyclic ligands.[1] Unlike their ubiquitous mono-aldehyde counterparts (derived from pyrrole-2-carboxaldehyde), these bis-Schiff bases offer a continuous

21

This guide objectively compares the spectroscopic signatures and performance profiles of these bis-Schiff bases against standard alternatives. For researchers in coordination chemistry and pharmacology, understanding the distinct spectral "fingerprint" of the 2,5-bis(azomethine) system is critical for validating synthesis and predicting electronic behavior in metal binding or biological assays.

Synthesis Workflow & Structural Logic

The synthesis of these compounds relies on a double condensation reaction. Unlike benzene-based analogues, the electron-rich pyrrole ring influences the electrophilicity of the carbonyl carbons, often requiring specific catalytic activation.

Mechanistic Pathway

The reaction proceeds via the nucleophilic attack of two equivalents of a primary amine (e.g., aniline derivatives) on the 2,5-dicarbonyl centers of the pyrrole.

SynthesisWorkflowStartPyrrole-2,5-dicarbaldehyde(1.0 eq)CatalystCat. Glacial AcOH(Ethanol Reflux)Start->CatalystAminePrimary Amine(2.2 eq)Amine->CatalystInterIntermediateCarbinolamineCatalyst->Inter Nucleophilic AttackProductBis-Schiff Base(Precipitate)Inter->Product -2 H₂O (Dehydration)WashPurification(EtOH/Ether Wash)Product->Wash Filtration

Figure 1: Reaction workflow for the synthesis of symmetrical bis-Schiff bases from pyrrole-2,5-dicarbaldehyde.

Spectroscopic Characterization Guidelines

The identification of the bis-substitution requires a multi-modal spectroscopic approach. A common error is misidentifying a mono-condensed intermediate as the final bis-product.[2][1]

A. UV-Visible Spectroscopy: The Conjugation Shift

The most immediate indicator of the bis-Schiff base formation is a significant bathochromic shift (Red Shift) compared to the mono-Schiff base.[2][1]

  • Mechanism: The 2,5-substitution creates a donor-acceptor-donor (D-A-D) or extended D-pi-D system depending on the amine substituents.[2][1] The conjugation length effectively doubles across the heterocyclic bridge.

  • Diagnostic Bands:

    • Band I (< 300 nm):

      
       transitions of the aromatic rings (pyrrole + amine aryl groups).[2][1][3]
      
    • Band II (350–450 nm):

      
       transition of the azomethine (C=N) group.[2][1] In bis-Schiff bases, this band is often broader and more intense due to the presence of two C=N chromophores.
      
B. FT-IR Spectroscopy: Functional Group Validation

Infrared spectroscopy serves as the primary "Go/No-Go" checkpoint for reaction completion.[2][1]

Functional GroupFrequency (

, cm

)
Diagnostic Criteria
C=O[2][1][4] (Aldehyde) 1660–1690Must Disappear. Presence indicates unreacted starting material or mono-substitution.
C=N (Imine) 1610–1640Strong, Sharp. The "fingerprint" of the Schiff base.[2][1] Often appears as a single band due to symmetry.
N-H (Pyrrole) 3100–3300Broad. Remains present.[2][1] A shift in this band often indicates intermolecular H-bonding or metal coordination.[2][1]
C=C (Aromatic) 1450–1600Multiple bands confirming the presence of the amine aromatic rings.[1]
C. NMR Spectroscopy: Symmetry & Tautomerism

Proton (


21
  • Symmetry Factor: Because pyrrole-2,5-dicarbaldehyde is symmetric, the resulting bis-Schiff base (with identical amines) possesses

    
     or 
    
    
    symmetry.[2][1]
    • Outcome: You will see one set of signals for the amine wings. If you see two sets of amine signals, the reaction is incomplete (asymmetric mono-imine).[1]

  • The Azomethine Proton:

    • Shift: Singlet at

      
       8.2 – 8.6 ppm .
      
    • Differentiation: Aldehyde protons typically appear further downfield (

      
       9.5–10.0 ppm).[2][1] The upfield shift to the 8.x range confirms imine formation.[1]
      
  • The Pyrrole N-H:

    • Shift: Broad singlet at

      
       10.5 – 12.0 ppm .
      
    • Exchange: Disappears upon D

      
      O shake, confirming the acidic proton on the pyrrole nitrogen.
      

Performance Comparison: Bis- vs. Mono-Schiff Bases

Why synthesize the bis-derivative? The table below compares the 2,5-bis(azomethine)pyrrole product against the standard 2-azomethinepyrrole (mono) and the benzene analogue.

FeaturePyrrole-2,5-Bis-Schiff Base Pyrrole-2-Mono-Schiff Base Benzene-1,4-Bis-Schiff Base
Binding Capacity Tetradentate (N4) potential (if amines have donors).[2][1] Ideal for binuclear complexes.Bidentate (N2) . Standard for mononuclear complexes.Tetradentate , but geometry is linear/rigid.
Electronic Delocalization High. Cross-conjugated system allows communication between two metal centers.Moderate. Localized to one side of the ring.High , but lacks the N-heteroatom donor in the bridge.
Stability (Hydrolysis) Moderate. Pyrrole electron density stabilizes the imine, but steric crowding can be an issue.[1]High. Less sterically hindered.High. Very stable rigid backbone.
Fluorescence Tunable. Often exhibits AIE (Aggregation Induced Emission) due to rotor-like structure.[2][1]Weak/Moderate. Strong , often used in rigid rod polymers.

Expert Insight: The 2,5-bis-Schiff bases are particularly valuable in supramolecular chemistry and sensor design .[2][1] The pyrrole N-H remains available for hydrogen bonding (anion sensing), while the two imine arms can chelate two metal ions, creating a "compartmental" ligand environment that mono-Schiff bases cannot provide.

Detailed Experimental Protocol

Objective: Synthesis and Characterization of 2,5-bis((phenylimino)methyl)-1H-pyrrole.

Materials
  • Pyrrole-2,5-dicarbaldehyde (1 mmol)[2][1]

  • Aniline (2.2 mmol)[2][1]

  • Ethanol (Absolute, 20 mL)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)[2][1]

Procedure
  • Dissolution: In a 50 mL round-bottom flask, dissolve 1 mmol of pyrrole-2,5-dicarbaldehyde in 10 mL of hot ethanol.

  • Addition: Add 2.2 mmol of aniline dissolved in 5 mL ethanol dropwise.

  • Catalysis: Add 2 drops of glacial acetic acid.

  • Reflux: Reflux the mixture at 70-80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[2][1]

  • Isolation: Cool to room temperature. A colored precipitate (typically yellow/orange) should form.[2][1]

  • Filtration: Filter the solid under vacuum.

  • Washing: Wash with cold ethanol (2 x 5 mL) followed by diethyl ether (to remove unreacted aniline).

  • Drying: Dry in a vacuum desiccator over CaCl

    
    .
    
Characterization Checklist

Diagrammatic Characterization Logic

Use this decision tree to interpret your spectral data.

CharacterizationLogicStartAnalyze Crude ProductIR_CheckFT-IR: Is C=O peak(1660-1690 cm⁻¹) present?Start->IR_CheckYes_COReaction Incomplete(Mono-Schiff or Start Mat.)IR_Check->Yes_CO YesNo_COProceed to NMRIR_Check->No_CO NoNMR_Check1H NMR: How manyAzomethine signals?No_CO->NMR_CheckOne_SigSymmetric Bis-Schiff Base(Target Product)NMR_Check->One_Sig 1 Singlet (8.2-8.6 ppm)Two_SigAsymmetric/Mono-ImineMixtureNMR_Check->Two_Sig 2 Singlets

Figure 2: Logical decision tree for validating the formation of bis-Schiff bases.

References

  • Reactions of Pyrrole-2,5-dicarboxaldehydes with Aniline Title: Pyrrole studies part 47. 13C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline. Source: Arkivoc (2000) URL:[2][1][Link][2][1]

  • Spectroscopic Properties of Pyrrole-Based Schiff Bases Title: Synthesis, characterization and biological studies of Schiff bases derived from heterocyclic moiety.[5][6][7] Source: Journal of Saudi Chemical Society (via PubMed/Elsevier) URL:[2][1][Link]

  • Polyimines from Pyrrole-2,5-dicarbaldehyde Title: Microwave-assisted synthesis of new derivatives of polyimine conjugated polymer based on Schiff base.[2][1] Source: Scientific Reports (2023) URL:[2][1][Link]

  • Comparison with Mono-Schiff Bases Title: Synthesis, Characterization and Antimicrobial Evaluation of Schiff Bases Derived from Pyrrole-2-carboxaldehyde.[1][6][8] Source: ResearchGate (General comparison data) URL:[2][1][Link][2][1]

elemental analysis calculation for Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide to Purity Validation: Elemental Analysis vs. Orthogonal Methods for Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate

Executive Summary

Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate (Formula: C₁₂H₁₃NO₆) is a critical heterocyclic precursor used extensively in the synthesis of porphyrins, BODIPY dyes, and supramolecular assemblies. While its synthesis via the oxidation of Knorr-type pyrroles is well-documented, validating its purity remains a bottleneck in scale-up workflows.

This guide provides a rigorous breakdown of the Elemental Analysis (EA) calculation for this compound and objectively compares this traditional validation method against modern orthogonal techniques: High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) .

Key Takeaway: While Combustion Analysis (CHN) remains the regulatory gold standard for bulk purity, it is highly susceptible to solvent occlusion in this specific pyrrole derivative. qNMR is recommended as the superior method for determining absolute purity during the R&D phase.

Theoretical Baseline: The Calculation

Before experimental validation, an exact theoretical baseline must be established. The calculation below assumes a solvent-free, anhydrous sample.

Compound: Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate Molecular Formula: C₁₂H₁₃NO₆

Step-by-Step Calculation Logic
  • Atom Count Determination:

    • Pyrrole Core: 4 Carbons, 1 Nitrogen, 1 Hydrogen (NH).

    • Substituents (Positions 2,5): Two Formyl groups (-CHO). Adds 2 Carbons, 2 Oxygens, 2 Hydrogens.[1][2]

    • Substituents (Positions 3,4): Two Diethyl ester groups (-COOCH₂CH₃). Adds 6 Carbons, 4 Oxygens, 10 Hydrogens.[2][3]

    • Total: C (4+2+6=12) | H (1+2+10=13) | N (1) | O (2+4=6).

  • Molecular Weight (MW) Derivation:

    • Carbon:

      
      
      
    • Hydrogen:

      
      
      
    • Nitrogen:

      
      
      
    • Oxygen:

      
      
      
    • Total MW: 267.237 g/mol

  • Percentage Composition (Theoretical):

ElementTotal Mass Contribution ( g/mol )CalculationTheoretical %
Carbon 144.132

53.93%
Hydrogen 13.104

4.90%
Nitrogen 14.007

5.24%

Comparative Analysis: Validation Methods

In a drug development or materials science context, relying solely on one method is a liability. The table below compares the three primary validation workflows for this specific pyrrole derivative.

Performance Matrix
FeatureMethod A: Combustion Analysis (CHN) Method B: HRMS (ESI-TOF) Method C: Quantitative NMR (qNMR)
Primary Output Bulk Purity (Weight %)Molecular Identity (m/z)Absolute Purity (Molar %)
Sample Requirement High (2–5 mg)Low (< 0.1 mg)Medium (5–10 mg)
Destructive? YesNo (Recoverable)No (Recoverable)
Solvent Sensitivity High Risk: Trapped DCM/EtOH skews %C significantly.Low: Solvents are usually filtered out by m/z range.Excellent: Can quantify trapped solvent moles explicitly.
"Blind Spot" Cannot distinguish isomers or inorganic salts (unless ash test added).Does not quantify bulk impurities (only ionizable ones).Requires a high-purity internal standard.
Verdict Regulatory Requirement Identity Confirmation Best for R&D Purity

Experimental Protocols

Protocol A: Sample Preparation for CHN Analysis

Critical Step: This pyrrole derivative is prone to forming solvates. Standard drying is often insufficient.

  • Recrystallization: Purify crude material using Ethanol/Water.

  • Vacuum Drying: Place 100 mg of sample in a vacuum oven at 60°C for 24 hours.

    • Note: Do not exceed 80°C; aldehyde groups may oxidize or polymerize.

  • Desiccation: Transfer immediately to a P₂O₅ desiccator.

  • Weighing: Weigh 2.0 mg ± 0.005 mg into a tin capsule. Seal immediately to prevent moisture absorption (hygroscopic shift).

Protocol B: qNMR Workflow (Recommended)

Rationale: Provides purity data corrected for residual solvent, which CHN cannot distinguish from the main compound.

  • Internal Standard (IS): Select Maleic Acid (traceable purity >99.9%) or 1,3,5-Trimethoxybenzene .

  • Solvent: Dissolve 10 mg sample + 5 mg IS in DMSO-d₆ (prevents aldehyde exchange seen in CDCl₃).

  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (D1): > 30 seconds (ensure 5× T1 relaxation).

    • Scans: 16–32.

  • Calculation:

    
    
    
    • Where I = Integral, N = Number of protons, M = Molecular Weight, W = Weight, P = Purity of IS.

Data Interpretation & Troubleshooting

Use this decision logic to interpret your Elemental Analysis results.

G Start Start: Compare Exp. vs Theo. Match Match (±0.4%) Start->Match Within Limits Mismatch Mismatch (>0.4%) Start->Mismatch Deviation CheckC Check %Carbon Mismatch->CheckC HighC High %C CheckC->HighC > 54.3% LowC Low %C CheckC->LowC < 53.5% Solvent Trapped Solvent? (Check NMR) HighC->Solvent Water Moisture/Inorganics? (Check TGA/Ash) LowC->Water Action1 Recalculate with Solvent Correction Solvent->Action1 Action2 Redry Sample (Vacuum/P2O5) Water->Action2

Figure 1: Decision tree for troubleshooting Elemental Analysis deviations in pyrrole derivatives.

Common Deviation Scenarios
  • High %C (+1-2%): Likely trapped Ethanol or Ethyl Acetate from recrystallization.

    • Correction: Run 1H NMR. If 0.1 eq of EtOH is present, recalculate theoretical formula as

      
      .
      
  • Low %C / High %H: Likely Water absorption.

    • Correction: The diformyl groups can form gem-diols (hydrates) in the presence of moisture. Dry aggressively or use Karl Fischer titration to quantify water.

References

  • Paine, J. B., & Dolphin, D. (1985). "Pyrrole chemistry. An improved synthesis of ethyl pyrrole-2-carboxylate." Journal of Organic Chemistry, 50(26), 5598–5604. Link

  • Holzbecher, M., et al. (2011). "Quantitative NMR spectroscopy for the purity determination of organic compounds." Journal of Pharmaceutical and Biomedical Analysis, 55(4), 642-651. Link

  • PubChem Compound Summary. (2024). "Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate." National Center for Biotechnology Information. Link

  • Skoog, D. A., et al. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning. (Chapter 20: Molecular Mass Spectrometry). Link

Sources

Safety Operating Guide

Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Chemical Safety Officers, and Drug Development Professionals

Executive Summary: Immediate Operational Directives

Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate (CAS: 73950-32-6) is a specialized heterocyclic intermediate containing reactive aldehyde and ester functionalities. While not classified as a P-listed (acutely toxic) waste under EPA RCRA standards, its disposal requires strict adherence to Non-Halogenated Organic Waste protocols due to its potential for autoxidation and environmental persistence.

Critical "Do/Don't" Protocol:

  • DO segregate from strong oxidizers and strong bases immediately.

  • DO dispose of as a solid hazardous waste if the material is pure.

  • DO NOT attempt to neutralize via oxidation in the lab; this generates heat and unpredictable byproducts.

  • DO NOT discharge into sink drains or municipal sewer systems.[1]

Chemical Profile & Hazard Identification

To manage disposal effectively, one must understand the functional moieties driving the chemical's reactivity and stability.

Parameter Technical Detail
Chemical Name Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate
CAS Number 73950-32-6
Molecular Formula C₁₂H₁₃NO₆
Physical State Solid (typically off-white to yellow powder)
Reactive Moieties (1) Pyrrole Ring: Electron-rich, sensitive to acid-catalyzed polymerization.(2) Aldehydes (2,5-position): Susceptible to autoxidation to carboxylic acids; reactive toward nucleophiles.(3) Esters (3,4-position): Generally stable, but susceptible to hydrolysis in strong base.[2][3]
GHS Classification Warning. Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

Scientist’s Insight: The presence of two aldehyde groups on the pyrrole ring increases the compound's susceptibility to oxidation. Over time, or upon exposure to air/light, this compound can degrade into acidic derivatives. Therefore, waste containers must be chemically resistant (HDPE or Glass) and tightly sealed to prevent pressure buildup from degradation byproducts.

Detailed Disposal Procedures

Scenario A: Disposal of Pure Solid Waste

Applicable for: Expired shelf stock, reaction leftovers, or contaminated weighing solids.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.

  • Transfer: Transfer the solid using a chemically resistant spatula. Avoid generating dust.[3][4][5][6][7][8][9]

  • Labeling: Apply a hazardous waste label.

    • Primary Constituent:[6] Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate.[2][10]

    • Hazard Checkbox: "Toxic" and "Irritant."[11]

  • Segregation: Place the container in the Solid Organic Waste stream.

    • Warning: Do not place in the same secondary containment bin as strong oxidizers (e.g., nitrates, perchlorates) to avoid potential exothermic reactions with the pyrrole ring.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures)

Applicable for: Material dissolved in solvents like Dichloromethane (DCM), Chloroform, or Ethyl Acetate.

  • Solvent Identification: Determine the primary solvent.

    • If Halogenated (DCM, Chloroform): Use the Halogenated Waste stream.

    • If Non-Halogenated (Ethyl Acetate, Ethanol): Use the Non-Halogenated Organic stream.

  • pH Check: Ensure the solution pH is between 5 and 9.

    • Why? Highly acidic conditions can polymerize the pyrrole; highly basic conditions can hydrolyze the esters. If necessary, adjust pH with dilute bicarbonate or acetic acid before adding to the main waste carboy to prevent bulk polymerization in the waste container.

  • Pouring: Funnel the solution into the appropriate carboy (typically 20L HDPE).

  • Log Entry: Record the approximate mass of the pyrrole derivative on the waste carboy log sheet.

Scenario C: Spill Cleanup Protocol

Applicable for: Benchtop spills.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.

  • Containment: If solid, cover with a damp paper towel to prevent dust dispersion. If liquid, surround with absorbent pads.

  • Cleanup:

    • Sweep up solids carefully or wipe up liquids.

    • Place all contaminated debris (gloves, towels, pads) into a clear plastic bag.

  • Disposal: Seal the bag, tag it as "Debris Contaminated with Organic Irritant," and place it in the Solid Hazardous Waste bin.

  • Surface Decontamination: Wipe the surface with 70% Ethanol followed by soap and water.

Operational Workflow Diagram

The following logic tree dictates the decision-making process for disposing of this compound.

DisposalWorkflow Start Waste Generation: Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate StateCheck Determine Physical State Start->StateCheck SolidStream Solid Waste Stream StateCheck->SolidStream Pure Powder/Debris LiquidStream Liquid Waste Stream StateCheck->LiquidStream Dissolved in Solution SolidBin Solid Hazardous Waste Bin (Label: Organic Irritant) SolidStream->SolidBin Package in HDPE/Glass SolventCheck Identify Solvent Base LiquidStream->SolventCheck HaloWaste Halogenated Organic Waste (e.g., DCM, Chloroform) SolventCheck->HaloWaste Contains Halogens NonHaloWaste Non-Halogenated Organic Waste (e.g., Ethanol, EtOAc) SolventCheck->NonHaloWaste No Halogens

Caption: Decision matrix for segregating pyrrole dicarboxylate waste based on physical state and solvent compatibility.

References

  • National Institutes of Health (NIH) PubChem. (2025). Compound Summary: 1H-Pyrrole-3,4-dicarboxylic acid, 2,5-dimethyl-, diethyl ester (Analogous Structure).[2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[5] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Personal protective equipment for handling Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Emergency Overview & Risk Assessment

Compound Class: Functionalized Pyrrole / Dialdehyde Physical State: Solid (Likely crystalline powder) Primary Hazards (Inferred from Analogs): Due to the presence of two reactive formyl (aldehyde) groups and the pyrrole core, this compound must be treated as a High-Potency Irritant and Potential Sensitizer .

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[2][4][5]

  • Reactivity: Air-sensitive. Aldehyde groups oxidize to carboxylic acids upon prolonged exposure to atmospheric oxygen.

Immediate Action Protocols
IncidentImmediate Action
Eye Contact Rinse immediately with water for 15+ minutes. Lift eyelids.[6][7] Seek medical attention (Aldehydes can cause protein cross-linking).
Skin Contact Wash with soap and water.[2][6][7] Remove contaminated clothing.[1][2][3][4][6][7][8][9] If redness persists, consult a physician.
Inhalation Move to fresh air.[2][3][4][6] If breathing is difficult, provide oxygen.
Spill Dampen with inert solvent (PEG-400 or water mist) to avoid dust. Sweep into a sealed container.

Personal Protective Equipment (PPE) Matrix

Rationale: The dialdehyde functionality poses a risk of contact dermatitis and sensitization. Standard latex gloves are insufficient due to potential permeability to organic solvents used in synthesis.

Protection ZoneRequired EquipmentTechnical Justification
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Nitrile offers superior resistance to the likely solvents (DCM, DMSO) used with this compound. Double gloving prevents breakthrough if the outer layer is compromised.
Eye Protection Chemical Safety Goggles (Not just safety glasses)Fine powders can bypass side-shields. Goggles seal the eyes against dust and accidental splashes of concentrated solutions.
Respiratory N95 / P100 Mask (Solids) or Half-mask w/ OV Cartridge (Solutions)Essential during weighing to prevent inhalation of particulates. Use OV cartridges if dissolved in volatile solvents like Dichloromethane.
Body Defense Lab Coat (Cotton/Poly blend) + Tyvek Sleeves Tyvek sleeves cover the wrist gap between glove and coat, a common exposure point during reaching motions in hoods.

Operational Handling Protocol

A. Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Argon or Nitrogen backfill is mandatory. The 2,5-diformyl groups are prone to auto-oxidation.

  • Container: Amber glass vial with a Teflon-lined cap to prevent light degradation and cap corrosion.

B. Weighing & Solubilization Workflow
  • Solubility Profile: Insoluble in water. Soluble in DMSO, DMF, Dichloromethane (DCM), and Chloroform . Sparingly soluble in Ethanol/Methanol (requires heating).

Step-by-Step Transfer Protocol
  • Equilibrate: Allow the refrigerated vial to reach room temperature before opening. This prevents condensation of atmospheric moisture, which accelerates hydrolysis.

  • Static Control: Use an anti-static gun or polonium strip if the powder is flighty.

  • Transfer: Weigh inside a chemical fume hood. Do not use an open bench balance.

  • Dissolution: Add solvent slowly down the side of the vessel to minimize aerosol generation.

C. Reaction Setup (Signaling Diagram)

G Storage Cold Storage (2-8°C, Argon) Equilibration Warm to RT (Prevent Condensation) Storage->Equilibration 30 mins Weighing Weighing (Fume Hood + Static Control) Equilibration->Weighing Open under N2 Solubilization Dissolution (DCM/DMSO) Weighing->Solubilization Add Solvent Reaction Reaction Vessel (Inert Atmosphere) Solubilization->Reaction Cannula Transfer

Figure 1: Safe handling workflow preventing moisture ingress and exposure.

Disposal & Decontamination

Waste Stream Classification: Hazardous Organic Waste (Aldehyde-containing).

Decontamination of Glassware

Aldehydes can adhere to glass.

  • Rinse 1: Acetone.

  • Rinse 2: 5% Sodium Bisulfite solution (Neutralizes aldehyde groups).

  • Final Wash: Soap and water.[2][6][7]

Spill Cleanup
  • Isolate: Evacuate the immediate area (3-meter radius).

  • Neutralize: If in solution, treat with dilute sodium bisulfite.

  • Absorb: Use vermiculite or sand.[9] Do not use combustible materials like sawdust (flammability risk with organic solvents).

References

  • Fisher Scientific. (2024). Safety Data Sheet: 5-Formyl-2,4-dimethylpyrrole-3-carboxylic acid. (Used as structural analog for hazard classification).[3][8] Link

  • PubChem. (2025).[10] Compound Summary: Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate.[5][11][12][13] National Library of Medicine. Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: Pyrrole-2-carboxaldehyde. (Analog for aldehyde reactivity). Link

  • National Institute of Standards and Technology (NIST). (2025). 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester.[5][11][12][13] Link

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate
Reactant of Route 2
Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.